3-Nitrophthalic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitrophthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO6/c10-7(11)4-2-1-3-5(9(14)15)6(4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIRODWJCYBBHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060528 | |
| Record name | 3-Nitrophthalic acid | |
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Molecular Weight |
211.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS] | |
| Record name | 3-Nitrophthalic acid | |
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Vapor Pressure |
0.00000018 [mmHg] | |
| Record name | 3-Nitrophthalic acid | |
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CAS No. |
603-11-2 | |
| Record name | 3-Nitrophthalic acid | |
| Source | CAS Common Chemistry | |
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| Record name | 3-Nitrophthalic acid | |
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| Record name | 3-Nitrophthalic acid | |
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| Record name | 1,2-Benzenedicarboxylic acid, 3-nitro- | |
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| Record name | 3-nitrophthalic acid | |
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| Record name | 3-NITROPHTHALIC ACID | |
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Foundational & Exploratory
An In-depth Technical Guide to 3-Nitrophthalic Acid: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrophthalic acid is an important organic compound that serves as a versatile precursor and intermediate in the synthesis of a wide array of chemical entities, including dyes, pigments, and pharmaceuticals.[1][2] Its chemical structure, featuring both carboxylic acid and nitro functional groups, imparts unique reactivity, making it a valuable building block in medicinal chemistry and materials science.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound, with a focus on detailed experimental protocols and its relevance to drug development.
Chemical Structure and Identifiers
This compound is a benzene dicarboxylic acid with a nitro group substituent. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-nitrobenzene-1,2-dicarboxylic acid.[2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 3-nitrobenzene-1,2-dicarboxylic acid |
| CAS Number | 603-11-2 |
| Molecular Formula | C₈H₅NO₆ |
| Molecular Weight | 211.13 g/mol |
| Canonical SMILES | C1=CC(=C(C(=C1)--INVALID-LINK--[O-])C(=O)O)C(=O)O |
| InChI Key | KFIRODWJCYBBHY-UHFFFAOYSA-N |
Physicochemical Properties
This compound is a pale yellow crystalline solid at room temperature. Its physical and chemical properties are summarized in the tables below.
Table 2: Physical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Pale yellow crystalline powder | |
| Melting Point | 210-218 °C (decomposes) | |
| Boiling Point | 441.3 °C (estimated) | |
| Density | 1.671 g/cm³ | |
| Vapor Pressure | 1.8 x 10⁻⁷ mmHg at 25 °C | |
| pKa₁ | 1.88 | |
| pKa₂ | 4.43 |
Table 3: Solubility of this compound
| Solvent | Solubility | Temperature (°C) | Reference(s) |
| Water | Soluble | ||
| Methanol | Soluble | ||
| Ethanol | Soluble | ||
| Ether | Slightly Soluble | ||
| Chloroform | Insoluble | ||
| Benzene | Insoluble |
Experimental Protocols
Synthesis of this compound
A common and well-documented method for the synthesis of this compound is the nitration of phthalic anhydride. The following protocol is adapted from established literature.
Materials:
-
Phthalic anhydride
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Stirring plate and magnetic stir bar
-
Beaker
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 18.5 g of phthalic anhydride to 17.5 mL of concentrated nitric acid.
-
Addition of Sulfuric Acid: Slowly add 17.5 mL of concentrated sulfuric acid to the mixture while stirring. The addition should be done cautiously as the reaction is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture in a boiling water bath for 2 hours.
-
Precipitation: After cooling the reaction mixture to room temperature, pour it into a beaker containing 50 mL of cold water with constant stirring. A precipitate will form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with 30 mL of cold water.
-
Purification by Recrystallization: Transfer the crude product to a beaker and add a minimal amount of hot water to dissolve it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and air dry.
Caption: Synthesis workflow for this compound.
Analytical Methods
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum. Typical chemical shifts for the aromatic protons are expected in the range of 7.5-8.5 ppm. The carboxylic acid protons will appear as a broad singlet at a much higher chemical shift (typically >10 ppm).
-
¹³C NMR: Acquire the carbon NMR spectrum. Expect signals for the aromatic carbons and the carbonyl carbons of the carboxylic acid groups.
Objective: To identify the functional groups present in this compound.
Instrumentation:
-
FTIR Spectrometer
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the dry this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press die.
-
Apply pressure to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Characteristic absorption bands to look for include:
-
O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹)
-
C=O stretch of the carboxylic acid (~1700 cm⁻¹)
-
N-O asymmetric and symmetric stretches of the nitro group (~1530 and 1350 cm⁻¹)
-
C-H stretches and bends of the aromatic ring.
-
Objective: To determine the purity of this compound and identify any potential byproducts. Due to the low volatility of this compound, derivatization is typically required prior to GC-MS analysis.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Sample Preparation (Derivatization to Methyl Esters):
-
Dissolve a small, accurately weighed amount of this compound in a suitable solvent (e.g., methanol).
-
Add a derivatizing agent, such as diazomethane or trimethylsilyldiazomethane, following established safety protocols. Alternatively, Fischer esterification can be performed using methanol and a catalytic amount of strong acid.
-
After the reaction is complete, the resulting solution containing the dimethyl 3-nitrophthalate can be directly injected into the GC-MS.
GC-MS Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Injector Temperature: 250-280 °C.
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C).
-
Carrier Gas: Helium.
-
MS Detector: Electron Ionization (EI) at 70 eV.
Relevance in Drug Development and Biological Activity
The nitro group is a significant functional group in medicinal chemistry, often influencing the pharmacokinetic and pharmacodynamic properties of drug molecules. Nitroaromatic compounds can act as prodrugs, undergoing bioreduction in vivo to form reactive intermediates that can exert therapeutic effects.
This compound itself is primarily used as a precursor in the synthesis of more complex pharmaceutical ingredients. Its derivatives have been explored for various therapeutic applications.
Recent studies have also investigated the biological effects of this compound. For instance, it has been shown to induce oxidative stress in mitochondria. This effect is relevant to the study of diseases where mitochondrial dysfunction and oxidative damage play a role. The mechanism is thought to involve the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which can lead to damage of mitochondrial components and impair cellular function.
Caption: Logical pathway of this compound-induced mitochondrial oxidative stress.
Conclusion
This compound is a compound of significant interest in both chemical synthesis and biomedical research. Its well-defined structure and versatile reactivity make it a valuable starting material for the synthesis of pharmaceuticals and other high-value chemicals. The detailed experimental protocols provided in this guide offer a practical resource for researchers working with this compound. Furthermore, its emerging role in the study of mitochondrial oxidative stress highlights its potential as a tool for investigating disease mechanisms and developing novel therapeutic strategies. As with all nitroaromatic compounds, appropriate safety precautions should be taken when handling this compound.
References
An In-depth Technical Guide to 3-Nitrophthalic Acid (CAS 603-11-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrophthalic acid, with the CAS number 603-11-2, is a versatile organic compound that serves as a crucial building block in various chemical syntheses.[1] Structurally, it is a derivative of phthalic acid with a nitro group substituted at the 3-position of the benzene ring.[2] This substitution imparts unique chemical properties that make it a valuable intermediate in the production of dyes, pigments, and notably, pharmaceuticals.[1][3] Its role as a precursor in the synthesis of luminol, a well-known chemiluminescent substance, is also of significant interest.[4] This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, analytical methods, and key applications, with a focus on its relevance to research and drug development.
Chemical and Physical Properties
This compound is typically a white to pale yellow crystalline powder. It is stable under normal conditions but is incompatible with strong oxidizing agents. A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Chemical Properties
| Property | Value | References |
| CAS Number | 603-11-2 | |
| Molecular Formula | C₈H₅NO₆ | |
| Molecular Weight | 211.13 g/mol | |
| IUPAC Name | 3-nitro-1,2-benzenedicarboxylic acid | |
| Synonyms | m-Nitrophthalic acid | |
| Purity (typical) | ≥ 98% (HPLC) | |
| pKa | pK₁: 1.88 (25°C) |
Table 2: Physical Properties
| Property | Value | References |
| Appearance | White to pale yellow crystalline powder | |
| Melting Point | 210 - 217 °C (decomposes) | |
| Solubility | Soluble in hot water, methanol, ethanol. Slightly soluble in ether. Insoluble in chloroform, carbon tetrachloride, carbon disulfide, benzene. | |
| Water Solubility | 20 g/L (25 ºC) | |
| Density | ~1.6 - 1.7 g/cm³ | |
| Vapor Density | 7.3 (vs air) |
Synthesis of this compound
The most common method for the synthesis of this compound is the nitration of phthalic anhydride. This electrophilic aromatic substitution reaction typically employs a mixture of nitric acid and sulfuric acid. The reaction produces a mixture of this compound and its isomer, 4-nitrophthalic acid, from which the desired 3-nitro isomer can be separated through crystallization.
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from phthalic anhydride.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol (Nitration of Phthalic Anhydride)
This protocol is adapted from established literature procedures.
Materials:
-
Phthalic anhydride
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid or concentrated nitric acid (70%)
-
Ice
-
Distilled water
Equipment:
-
Round-bottom flask
-
Stirring apparatus (magnetic or mechanical)
-
Heating mantle or water bath
-
Dropping funnel
-
Thermometer
-
Buchner funnel and flask
-
Filter paper
-
Beakers
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer, add phthalic anhydride and concentrated sulfuric acid.
-
Heating and Addition of Nitric Acid: Heat the mixture to approximately 80°C while stirring. Slowly add fuming nitric acid or concentrated nitric acid via a dropping funnel, maintaining the reaction temperature between 100-110°C. The addition should be controlled to prevent the temperature from exceeding this range.
-
Reaction Completion: After the addition of nitric acid is complete, continue heating the mixture at a temperature above 110°C for approximately 2 hours to ensure the reaction goes to completion.
-
Quenching and Precipitation: Allow the reaction mixture to cool and then carefully pour it into a beaker containing ice water with constant stirring. This will cause the nitrophthalic acids to precipitate.
-
Isolation of Crude Product: Filter the precipitate using a Buchner funnel. The resulting filter cake is a mixture of this compound and 4-nitrophthalic acid.
-
Purification by Recrystallization: Transfer the crude product to a beaker and add a minimal amount of hot water to dissolve the solid. This compound is more soluble in hot water than 4-nitrophthalic acid, which facilitates their separation. Allow the solution to cool slowly. Crystals of this compound will form.
-
Final Product Isolation and Drying: Filter the recrystallized product and wash with a small amount of cold water. Dry the purified this compound in a desiccator or a low-temperature oven.
Yield: The reported yields for this synthesis can vary, with some sources indicating around 30%.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a common and effective method for the analysis of this compound, particularly for assessing purity and separating it from its 4-nitro isomer.
Table 3: Example HPLC Method Parameters
| Parameter | Condition | Reference |
| Column | Kromasil C18, 5 µm, 150 x 4.6 mm | |
| Mobile Phase | Methanol : 0.1 M Acetic acid aqueous solution (pH 2.89) (10:90 v/v) | |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 30 °C | |
| Detection Wavelength | 254 nm | |
| Injection Volume | 10 µL | |
| Retention Time (this compound) | ~7.0 minutes | |
| Retention Time (4-Nitrophthalic acid) | ~15.5 minutes |
Applications in Research and Drug Development
This compound is a valuable intermediate in several areas of chemical synthesis, with notable applications in the pharmaceutical and materials science sectors.
Logical Relationship of Applications
The following diagram illustrates the role of this compound as a precursor to various classes of compounds.
Caption: Key application areas derived from this compound.
Pharmaceutical Intermediate
This compound serves as a key starting material in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its functional groups, the carboxylic acids and the nitro group, allow for a variety of chemical transformations to build more complex molecular architectures. For instance, it is listed as an impurity of Apremilast. The nitro group can be reduced to an amine, which is a common functional group in many drug molecules.
Synthesis of Dyes and Pigments
The chemical structure of this compound makes it a suitable precursor for the synthesis of certain dyes and pigments, particularly those with yellow and orange hues.
Precursor to Luminol
A well-documented application of this compound is in the synthesis of luminol (3-aminophthalhydrazide). This process involves the reaction of this compound with hydrazine to form 3-nitrophthalhydrazide, followed by the reduction of the nitro group. Luminol is widely used in forensic science for the detection of trace amounts of blood due to its chemiluminescent properties.
Safety and Handling
This compound is an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. In case of contact, flush the affected area with plenty of water.
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed when not in use.
Conclusion
This compound is a chemical intermediate with significant utility in organic synthesis. Its well-established preparation from phthalic anhydride and its versatile reactivity make it a valuable resource for researchers and chemists in academia and industry. For professionals in drug development, its role as a precursor to complex pharmaceutical molecules underscores its importance. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in the laboratory and in manufacturing processes.
References
An In-depth Technical Guide to the Physical Properties of 3-Nitrophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3-Nitrophthalic acid, a vital intermediate in the synthesis of dyes, pigments, and pharmaceuticals. The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and process visualization.
Chemical Identity
-
IUPAC Name : 3-Nitrobenzene-1,2-dicarboxylic acid
-
Synonyms : 3-Nitro-1,2-benzenedicarboxylic acid, m-Nitrophthalic acid
-
CAS Number : 603-11-2
-
Molecular Weight : 211.13 g/mol [3]
-
Chemical Structure :
-
SMILES : C1=CC(=C(C(=C1)--INVALID-LINK--[O-])C(=O)O)C(=O)O
-
InChI : InChI=1S/C8H5NO6/c10-7(11)4-2-1-3-5(9(14)15)6(4)8(12)13/h1-3H,(H,10,11)(H,12,13)
-
Quantitative Physical Properties
The physical properties of this compound are summarized in the tables below for ease of reference and comparison.
Table 1: General Physical Properties
| Property | Value | References |
| Appearance | White to pale yellow crystalline powder | |
| Melting Point | 210 - 218 °C (decomposes) | |
| Boiling Point | 441.3 °C at 760 mmHg (estimated) | |
| Density | 1.671 g/cm³ | |
| Vapor Density | 7.3 (vs. air) | |
| Flash Point | 199.4 °C | |
| Refractive Index | 1.5282 (estimate) | |
| pKa₁ | 1.88 (at 25 °C) |
Table 2: Solubility Data
| Solvent | Solubility | References |
| Water | Soluble (5% w/v), 20 g/L at 25 °C. Solubility increases with temperature. | |
| Methanol | Soluble | |
| Ethanol | Soluble | |
| Ether | Slightly soluble | |
| Chloroform | Insoluble | |
| Carbon Tetrachloride | Insoluble | |
| Benzene | Insoluble | |
| Methyl Acetate | Soluble | |
| Ethyl Acetate | Soluble | |
| Butyl Acetate | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Acetone | Soluble | |
| 1,4-Dioxane | Soluble |
Table 3: Spectral Data
| Technique | Key Data Points | References |
| Infrared (IR) | Spectra available via KBr disc or nujol mull. | |
| ¹H NMR | Spectra available, typically run in DMSO-d₆. | |
| ¹³C NMR | Spectra available, typically run in DMSO-d₆. | |
| Mass Spectrometry | Electron ionization mass spectrum available. | |
| Raman Spectroscopy | Spectrum available. |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for obtaining reliable and reproducible results.
This protocol is a common laboratory-scale synthesis method.
-
Materials : Phthalic anhydride, concentrated sulfuric acid (98%), fuming nitric acid (sp. gr. 1.51), concentrated nitric acid (sp. gr. 1.42), ice, deionized water.
-
Procedure :
-
To a suitable reaction vessel equipped with a mechanical stirrer, add 650 mL of concentrated sulfuric acid and 500 g of phthalic anhydride.
-
Heat the stirred mixture to 80 °C using a steam bath.
-
Slowly add 210 mL of fuming nitric acid, maintaining the reaction temperature between 100-110 °C. This addition typically takes 1-2 hours.
-
After the fuming nitric acid has been added, add 900 mL of concentrated nitric acid, ensuring the temperature does not exceed 110 °C.
-
Continue stirring and heating the mixture for an additional 2 hours.
-
Allow the mixture to cool and stand overnight.
-
Pour the reaction mixture into 1.5 L of cold water. A solid precipitate containing a mixture of 3- and 4-nitrophthalic acids will form.
-
Filter the crude product by suction. The filtrate, containing strong acids, should be neutralized and disposed of properly.
-
The filter cake is then washed and purified by recrystallization.
-
This procedure separates this compound from its more soluble isomer, 4-nitrophthalic acid.
-
Materials : Crude nitrophthalic acid mixture, deionized water.
-
Procedure :
-
Transfer the crude solid product to a beaker and add a minimal amount of boiling deionized water until the solid completely dissolves.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. This compound is less soluble in water than the 4-nitro isomer and will crystallize out preferentially.
-
Collect the crystals by suction filtration.
-
Wash the crystals with a small amount of cold deionized water to remove residual mother liquor.
-
Dry the purified crystals in a vacuum oven or by air drying. The purity can be assessed by melting point determination and HPLC analysis.
-
-
Melting Point Determination : A small amount of the dried, purified product is packed into a capillary tube. The melting point is determined using a standard melting point apparatus. The observed melting range should be sharp and consistent with literature values for a pure sample.
-
Solubility Determination : The solubility in various solvents can be determined using a laser monitoring observation technique where the disappearance of the solid phase in a solid-liquid mixture is monitored as a function of temperature. Alternatively, the equilibrium solubility can be measured by preparing a saturated solution at a specific temperature, followed by filtration and determination of the concentration of the solute in the filtrate.
-
pKa Determination : The acid dissociation constant can be determined by potentiometric titration. A solution of this compound is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration, and the pKa value is determined from the half-equivalence point on the titration curve. Spectrometric methods can also be used by measuring the absorbance at various pH values.
-
Spectroscopic Analysis :
-
FTIR Spectroscopy : A sample is prepared as a KBr pellet or a nujol mull and the infrared spectrum is recorded using an FTIR spectrometer.
-
NMR Spectroscopy : For ¹H and ¹³C NMR, approximately 5-25 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. The spectrum is then acquired on an NMR spectrometer.
-
Process and Workflow Visualizations
The following diagrams illustrate key experimental workflows for this compound.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical workflow for the physical and chemical characterization of this compound.
References
An In-depth Technical Guide to the Solubility of 3-Nitrophthalic Acid in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-nitrophthalic acid in aqueous and organic media. Understanding the solubility characteristics of this compound is critical for its application as an intermediate in the synthesis of pharmaceuticals, corrosion inhibitors, dyes, and agrochemicals.[1][2] This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and visual representations of key experimental and synthetic workflows.
Quantitative Solubility Data
The solubility of this compound varies significantly with the solvent and temperature. The following tables summarize the available quantitative data to facilitate comparison.
Solubility in Water
The solubility of this compound in water increases with temperature.[3][4] Discrepancies in reported values at ambient temperature may be due to the formation of supersaturated solutions.[3]
| Temperature (K) | Temperature (°C) | Mole Fraction Solubility (x 10³) | Solubility (g/L) |
| 285.15 | 12.0 | 0.989 | ~2.09 |
| 298.21 | 25.06 | 1.789 | ~3.78 |
| 313.15 | 40.0 | 3.280 | ~6.93 |
| 328.15 | 55.0 | 6.210 | ~13.12 |
| 348.16 | 75.01 | 17.19 | ~36.32 |
Note: g/L values are calculated based on the mole fraction data and the molecular weights of this compound (211.13 g/mol ) and water.
Additional reported solubility values in water at 25°C are 3 g/L and 20 g/L. Sigma-Aldrich also reports a solubility of 5% in water, resulting in a clear to slightly hazy, colorless to faint yellow or tan solution.
Solubility in Organic Solvents
Studies have shown that this compound is soluble in a range of organic solvents. Generally, it is soluble in methanol and ethanol, slightly soluble in ether, and insoluble in chloroform, carbon tetrachloride, carbon disulfide, and benzene. The solubility is highest in tetrahydrofuran and lowest in water among the solvents tested in one study.
Table 2: Mole Fraction Solubility of this compound in Various Organic Solvents at Different Temperatures
| Temperature (K) | Methyl Acetate (x 10²) | Ethyl Acetate (x 10²) | Butyl Acetate (x 10²) | Ethyl Formate (x 10²) | Tetrahydrofuran (x 10²) | Acetone (x 10²) | 1,4-Dioxane (x 10²) |
| 278.19 - 283.25 | 3.395 - 4.101 | 3.102 - 3.698 | 2.503 - 2.915 | 2.783 - 3.298 | 10.95 - 12.38 | 7.983 - 9.125 | 6.783 (at 283.21K) |
| 288.17 - 293.28 | 4.882 - 5.793 | 4.382 - 5.183 | 3.382 - 3.918 | 3.882 - 4.583 | 13.98 - 15.79 | 10.38 - 11.82 | 7.583 - 8.682 |
| 298.31 - 303.29 | 6.815 - 7.983 | 6.085 - 7.105 | 4.515 - 5.182 | 5.385 - 6.282 | 17.82 - 20.08 | 13.38 - 15.12 | 9.705 - 10.66 |
| 308.26 - 313.20 | 9.283 - 10.75 | 8.283 - 9.583 | 5.918 - 6.733 | 7.283 - 8.383 | 22.58 - 25.32 | 17.02 - 19.10 | 11.56 - 12.40 |
| 318.21 - 323.29 | 12.38 - 14.18 | 11.02 - 12.58 | 7.618 - 8.582 | 9.582 - 10.88 | 28.28 - 31.48 | 21.38 - 23.82 | 13.19 - 13.93 |
| 328.19 - 333.18 | 16.15 - 18.28 | 14.28 - 16.12 | 9.618 - 10.73 | 12.28 - 13.78 | 34.88 - 38.48 | 26.42 - 29.18 | 14.59 - 15.21 |
| 338.22 - 343.16 | 20.58 - 23.02 | 18.10 - 20.20 | 11.92 - 13.18 | 15.38 - 17.08 | 42.28 - 46.28 | 32.12 - 35.22 | 15.78 - 16.27 |
| 348.23 - 353.32 | 25.62 - 28.38 | 22.42 - 24.78 | 14.53 - 15.98 | 18.88 - 20.78 | 50.48 - 54.88 | 38.48 - 41.88 | 16.73 - 17.12 |
Experimental Protocols for Solubility Determination
The quantitative solubility data presented in this guide were primarily obtained through two established experimental methods: Schreinemaker's wet residue method and a laser monitoring observation technique (a synthetic method).
Schreinemaker's Wet Residue Method
This is an isothermal equilibrium method used to determine the composition of the solid phase in equilibrium with a saturated solution.
Caption: Workflow for Schreinemaker's Wet Residue Method.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to the solvent in a sealed container.
-
Equilibration: The mixture is agitated in a thermostat at a constant temperature for a sufficient time to reach equilibrium.
-
Phase Separation: Once equilibrium is achieved, the suspension is allowed to settle, and the liquid phase is carefully separated from the solid phase (the "wet residue").
-
Compositional Analysis: The concentration of this compound in the liquid phase (the solubility) and in the wet residue is determined using an appropriate analytical technique, such as titration or high-performance liquid chromatography (HPLC).
-
Data Interpretation: The composition of the solid phase is determined by plotting the compositions of the saturated solution and the corresponding wet residue on a phase diagram.
Laser Monitoring Observation Technique (Synthetic Method)
This method involves observing the dissolution of a solid in a known amount of solvent as the temperature is changed.
Caption: Workflow for the Laser Monitoring Observation Technique.
Apparatus and Procedure:
-
Sample Preparation: A precisely weighed amount of this compound and solvent are placed in a jacketed glass vessel.
-
Temperature Control: The temperature of the vessel is controlled by circulating water from a thermostat.
-
Heating and Observation: The solution is stirred continuously while being slowly heated. A laser beam is passed through the suspension.
-
Endpoint Detection: The temperature at which the last solid particles dissolve, indicated by a sharp change in the transmitted laser intensity, is recorded as the saturation temperature for that specific composition.
-
Data Collection: By repeating this process with different compositions, a solubility curve over a range of temperatures can be constructed.
Synthesis and Purification Workflow
This compound is typically synthesized by the nitration of phthalic anhydride. The purification process is crucial as the nitration produces a mixture of 3- and 4-nitrophthalic acids.
Caption: Synthesis and Purification of this compound.
Synthesis and Purification Steps:
-
Nitration: Phthalic anhydride is reacted with a nitrating mixture of concentrated sulfuric and nitric acids at elevated temperatures (e.g., 100-110°C).
-
Quenching and Precipitation: The reaction mixture is cooled and then poured into ice water, causing the crude product, a mixture of 3- and 4-nitrophthalic acid, to precipitate.
-
Filtration: The crude product is collected by filtration.
-
Recrystallization: The crude solid is dissolved in hot water. Due to the higher solubility of 4-nitrophthalic acid in water, the less soluble this compound preferentially crystallizes out upon cooling.
-
Isolation: The purified this compound crystals are isolated by filtration and then dried.
This guide provides essential data and procedural insights for professionals working with this compound, enabling informed decisions in process development, formulation, and chemical synthesis.
References
In-Depth Technical Guide to 3-Nitrophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 3-Nitrophthalic acid, with a central focus on its molecular weight and related characteristics. The information is presented to support its application in research, particularly in the fields of chemical synthesis and drug development.
Core Physicochemical Data
This compound is an organic compound featuring a benzene ring substituted with two carboxylic acid groups at positions 1 and 2, and a nitro group at the 3-position.[1] This substitution pattern imparts specific chemical properties that are crucial for its role as a versatile intermediate in organic synthesis.[1][2]
Quantitative Physicochemical Properties
The fundamental properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | References |
| Molecular Formula | C₈H₅NO₆ | [1][2] |
| Molecular Weight | 211.13 g/mol | |
| Monoisotopic Mass | 211.01169 Da | |
| CAS Number | 603-11-2 | |
| Melting Point | 210 - 219 °C (decomposes) | |
| Appearance | White to pale yellow crystalline powder | |
| Purity | ≥ 99% (HPLC) |
Synthesis and Structure
The chemical structure of this compound is key to its reactivity. The presence of both electron-withdrawing nitro and carboxylic acid groups on the benzene ring influences its chemical behavior.
Synthesis Pathway Overview
A common method for the synthesis of this compound involves the nitration of phthalic acid. This electrophilic aromatic substitution reaction typically utilizes a nitrating agent, such as concentrated nitric acid, often in the presence of a strong acid catalyst like sulfuric acid. The logical workflow for this synthesis is depicted in the diagram below.
Caption: Synthesis of this compound from Phthalic Acid.
Applications in Research and Development
This compound serves as a crucial building block in the synthesis of a variety of organic molecules. Its derivatives are utilized as intermediates in the production of dyes, pigments, and polymers. In the pharmaceutical industry, it acts as a precursor for the development of more complex active pharmaceutical ingredients.
Experimental Protocols
While specific experimental protocols can vary, a general procedure for the nitration of phthalic anhydride (a common precursor to phthalic acid) is outlined below. This serves as an illustrative example of the synthesis of a related nitrated aromatic acid.
Synthesis of this compound from Phthalic Anhydride (Illustrative Protocol)
-
Preparation of the Nitrating Mixture: Carefully add 25 mL of concentrated sulfuric acid to a flask cooled in an ice bath. Slowly add 10 mL of concentrated nitric acid to the sulfuric acid while maintaining the low temperature.
-
Reaction: In a separate flask, dissolve 15 g of phthalic anhydride in 30 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture to the phthalic anhydride solution, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 90 °C for 2 hours.
-
Isolation of Product: Pour the reaction mixture onto crushed ice. The precipitated solid is then collected by vacuum filtration.
-
Purification: The crude this compound is washed with cold water and can be further purified by recrystallization from hot water.
Safety and Handling
This compound is classified as a hazardous substance. It can cause skin irritation, serious eye damage, and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this chemical. It should be stored in a well-ventilated area.
Caption: Recommended safety and handling workflow for this compound.
References
An In-depth Technical Guide to the Thermal Properties of 3-Nitrophthalic Acid
This technical guide provides a comprehensive overview of the melting point and decomposition temperature of 3-Nitrophthalic acid, tailored for researchers, scientists, and professionals in drug development. This document collates available data, outlines relevant experimental methodologies, and presents a logical workflow for its synthesis and purification.
Thermal Properties: Melting Point and Decomposition
This compound is a pale yellow crystalline solid.[1] Its thermal behavior is characterized by a melting point that is closely associated with its decomposition. The reported values for the melting point of this compound exhibit some variation, which can be attributed to the purity of the substance and the analytical method employed.[2][3] In many cases, the compound decomposes at or immediately following its melting point.[1][4]
The table below summarizes the reported melting and decomposition temperatures for this compound from various sources.
| Parameter | Temperature Range (°C) | Notes | Source(s) |
| Melting Point | 210 - 217 | This is the most commonly cited range for the melting point. | |
| ~228 | Approximate value reported by one manufacturer. | ||
| Decomposition Temperature | 216 | A specific decomposition point has been reported. | |
| Coincides with melting | Many sources indicate decomposition occurs upon melting. | ||
| Thermal Stability | Up to 200 | Thermogravimetric analysis has shown the compound is stable up to this temperature. |
Experimental Protocols
The determination of the melting point and decomposition temperature of this compound is typically performed using thermal analysis techniques. The synthesis of the compound itself is a critical preliminary step for any experimental investigation.
A common method for preparing this compound involves the nitration of phthalic anhydride.
Materials:
-
Phthalic anhydride
-
Concentrated sulfuric acid (d., 1.84)
-
Concentrated nitric acid (d., 1.42)
-
Ice water
Procedure:
-
In a suitable reaction flask, combine phthalic anhydride with concentrated sulfuric acid.
-
Slowly add concentrated nitric acid to the mixture while stirring continuously. The reaction is exothermic, and the temperature should be carefully controlled, typically maintained between 100-110°C.
-
Heat the reaction mixture on a steam bath for approximately 2 to 3 hours. The mixture may thicken as the reaction proceeds.
-
After the reaction is complete, cool the flask and pour the contents into ice water to precipitate the crude product.
-
Filter the resulting slurry to isolate the crude this compound.
To obtain a product with a sharp and accurate melting point, the crude this compound must be purified.
Procedure:
-
Transfer the crude product to a flask.
-
Add hot water and heat the mixture to reflux for about one hour to dissolve the acid.
-
Allow the solution to cool slowly to room temperature to facilitate the formation of crystals. For optimal crystal formation, the solution can be left to stand for an extended period.
-
Filter the solution to collect the purified crystals of this compound.
-
Dry the crystals in air or a desiccator.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques for evaluating the thermal properties of chemical compounds.
Instrumentation:
-
Differential Scanning Calorimeter
-
Thermogravimetric Analyzer
General DSC Protocol for Melting Point Determination:
-
Accurately weigh a small sample (typically 1-5 mg) of purified this compound into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument's sample holder. An empty, sealed pan is used as a reference.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram, which plots heat flow against temperature.
General TGA Protocol for Decomposition Temperature Determination:
-
Place an accurately weighed sample of this compound into a TGA crucible.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The instrument records the mass of the sample as a function of temperature.
-
The decomposition temperature is determined from the resulting TGA curve, typically as the onset temperature of significant mass loss.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
Spectroscopic Analysis of 3-Nitrophthalic Acid: A Technical Overview
This guide provides a comprehensive overview of the spectroscopic data for 3-nitrophthalic acid, a compound frequently used as a precursor in the synthesis of dyes, pigments, and pharmaceutical intermediates.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic profiles, offering valuable data for researchers, scientists, and professionals in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound displays characteristic signals for its aromatic protons and the acidic protons of the carboxylic acid groups.
| Assignment | Chemical Shift (δ) ppm | Solvent | Instrument Frequency |
| Carboxylic Acid (-COOH) | ~13.8 (broad) | DMSO-d₆ | 399.65 MHz |
| Aromatic CH | 8.321 | DMSO-d₆ | 399.65 MHz |
| Aromatic CH | 8.246 | DMSO-d₆ | 399.65 MHz |
| Aromatic CH | 7.809 | DMSO-d₆ | 399.65 MHz |
| Table 1: ¹H NMR chemical shifts for this compound. Data sourced from ChemicalBook.[2] |
¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Assignment | Chemical Shift (δ) ppm | Solvent |
| C=O (Carboxylic Acid) | 167.1 | DMSO-d₆ |
| C=O (Carboxylic Acid) | 165.8 | DMSO-d₆ |
| C-NO₂ | 149.7 | DMSO-d₆ |
| Aromatic CH | 136.2 | DMSO-d₆ |
| Aromatic C | 132.8 | DMSO-d₆ |
| Aromatic CH | 129.2 | DMSO-d₆ |
| Aromatic C | 128.9 | DMSO-d₆ |
| Aromatic CH | 124.5 | DMSO-d₆ |
| Table 2: ¹³C NMR chemical shifts for this compound. Data obtained in DMSO-d6.[1][3] |
Vibrational Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups and overall structure.
Infrared (IR) Spectroscopic Data
The IR spectrum of this compound is characterized by absorptions corresponding to the carboxylic acid and nitro functional groups, as well as the aromatic ring.
| Frequency (cm⁻¹) | Assignment | Intensity |
| ~3000 (broad) | O-H stretch (Carboxylic acid dimer) | Strong, Broad |
| ~1700 | C=O stretch (Carboxylic acid) | Strong |
| 1530-1550 | N-O asymmetric stretch (Nitro group) | Strong |
| 1345-1365 | N-O symmetric stretch (Nitro group) | Strong |
| ~1600, ~1475 | C=C stretch (Aromatic ring) | Medium |
| ~1250 | C-O stretch (Carboxylic acid) | Medium |
| Table 3: Key IR absorption bands for this compound.[1] |
Raman Spectroscopic Data
Raman spectroscopy provides further insight into the molecular vibrations, particularly for non-polar bonds and symmetric vibrations.
| Raman Shift (cm⁻¹) | Assignment |
| ~1610 | Aromatic ring stretch |
| ~1540 | NO₂ asymmetric stretch |
| ~1360 | NO₂ symmetric stretch |
| ~1300 | Aromatic ring breathing |
| ~840 | C-N stretch |
| Table 4: Characteristic Raman shifts for this compound. Data obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The general procedures are outlined below.
NMR Spectroscopy Protocol
A sample of this compound (approximately 35-40 mg) was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a spectrometer, such as a Bruker WM-300 or a Varian XL-100, operating at an appropriate frequency. Tetramethylsilane (TMS) was used as an internal standard.
IR Spectroscopy Protocol
For solid-state analysis, a small amount of this compound was finely ground with potassium bromide (KBr) powder. The mixture was then pressed into a thin, transparent pellet. The KBr pellet was placed in the sample holder of an FTIR spectrometer, such as a Bruker Tensor 27 FT-IR, and the spectrum was recorded. Alternatively, a sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.
Raman Spectroscopy Protocol
A powder sample of this compound was placed in a suitable container for Raman analysis. The FT-Raman spectrum was obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. The sample was irradiated with a laser, and the scattered light was collected and analyzed.
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
The Crystal Structure of 3-Nitrophthalic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 3-nitrophthalic acid, a compound of interest in organic synthesis, materials science, and as a precursor in the preparation of various functional molecules, including chemiluminescent and pharmaceutical agents. This document outlines the key crystallographic parameters, details the experimental procedures for its synthesis and crystallization, and explores the intricate network of intermolecular forces that govern its solid-state architecture.
Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, belonging to the centrosymmetric space group P2₁/n.[1] This arrangement is characterized by the presence of a two-fold screw axis and a glide plane. The key crystallographic data are summarized in Table 1 for facile reference and comparison.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 7.55 Å |
| b | 11.45 Å |
| c | 9.55 Å |
| α | 90° |
| β | 108.5° |
| γ | 90° |
| Volume (V) | 782.1 ų |
| Molecules per Unit Cell (Z) | 4 |
| Calculated Density | 1.79 g/cm³ |
Note: The unit cell parameters have been sourced from the Crystallography Open Database (COD) entry 1524783, which corresponds to the CCDC deposition number 208025.
Molecular Structure and Intermolecular Interactions
The solid-state conformation of this compound is significantly influenced by steric hindrance between the nitro group and the adjacent carboxylic acid group. This steric repulsion leads to a non-planar arrangement of the functional groups relative to the benzene ring.
The crystal packing is dominated by a network of intermolecular hydrogen bonds. The carboxylic acid groups participate in the formation of centrosymmetric dimers via strong O-H···O hydrogen bonds, a common supramolecular synthon in carboxylic acids. These dimers are further interconnected into a three-dimensional architecture through weaker C-H···O interactions involving the aromatic protons and the oxygen atoms of the nitro and carboxyl groups. This intricate hydrogen bonding network is a critical determinant of the crystal's stability and physical properties.
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized by the nitration of phthalic anhydride.[2] The following protocol is a representative method.
Materials and Equipment:
-
Phthalic anhydride
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Stirring apparatus
-
Beakers
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a stirrer, cautiously add 18.5 g of phthalic anhydride to 17.5 ml of concentrated nitric acid.
-
Slowly and with constant swirling, add 17.5 ml of concentrated sulfuric acid to the mixture. The addition is exothermic and should be done with care.
-
Attach a reflux condenser and heat the mixture in a boiling water bath for approximately 2 hours.
-
After the heating period, cool the reaction mixture to room temperature and then pour it into 50 ml of cold water with stirring.
-
Cool the resulting suspension in an ice bath to maximize precipitation.
-
Collect the crude this compound by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold water to remove residual acids.
Single Crystal Growth
High-quality single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation from an aqueous solution.
Materials and Equipment:
-
Crude this compound
-
Deionized water
-
Beaker
-
Hot plate
-
Crystallizing dish or small beaker
-
Parafilm or aluminum foil
Procedure:
-
In a beaker, dissolve the crude this compound in a minimal amount of hot deionized water to create a saturated solution.[3]
-
Filter the hot solution to remove any insoluble impurities.
-
Transfer the clear filtrate to a clean crystallizing dish or a small beaker.
-
Cover the container with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free environment at a constant, ambient temperature.
-
Allow the solvent to evaporate slowly over several days. Colorless, prismatic crystals of this compound will form.[3][4]
-
Once crystals of a suitable size (approximately 0.1-0.3 mm in each dimension) have formed, they can be carefully harvested for X-ray diffraction analysis.
Experimental and Logical Workflow
The overall process for the determination of the crystal structure of this compound can be visualized as a logical workflow, from synthesis to structural analysis.
This guide provides a foundational understanding of the crystal structure of this compound. The presented data and protocols are intended to be a valuable resource for researchers in the fields of chemistry, materials science, and drug development, facilitating further investigation and application of this compound.
References
A Theoretical Guide to Intermolecular Interactions in 3-Nitrophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitrophthalic acid (3NPA) is a molecule of significant interest in crystal engineering and pharmaceutical sciences due to its capacity for forming diverse supramolecular structures.[1] Its unique chemical architecture, featuring two adjacent carboxylic acid groups and a sterically influential nitro group on a benzene ring, gives rise to a complex interplay of intermolecular and intramolecular forces.[1][2] This technical guide provides an in-depth analysis of the theoretical studies on these interactions, focusing on the computational methodologies used to predict and understand the behavior of 3NPA in various environments. We will explore the dominant forces at play, detail the computational and experimental protocols for their study, present quantitative data from the literature, and visualize key workflows and relationships. A comprehensive understanding of these interactions is crucial for the rational design of novel materials, including pharmaceutical cocrystals with tailored physicochemical properties.[3][4]
The Interplay of Forces in this compound
The supramolecular chemistry of this compound is primarily governed by a delicate balance between hydrogen bonding and steric repulsion.
-
Hydrogen Bonding: The two carboxylic acid groups are potent hydrogen bond donors and acceptors. This allows for the formation of strong intermolecular O-H···O hydrogen bonds, which typically drive the assembly of carboxylic acids into dimeric structures or extended chains in the solid state.
-
Steric Repulsion: The defining feature of 3NPA is the nitro group's position adjacent to a carboxyl group. This proximity induces significant steric repulsion, which can force the carboxyl groups to rotate out of the plane of the benzene ring. This steric strain often disrupts or prevents the formation of a stable intramolecular hydrogen bond between the two adjacent carboxyl groups, a phenomenon that might otherwise be expected. This structural constraint is a key factor that differentiates the crystal packing of 3NPA from its isomer, 4-nitrophthalic acid.
-
π-π Stacking: As an aromatic system, π-π stacking interactions between benzene rings can also contribute to the overall stability of the crystal lattice, although they are generally weaker than the hydrogen bonds.
The competition between these forces dictates the molecule's conformation and its preferred packing arrangement in the solid state, influencing properties like solubility and stability.
Methodologies for Studying Intermolecular Interactions
A combined theoretical and experimental approach is essential for a thorough understanding of 3NPA's interactions. Computational methods predict energetic and structural possibilities, while experimental techniques provide validation.
Computational Protocols
Density Functional Theory (DFT): This is the workhorse of quantum chemical calculations for systems like 3NPA.
-
Protocol: Geometry optimizations are typically performed to find the lowest energy conformations of monomers, dimers, or larger clusters. Functionals like B3LYP combined with Pople-style basis sets (e.g., 6-311++G(d,p)) are commonly used to balance accuracy and computational cost. Frequency calculations are then run to confirm that the optimized structure is a true energy minimum and to simulate vibrational spectra (IR and Raman).
-
Application: DFT is used to calculate interaction energies, map potential energy surfaces for processes like proton transfer, and analyze electronic properties through methods like Natural Bond Orbital (NBO) and Hirshfeld surface analysis.
Car-Parrinello Molecular Dynamics (CPMD): This ab initio molecular dynamics method is crucial for studying the dynamic behavior of hydrogen bonds.
-
Protocol: CPMD simulations are performed on solid-state systems, often starting from an experimentally determined crystal structure. The simulation tracks the movement of atoms over time (picoseconds), providing insight into dynamic processes that are not captured by static DFT calculations.
-
Application: CPMD is particularly powerful for visualizing proton dynamics and transfer events within strong hydrogen bonds, which are often observed in 3NPA cocrystals.
Experimental Validation Protocols
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the three-dimensional structure of 3NPA in the solid state.
-
Protocol: High-quality single crystals of 3NPA or its cocrystals are grown, often by slow evaporation from a suitable solvent. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to solve the crystal structure, providing precise atomic coordinates.
-
Data Obtained: SCXRD yields exact bond lengths, bond angles, and details of intermolecular contacts, confirming the hydrogen bonding network and molecular packing.
Spectroscopy (FT-IR and Raman): Vibrational spectroscopy is highly sensitive to hydrogen bonding.
-
Protocol: Infrared and Raman spectra are collected for bulk samples. The positions of key vibrational bands, such as the O-H stretching of the carboxylic acid group, are analyzed.
-
Analysis: The formation of hydrogen bonds typically causes a significant red-shift (lowering of frequency) and broadening of the O-H stretching band compared to the free monomer. These experimental shifts are compared against DFT-calculated frequencies to validate the theoretical models.
Calorimetry (DSC and TG): These techniques probe the thermal properties of the material.
-
Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) are used to measure melting points, phase transitions, and sublimation enthalpies. For combustion calorimetry, a sample is burned in a bomb calorimeter to determine its enthalpy of formation.
-
Application: These experimental thermochemical data provide a crucial benchmark for validating the accuracy of high-level computational methods like the Gaussian-G4 composite method.
Quantitative Data on 3-NPA Interactions
Theoretical and experimental studies have provided valuable quantitative data on the geometry and energetics of 3NPA systems.
Table 1: Selected Geometric Parameters for 3-NPA and its Cocrystals
| System / Complex | Bond | Bond Length (Å) | Source |
| This compound | C-O-H | 1.317 | |
| This compound | C=O | 1.216 | |
| 3NPA-2,4,6-collidine | Carboxyl C-O | 1.325 | |
| 3NPA-2,4,6-collidine | Carboxyl C=O | 1.209 | |
| 3NPA-2,4,6-collidine | Carboxylate C-O | 1.279 | |
| 3NPA-2,4,6-collidine | Carboxylate C=O | 1.222 |
This table illustrates how bond lengths within the carboxylic acid group change upon interaction and proton transfer in a cocrystal.
Table 2: Energetic Properties of 3-NPA Interactions
| System / Complex | Property | Value | Computational Method | Source |
| 3NPA-2,4,6-collidine | Proton Transfer Barrier | 0.7 kcal/mol | DFT | |
| 3NPA-DMAP | Proton Transfer Barrier | 0.9 kcal/mol | DFT | |
| 3-Nitrophthalic Anhydride | Gas-Phase Enthalpy of Formation (ΔfH°(g)) | -367.5 ± 5.6 kJ/mol | Experimental | |
| 3-Nitrophthalic Anhydride | Gas-Phase Enthalpy of Formation (ΔfH°(g)) | -377.2 kJ/mol | G3 (Theoretical) | |
| This compound | Gas-Phase Enthalpy of Formation (ΔfH°(g)) | -726.2 ± 5.9 kJ/mol | Experimental | |
| This compound | Gas-Phase Enthalpy of Formation (ΔfH°(g)) | -729.5 kJ/mol | G4 (Theoretical) |
This table highlights the low energy barriers associated with proton transfer in 3NPA cocrystals and shows the excellent agreement between high-level theoretical calculations and experimental thermochemical data.
Case Study: 3-NPA in Pharmaceutical Cocrystals
The principles of intermolecular interactions are actively applied in the design of pharmaceutical cocrystals to improve the properties of active pharmaceutical ingredients (APIs). 3NPA has been studied as a coformer with various APIs.
For instance, studies on cocrystals of pyrazinamide (an anti-tuberculosis drug) with this compound have shown that multiple stoichiometric forms (1:1, 1:2, and 2:1) can be generated. The formation and stability of these different cocrystals are directly linked to the specific hydrogen bonding patterns established between the carboxylic acid groups of 3NPA and the functional groups of pyrazinamide. Theoretical tools like molecular electrostatic potential (MEP) and Hirshfeld surface analysis are used to understand and quantify these critical hydrogen bonding interactions, guiding the selection of the most stable and potentially bioavailable solid form.
Conclusion
The study of intermolecular interactions in this compound is a prime example of modern physical organic chemistry, where advanced computational methods and experimental techniques converge to provide a deep molecular-level understanding. Theoretical studies, dominated by DFT and CPMD, have been instrumental in elucidating the critical role of steric hindrance from the nitro group, which modulates the powerful hydrogen-bonding capabilities of the adjacent carboxylic acids. The quantitative agreement between theoretical predictions of structure and energy and experimental data from X-ray diffraction and calorimetry validates these computational models. This knowledge is not merely academic; it forms the predictive foundation for crystal engineering and the rational design of multicomponent solids like pharmaceutical cocrystals, enabling the development of materials with optimized properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Inter- vs. Intra-Molecular Hydrogen Bond in Complexes of Nitrophthalic Acids with Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Current Perspectives on Development and Applications of Cocrystals in the Pharmaceutical and Medical Domain - PMC [pmc.ncbi.nlm.nih.gov]
3-Nitrophthalic Acid as a Ligand for Rare-Earth Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and properties of rare-earth metal complexes featuring 3-nitrophthalic acid as a primary ligand. The unique coordination chemistry of this ligand, stemming from the presence of two adjacent carboxylic acid groups and an electron-withdrawing nitro group, leads to the formation of novel complexes with interesting structural features and potential applications. This document summarizes key quantitative data, details experimental protocols, and visualizes the research workflow for professionals in inorganic chemistry and drug development.
Introduction to this compound in Rare-Earth Chemistry
This compound (H₂L) is a versatile ligand for the construction of coordination complexes with rare-earth ions (RE³⁺). The two carboxylic acid groups can be fully or partially deprotonated, allowing for a variety of coordination modes, including monodentate, bidentate chelating, and bridging. The nitro group influences the electronic properties of the ligand and can participate in intermolecular interactions, such as hydrogen bonding, which plays a crucial role in the formation of supramolecular architectures.
The coordination of this compound to rare-earth ions typically results in the formation of polynuclear or polymeric structures. The high coordination numbers (typically 7-10) favored by lanthanide ions are satisfied by the coordination of multiple ligand molecules and often water molecules.[1] These complexes are of interest for their potential luminescent, magnetic, and catalytic properties.
Synthesis and Coordination Chemistry
A series of rare-earth complexes with this compound have been synthesized with the general formula RE₂(L)₂(HL)₂(H₂O)₆·2H₂O, where RE = La, Nd, Eu, Tb, Er, Y and H₂L = this compound.[2] In these dinuclear complexes, two rare-earth ions are bridged by two fully deprotonated ligands (L²⁻) in a bridging-chelating mode.[2] Each rare-earth ion is also coordinated by a mono-deprotonated ligand (HL⁻) in a terminal chelating fashion, utilizing both the carboxylate and the carboxylic acid groups.[2] The coordination sphere is completed by water molecules.
The general workflow for the synthesis and characterization of these complexes is outlined below.
General workflow for synthesis and characterization.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the characterization of rare-earth complexes with this compound and related ligands.
Table 1: Elemental Analysis Data for RE₂(L)₂(HL)₂(H₂O)₆·2H₂O Complexes
| Rare Earth (RE) | %C (Calculated) | %C (Found) | %H (Calculated) | %H (Found) | %N (Calculated) | %N (Found) |
| La | 29.84 | 29.76 | 2.80 | 2.85 | 4.35 | 4.31 |
| Nd | 29.52 | 29.45 | 2.78 | 2.81 | 4.30 | 4.25 |
| Eu | 29.21 | 29.15 | 2.75 | 2.79 | 4.26 | 4.20 |
| Tb | 28.85 | 28.78 | 2.72 | 2.76 | 4.20 | 4.15 |
| Er | 28.59 | 28.51 | 2.70 | 2.74 | 4.16 | 4.11 |
| Y | 33.15 | 33.08 | 3.12 | 3.16 | 4.83 | 4.78 |
Data adapted from Zhang et al. (2009).[2]
Table 2: Key Infrared Spectroscopy Bands (cm⁻¹) for a Representative La-3-Nitrophthalate Complex
| Assignment | Wavenumber (cm⁻¹) | Description |
| ν(O-H) of H₂O | ~3400 | Broad band indicating presence of coordinated and crystal water |
| ν(C=O) of -COOH | ~1700 | Stretching vibration of the protonated carboxyl group |
| νₐₛ(COO⁻) | ~1580 | Asymmetric stretching vibration of the deprotonated carboxylate group |
| νₛ(COO⁻) | ~1380 | Symmetric stretching vibration of the deprotonated carboxylate group |
| Δν (νₐₛ - νₛ) | ~200 | Indicates a bridging coordination mode of the carboxylate group |
| ν(C-N) of NO₂ | ~1530 | Stretching vibration of the nitro group |
Data interpreted from Zhang et al. (2009).
Table 3: Thermal Decomposition Data for RE₂(L)₂(HL)₂(H₂O)₆·2H₂O Complexes
| Rare Earth (RE) | Dehydration Temperature (°C) | Decomposition Temperature Range (°C) |
| La | ~150 | 340 - 460 |
| Nd | ~150 | 340 - 460 |
| Eu | ~150 | 340 - 460 |
| Tb | ~150 | 340 - 460 |
| Er | ~150 | 340 - 460 |
| Y | ~150 | 340 - 460 |
Data adapted from Zhang et al. (2009). The first endothermic peak corresponds to the loss of both crystal and coordinated water molecules, while the subsequent exothermic peaks are due to the oxidation and decomposition of the organic ligand.
Experimental Protocols
General Synthesis of RE₂(L)₂(HL)₂(H₂O)₆·2H₂O Complexes
The following is a general procedure for the synthesis of rare-earth 3-nitrophthalate complexes.
-
Preparation of Ligand Solution: this compound (H₂L) is dissolved in a mixed solvent of ethanol and water.
-
Preparation of Metal Salt Solution: The corresponding rare-earth chloride or nitrate is dissolved in deionized water.
-
Reaction: The ligand solution is added dropwise to the rare-earth salt solution with constant stirring.
-
Precipitation: The resulting mixture is stirred for several hours, during which a precipitate forms. The pH of the solution may be adjusted to promote precipitation.
-
Isolation and Purification: The precipitate is collected by vacuum filtration, washed successively with deionized water and ethanol to remove any unreacted starting materials, and then dried in a desiccator over silica gel.
Characterization Methods
-
Elemental Analysis: Carbon, hydrogen, and nitrogen content are determined using a CHN elemental analyzer to confirm the empirical formula of the complexes.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on a spectrophotometer using KBr pellets. This technique is used to identify the coordination modes of the carboxylate groups by analyzing the positions of their characteristic stretching vibrations.
-
Thermogravimetric and Differential Thermal Analysis (TGA/DTA): The thermal stability of the complexes is investigated by heating the samples in a controlled atmosphere (e.g., air or nitrogen) and monitoring the weight loss as a function of temperature. This provides information about the dehydration and decomposition processes.
-
UV-Vis Spectroscopy: The electronic absorption spectra of the ligand and its complexes are recorded in a suitable solvent (e.g., ethanol) to study the ligand-centered transitions.
-
Luminescence Spectroscopy: For complexes with luminescent rare-earth ions (e.g., Eu³⁺, Tb³⁺), emission and excitation spectra are recorded to investigate their photophysical properties. This can provide insights into the energy transfer process from the ligand to the metal ion (antenna effect).
-
Single-Crystal X-ray Diffraction: This technique is used to determine the precise three-dimensional arrangement of atoms in a crystalline sample, providing detailed information about bond lengths, bond angles, and the overall crystal structure.
Spectroscopic and Thermal Properties
Infrared Spectroscopy
The IR spectra of the rare-earth 3-nitrophthalate complexes provide crucial information about the coordination of the ligand. The presence of a band around 1700 cm⁻¹ confirms the existence of the protonated carboxylic acid group (-COOH) from the mono-deprotonated ligand. The separation (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the deprotonated carboxylate group (COO⁻) is indicative of its coordination mode. A larger separation suggests a bridging coordination.
Thermal Analysis
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) show that the complexes are stable at room temperature. They typically undergo a multi-step decomposition process upon heating. The initial weight loss, corresponding to an endothermic peak in the DTA curve, is attributed to the removal of both lattice and coordinated water molecules at around 150 °C. At higher temperatures (approximately 340-460 °C), the anhydrous complexes decompose in a series of exothermic steps, leading to the formation of the corresponding rare-earth oxide as the final residue.
Potential Applications
While the specific applications of rare-earth complexes with this compound are still under investigation, related compounds have shown promise in several areas. The luminescence of europium and terbium complexes makes them candidates for use in lighting devices, displays, and as biological probes. The predictable coordination chemistry and the formation of robust frameworks also suggest potential applications in gas storage, separation, and catalysis. Furthermore, the biological activity of some rare-earth complexes has been explored, opening avenues for their use in drug development.
Conclusion
This compound is a competent ligand for the synthesis of a variety of rare-earth complexes with diverse structural motifs. The resulting complexes, typically dinuclear or polymeric, exhibit interesting spectroscopic and thermal properties. The detailed experimental protocols and compiled quantitative data presented in this guide serve as a valuable resource for researchers working in the fields of coordination chemistry, materials science, and medicinal chemistry, facilitating further exploration of these promising compounds.
References
Degradation of Isoxaben Herbicide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxaben is a pre-emergent benzamide herbicide widely used for the control of broadleaf weeds in turf, ornamentals, and a variety of crops.[1] Its mode of action involves the inhibition of cellulose biosynthesis, a crucial process for plant cell wall formation.[1] The environmental fate of isoxaben, particularly its degradation into various metabolites, is a critical area of study for assessing its environmental impact and ensuring food safety. This technical guide provides an in-depth overview of the known degradation products of isoxaben in various environmental compartments, details of experimental protocols for their analysis, and a visualization of the degradation pathways.
Degradation Products of Isoxaben
Isoxaben undergoes degradation in soil, aquatic environments, and within plants through both microbial and abiotic processes, primarily photolysis.[1] Microbial activity, however, is considered a major factor in its degradation.[2] The degradation of isoxaben leads to the formation of several metabolites, some of which have been identified and quantified in various studies.
Key Degradation Products
A number of degradation products have been identified in soil and aquatic systems. These include:
-
3-Nitrophthalic acid and 4-Methoxyphenol: Detected in soil degradation studies.[2]
-
3-(1-ethyl-1-methylpropyl)isoxazol-5-ylamine and 2,6-Dimethoxybenzoic acid: Identified as major metabolites in studies using isoxaben-transforming Microbacterium sp. strains isolated from soil.
-
Hydroxylated and Demethylated Metabolites: The U.S. EPA has noted that numerous metabolites are formed through hydroxylation of the aliphatic side chain or demethylation of the carboxy-side chains.
-
Photodegradation Products: Photolysis can lead to the formation of a benzamide, a pyrazolone, an isoquinolone, and a benzopyrrolidone.
-
Metabolites in Rotational Crops: The European Food Safety Authority (EFSA) has considered metabolites such as 1-hydroxy isoxaben and oxypropyl isoxaben in their risk assessments, noting their persistence in soil.
Quantitative Data on Isoxaben Degradation
Quantitative data on the formation of isoxaben degradation products is often presented as the percentage of the parent compound remaining over time or the percentage of applied radioactivity recovered as CO2 or bound residues. Specific concentrations of individual metabolites are less frequently reported in a standardized format. The following table summarizes available quantitative data from various studies.
| Environment | Initial Isoxaben Concentration | Time | Isoxaben Remaining (%) | Degradation Product(s) | Quantitative Data | Reference |
| Non-sterile Soil | 1 µg/g | 8 weeks | 22% | This compound, 4-methoxyphenol | Not specified | |
| Sterile Soil | 1 µg/g | 8 weeks | 77% | Not specified | Not specified | |
| Aerobic Aquatic System | 1 µg/g | 8 weeks | 10% | This compound | Not specified | |
| Anaerobic Aquatic System | 1 µg/g | 8 weeks | 0.4% | Not specified | Not specified | |
| Soil (Field Study, Spring Application) | 0.56, 0.84, 1.12 kg ai/ha | 3 months | 45% of initial residue | Not specified | Half-life: 2.7 months | |
| Soil (Field Study, Fall Application) | 0.56, 0.84, 1.12 kg ai/ha | 3 months | 71% of initial residue | Not specified | Half-life: 5.7 months |
Experimental Protocols
The identification and quantification of isoxaben and its degradation products rely on sophisticated analytical techniques. The following sections detail the methodologies commonly employed in these studies.
Sample Extraction and Cleanup
Soil Samples:
-
Extraction: Soil samples are typically extracted with a mixture of methanol and water (e.g., 80:20 v/v) by refluxing for one hour. An alternative method involves shaking with a 9:1 methanol/1% formic acid solution.
-
Partitioning: The extract is then partitioned with dichloromethane after the addition of a NaCl solution to separate the analytes from the aqueous phase.
-
Cleanup: The organic extract is cleaned up using column chromatography with deactivated alumina. The fraction containing isoxaben is eluted with a dichloromethane/methanol mixture (e.g., 99:1 v/v).
Water Samples:
-
Solid-Phase Extraction (SPE): Water samples are passed through a C18 SPE cartridge to retain isoxaben and its metabolites.
-
Elution: The analytes are then eluted from the cartridge with an appropriate organic solvent, such as methanol or acetonitrile.
Analytical Instrumentation and Conditions
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of isoxaben and its metabolites.
-
Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 70:30 v/v) is often employed.
-
Detector: A UV detector set at 254 nm is used for quantification.
-
Flow Rate: A typical flow rate is 1 mL/min.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Confirmation of Identity: GC-MS is primarily used for the confirmation of the identity of degradation products.
-
Derivatization: Some polar metabolites may require derivatization to increase their volatility for GC analysis.
-
Column: A capillary column, such as a DB-5MS, is suitable for the separation of the analytes.
-
Ionization: Electron ionization (EI) is typically used.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
High Sensitivity and Selectivity: LC-MS/MS provides high sensitivity and selectivity for the analysis of isoxaben and its metabolites at low concentrations.
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used, often in negative ion mode for acidic metabolites.
-
Transitions: Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte.
Visualization of Degradation Pathways
While a complete, universally accepted signaling pathway for isoxaben degradation is not available, a logical workflow from the parent compound to its identified metabolites can be visualized. The following diagram illustrates the known degradation products originating from isoxaben through various environmental processes.
Caption: Logical workflow of isoxaben degradation to its major metabolites.
The following diagram illustrates a general experimental workflow for the analysis of isoxaben and its degradation products in environmental samples.
Caption: General experimental workflow for isoxaben degradation analysis.
References
Methodological & Application
Synthesis of 3-Nitrophthalic Acid from Phthalic Anhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-nitrophthalic acid from phthalic anhydride. This compound is a valuable intermediate in the synthesis of various pharmaceuticals, dyes, and polymers. The following protocols are based on established literature procedures and are intended to guide researchers in the safe and efficient laboratory-scale preparation of this compound.
Introduction
The nitration of phthalic anhydride is a common method for the preparation of nitrophthalic acids. The reaction typically proceeds via electrophilic aromatic substitution, where a nitronium ion (NO₂⁺), generated in situ from a mixture of nitric acid and sulfuric acid, attacks the aromatic ring of phthalic anhydride. This process yields a mixture of this compound and 4-nitrophthalic acid, with the former being the desired product for many applications. The separation of these isomers is a critical step in obtaining pure this compound.
The anhydride group in phthalic anhydride is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[1] Therefore, forcing conditions, such as the use of strong acids and elevated temperatures, are often necessary to achieve a reasonable reaction rate and yield. The regioselectivity of the nitration is influenced by the directing effects of the anhydride moiety.
Data Presentation
The following table summarizes quantitative data from various reported syntheses of this compound starting from phthalic anhydride.
| Parameter | Method 1 | Method 2 | Method 3 |
| Starting Material | Phthalic Anhydride | Phthalic Anhydride | Phthalic Anhydride |
| Reagents | Fuming Nitric Acid, Concentrated Nitric Acid, Sulfuric Acid | Nitric Acid, Sulfuric Acid | Concentrated Nitric Acid |
| Reaction Temperature | 100-110°C | Boiling Water Bath (100°C) | 50-110°C |
| Reaction Time | ~4 hours | 2 hours | 4 hours |
| Reported Yield | 28-31% (crude) | 20% | Not specified |
| Melting Point (°C) | 205-210 (crude), 215-218 (recrystallized) | 216 | >99% purity |
| Reference | Organic Syntheses[2] | E.R. Litmann, J. Am. Chem. Soc., 1925[3] | Chinese Patent CN1405143A[4][5] |
Experimental Protocols
Method 1: Nitration using Fuming and Concentrated Nitric Acid in Sulfuric Acid
This protocol is adapted from the well-established procedure published in Organic Syntheses.
Materials:
-
Phthalic anhydride (technical grade)
-
Concentrated sulfuric acid (sp. gr. 1.84)
-
Fuming nitric acid (sp. gr. 1.51)
-
Concentrated nitric acid (sp. gr. 1.42)
-
Water
-
Mechanical stirrer
-
Large beaker (2 L) and crock (4 L)
-
Separatory funnel
-
Heating source (steam bath or equivalent)
-
Büchner funnel or filtros plate
-
Filter paper (optional)
Procedure:
-
In a 2 L beaker placed within a 4 L crock, combine 650 mL of concentrated sulfuric acid and 500 g (3.4 moles) of phthalic anhydride.
-
Set up a mechanical stirrer and begin stirring the mixture.
-
Heat the mixture to 80°C using a steam bath.
-
Once the temperature reaches 80°C, discontinue heating. Slowly add 210 mL of fuming nitric acid from a separatory funnel at a rate that maintains the reaction temperature between 100-110°C. This addition typically takes 1-2 hours.
-
After the addition of fuming nitric acid is complete, add 900 mL of concentrated nitric acid as rapidly as possible without allowing the temperature to exceed 110°C.
-
Stir the mixture and heat for an additional 2 hours.
-
Allow the reaction mixture to stand overnight at room temperature.
-
Carefully pour the mixture into 1.5 L of cold water in a separate large container.
-
Cool the mixture to facilitate the precipitation of the nitrophthalic acids.
-
Filter the solid product by suction using a Büchner funnel. A filter paper is not strictly necessary if a fritted funnel is used.
-
Transfer the wet filter cake back to the crock and wash it by stirring thoroughly with 200 mL of water. This step helps to dissolve a significant portion of the more soluble 4-nitrophthalic acid isomer.
-
Filter the mixture again by suction.
-
Dissolve the resulting wet cake in 200-300 mL of boiling water.
-
Filter the hot solution to remove any insoluble impurities.
-
Stir the filtrate mechanically until crystallization begins, then allow it to stand overnight for complete crystallization.
-
Collect the crystals of this compound by suction filtration and air-dry the product. The expected yield of the crude product is 200-220 g (28-31%), with a melting point of 205-210°C.
-
For further purification, the crude acid can be recrystallized from water or acetic acid to yield a product with a melting point of 215-218°C.
Method 2: Nitration using Nitric and Sulfuric Acid
This protocol is a variation that avoids the use of fuming nitric acid.
Materials:
-
Phthalic anhydride
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (92%)
-
Round-bottomed flask (250 mL)
-
Reflux condenser
-
Boiling water bath
-
Fritted funnel
Procedure:
-
In a 250 mL round-bottomed flask, add 18.5 g of phthalic anhydride to 17.5 mL of 70% nitric acid.
-
Slowly and with swirling, add 17.5 mL of 92% sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the mixture in a boiling water bath for 2 hours. The phthalic anhydride should dissolve, and after about an hour, crystals may start to form.
-
After 2 hours, cool the mixture to room temperature.
-
Pour the cooled mixture into 50 mL of cold water with stirring.
-
Filter the precipitated product using a fritted funnel.
-
Wash the product with 30 mL of cold water.
-
The crude product can be recrystallized from a small amount of water. Note that crystallization may be slow and require several days. A reported yield for this method is around 20%.
Reaction Mechanism and Workflow
The synthesis of this compound from phthalic anhydride involves a series of well-defined steps, starting with the generation of the electrophile and concluding with the purification of the final product.
References
- 1. Sciencemadness Discussion Board - A Note on the Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sciencemadness Discussion Board - Synthesis of this compound; Luminol Precursor - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. CN1405143A - Method for preparing 3-nitro phthalic acid - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
Application Note and Protocol: Lab-Scale Preparation of 3-Nitrophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the laboratory-scale synthesis of 3-nitrophthalic acid, a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and chemiluminescent agents like luminol.[1] Two primary methods are detailed: the nitration of phthalic anhydride and the oxidation of 1-nitronaphthalene. The nitration of phthalic anhydride is a common and cost-effective method, while the oxidation of 1-nitronaphthalene offers an alternative route.[2][3] This application note includes comprehensive experimental procedures, quantitative data summaries, and graphical representations of the workflow and reaction pathway to ensure reproducibility and safety in a laboratory setting.
Introduction
This compound is a valuable building block in organic synthesis. Its preparation is a common requirement in research and development laboratories. The most prevalent synthesis route involves the electrophilic nitration of phthalic anhydride using a nitrating mixture of sulfuric acid and nitric acid. This reaction typically produces a mixture of this compound and its isomer, 4-nitrophthalic acid, which can be separated based on their differential solubilities.[4] An alternative approach is the oxidation of 1-nitronaphthalene.[5] This document outlines detailed, step-by-step protocols for these syntheses, emphasizing safety, yield, and purity.
Synthesis via Nitration of Phthalic Anhydride
This method is widely employed due to the low cost of the starting material, phthalic anhydride. The reaction involves the nitration of phthalic anhydride followed by hydrolysis of the resulting nitrophthalic anhydride intermediate.
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound via nitration of phthalic anhydride.
Experimental Protocol
This protocol is adapted from established literature procedures.
Materials:
-
Phthalic anhydride
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%) or fuming nitric acid
-
Ice
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar or mechanical stirrer
-
Heating mantle or water bath
-
Separatory funnel
-
Beaker or crystallizing dish
-
Büchner funnel and flask
-
Filter paper
-
pH indicator paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer, add phthalic anhydride and concentrated sulfuric acid.
-
Nitrating Agent Addition: Slowly add concentrated nitric acid (or a mixture of fuming and concentrated nitric acid) to the stirred mixture. The addition should be done at a rate that maintains the reaction temperature between 100-110°C. The reaction is exothermic.
-
Reaction: After the addition is complete, heat the mixture and maintain the temperature for approximately 2 hours to ensure the reaction goes to completion. The mixture may become thick or solidify.
-
Precipitation: After cooling, pour the reaction mixture into a beaker containing ice-cold water with constant stirring. A precipitate of the mixed 3- and 4-nitrophthalic acids will form.
-
Isolation of Crude Product: Filter the precipitate using a Büchner funnel. Wash the solid cake with cold water to remove residual acids.
-
Purification by Recrystallization: The primary isomer, this compound, can be separated from the 4-nitro isomer based on solubility differences.
-
Transfer the crude solid to a beaker and add a minimal amount of hot water to dissolve the solid. 4-nitrophthalic acid is more soluble in water than the 3-nitro isomer.
-
Allow the solution to cool slowly. Crystals of this compound will precipitate. For complete crystallization, it may be necessary to let the solution stand for an extended period, even several days.
-
Filter the purified crystals, wash with a small amount of cold water, and air-dry or dry in a desiccator. A second crop of crystals can be obtained by concentrating the mother liquor.
-
For a higher purity product, recrystallization from acetic acid can be performed, yielding this compound with a melting point of approximately 217°C.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| Phthalic Anhydride | 500 g (3.4 moles) | |
| Concentrated H₂SO₄ | 650 mL | |
| Fuming HNO₃ | 210 mL | |
| Concentrated HNO₃ | 900 mL | |
| Reaction Conditions | ||
| Temperature | 100-110 °C | |
| Duration | 2 hours | |
| Product | ||
| Crude Yield | 200-220 g (28-31%) | |
| Melting Point (crude) | 205-210 °C (sealed tube) | |
| Melting Point (recrystallized from acetic acid) | ~217 °C (closed tube) | |
| Purity (HPLC) | >99% (after purification) |
Synthesis via Oxidation of 1-Nitronaphthalene
This method provides an alternative route to this compound and can result in a high-purity product.
Experimental Protocol
This protocol is based on the oxidation using chromic anhydride.
Materials:
-
1-Nitronaphthalene (α-nitronaphthalene)
-
Glacial acetic acid
-
Chromic anhydride
-
Sodium carbonate (Na₂CO₃) solution (10%)
-
Hydrochloric acid (HCl)
-
Distilled water
Equipment:
-
Flask equipped with a magnetic stirrer, thermometer, and condenser
-
Cooling bath
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a flask, dissolve 1-nitronaphthalene in glacial acetic acid.
-
Oxidant Addition: Gradually add chromic anhydride to the stirred solution over approximately 15 minutes.
-
Reaction: Heat the mixture to 70-80°C and stir for 90 minutes.
-
Quenching: Stop the reaction by adding a significant volume of water.
-
Isolation and Purification:
-
The resulting solution is treated with barium carbonate at boiling to precipitate barium chromate and the barium salt of this compound.
-
The precipitate is filtered and then treated with a boiling sodium carbonate solution to convert the barium salt to the soluble sodium salt of this compound.
-
The mixture is filtered hot, and the filtrate is acidified with hydrochloric acid to a pH of 1, causing the precipitation of this compound.
-
The solution is concentrated by heating and then cooled to 5°C to complete crystallization.
-
The precipitate is filtered, washed with cold water, and dried.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| 1-Nitronaphthalene | 5 g | |
| Glacial Acetic Acid | 35 mL | |
| Chromic Anhydride | 25 g | |
| Reaction Conditions | ||
| Temperature | 70-80 °C | |
| Duration | 90 minutes | |
| Product | ||
| Yield | 64% | |
| Purity | 99% (GC-MS) |
A greener alternative using a γ-alumina supported ceria(IV) catalyst has also been reported, with a yield of 80 mol% and 98% selectivity.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Safety Precautions
-
Corrosive Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Exothermic Reaction: The nitration reaction is exothermic and can lead to a rapid increase in temperature. Proper temperature control is crucial to prevent runaway reactions.
-
Nitrogen Oxides: The reaction may produce toxic nitrogen oxide gases. Ensure adequate ventilation.
-
Chromium Compounds: Chromic anhydride is highly toxic and carcinogenic. Handle with extreme caution and follow appropriate disposal procedures for chromium waste.
-
Risk Assessment: Always perform a thorough risk assessment before starting any chemical synthesis.
Conclusion
The synthesis of this compound can be reliably achieved on a laboratory scale through the nitration of phthalic anhydride or the oxidation of 1-nitronaphthalene. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction. The protocols and data provided in this application note offer a comprehensive guide for researchers to successfully synthesize this important chemical intermediate. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.
References
- 1. chimique.wordpress.com [chimique.wordpress.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sciencemadness Discussion Board - Synthesis of this compound; Luminol Precursor - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of this compound by oxidation of 1-nitronaphthalene using γ-alumina supported ceria(iv) as a catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Luminol from 3-Nitrophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of luminol, a widely studied chemiluminescent compound, using 3-nitrophthalic acid as a starting material. The synthesis is a two-step process involving the formation of an intermediate, 3-nitrophthalhydrazide, followed by its reduction to luminol (3-aminophthalhydrazide).[1] These protocols are intended for use by qualified professionals in a laboratory setting.
I. Overview and Reaction Principle
The synthesis of luminol from this compound is a robust and well-established method. The overall reaction proceeds in two main stages:
-
Condensation: this compound reacts with hydrazine (H₂N-NH₂) in a condensation reaction to form the cyclic hydrazide, 3-nitrophthalhydrazide. This step involves the formation of two amide bonds with the elimination of water molecules.[2][3]
-
Reduction: The nitro group (-NO₂) of 3-nitrophthalhydrazide is then reduced to an amino group (-NH₂) to yield luminol. A common and effective reducing agent for this transformation is sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite.[1][4]
The resulting luminol can be induced to emit a characteristic blue-green light through oxidation in a basic solution, a property that forms the basis of its various applications, including in forensic science for the detection of blood.
II. Quantitative Data Summary
The following tables summarize the quantitative data extracted from various cited experimental protocols for the synthesis of luminol. This allows for a comparative overview of reagent quantities and reaction conditions.
Table 1: Synthesis of 3-Nitrophthalhydrazide (Intermediate)
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| This compound | 1.3 g | 200 mg | ~0.8 g |
| Hydrazine Solution | 2 mL (10% aq.) | 0.4 mL (8% aq.) | ~3 mL (8% aq.) |
| Solvent/High-Boiling Point Additive | 4 mL triethylene glycol | 0.6 mL triethylene glycol | 3 mL triethylene glycol |
| Reaction Temperature | 210-220°C | 215-220°C | ~215°C |
| Reaction Time at Temperature | ~2 minutes | 2 minutes | Not specified |
| Quenching/Isolation | Addition of 20 mL hot water | Addition of 3 mL hot water | Addition of 15 mL hot water |
Table 2: Synthesis of Luminol from 3-Nitrophthalhydrazide
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 | Protocol 4 |
| 3-Nitrophthalhydrazide | Product from Part 1 | Product from Part 1 | 140 mg | Product from Part 1 |
| Sodium Hydroxide Solution | 6.5 mL (10%) | 1.0 mL (10%) | 1.0 mL (3 M) | 5 mL (3 M) |
| Sodium Dithionite (Na₂S₂O₄) | 4 g | 0.6 g (dihydrate) | 0.6 g (dihydrate) | ~2.5 g |
| Reaction Time | 5 minutes at boiling | 5 minutes at boiling | 5 minutes at boiling | 5 minutes at boiling |
| Acidification | 2.6 mL glacial acetic acid | 0.4 mL acetic acid | 0.4 mL acetic acid | 2 mL glacial acetic acid |
| Isolation | Vacuum filtration | Vacuum filtration | Suction filtration | Suction filtration |
III. Experimental Protocols
A. Synthesis of 3-Nitrophthalhydrazide (Intermediate)
This protocol is a representative method adapted from multiple sources.
Materials:
-
This compound
-
8-10% aqueous hydrazine solution
-
Triethylene glycol
-
Large test tube or round-bottom flask
-
Heating mantle or sand bath
-
Thermometer
-
Stirring rod or magnetic stirrer
-
Vacuum filtration apparatus (e.g., Hirsch or Büchner funnel)
Procedure:
-
In a large test tube, combine 1.3 g of this compound and 2 mL of 10% aqueous hydrazine solution.
-
Add 4 mL of triethylene glycol to the mixture.
-
Heat the mixture gently to dissolve the solids.
-
Increase the heat to boil off the excess water. The temperature will initially plateau around 110-130°C and then rise rapidly.
-
Maintain the reaction temperature between 210°C and 220°C for approximately 2-5 minutes.
-
Allow the reaction mixture to cool to below 100°C.
-
Carefully add 20 mL of hot water to the mixture and stir to precipitate the product.
-
Cool the mixture to room temperature and then in an ice bath to maximize crystallization.
-
Collect the light-yellow solid precipitate of 3-nitrophthalhydrazide by vacuum filtration. The product can be used in the next step without extensive drying.
B. Synthesis of Luminol
This protocol describes the reduction of the nitro intermediate to luminol.
Materials:
-
3-Nitrophthalhydrazide (from the previous step)
-
10% Sodium hydroxide (NaOH) solution
-
Sodium dithionite (Na₂S₂O₄)
-
Glacial acetic acid
-
Large test tube or Erlenmeyer flask
-
Heating source
-
Stirring rod or magnetic stirrer
-
Vacuum filtration apparatus
Procedure:
-
Transfer the moist 3-nitrophthalhydrazide to a large test tube or flask.
-
Add 6.5 mL of 10% sodium hydroxide solution and stir until the solid dissolves.
-
Add 4 g of sodium dithionite to the solution.
-
Wash down the sides of the vessel with a small amount of water.
-
Heat the mixture to boiling and maintain it at a gentle boil for 5 minutes, stirring continuously.
-
Remove the mixture from the heat and add 2.6 mL of glacial acetic acid. This will cause the luminol to precipitate.
-
Cool the mixture to room temperature, and then in an ice bath, while stirring.
-
Collect the light-yellow precipitate of luminol by vacuum filtration.
IV. Visualizations
A. Reaction Pathway for Luminol Synthesis
Caption: Reaction pathway for the two-step synthesis of luminol.
B. Experimental Workflow for Luminol Synthesis
Caption: Step-by-step experimental workflow for luminol synthesis.
References
Application Notes and Protocols: 3-Nitrophthalic Acid as a Precursor for Dye and Pigment Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various dyes and pigments using 3-nitrophthalic acid and its derivatives as key precursors. The following sections cover the synthesis of a chemiluminescent dye (Luminol), an azo dye, and a phthalocyanine pigment, highlighting the versatility of this compound in chromophore development.
Synthesis of Luminol (3-Aminophthalhydrazide)
Luminol is a widely recognized chemiluminescent dye, renowned for its application in forensic science for blood detection and in various bioassays.[1][2] The synthesis is a two-step process starting from this compound: formation of 3-nitrophthalhydrazide followed by reduction of the nitro group.[3]
Experimental Protocol: Synthesis of Luminol
Part A: Synthesis of 3-Nitrophthalhydrazide
-
In a large test tube, combine 1.3 g of this compound and 2 mL of a 10% aqueous hydrazine solution.[3]
-
Gently heat the mixture with a microburner until the solid dissolves.[3]
-
Add 4 mL of triethylene glycol and a boiling chip to the solution.
-
Insert a thermometer and heat the solution vigorously to distill off the excess water. The temperature will initially hover around 120°C and then rise.
-
Maintain the temperature of the solution between 215-220°C for 2 minutes.
-
Remove the heat source and allow the solution to cool to approximately 100°C.
-
Add 15 mL of hot water and allow the mixture to cool to room temperature, followed by cooling in an ice bath to precipitate the product.
-
Collect the light-yellow solid precipitate of 3-nitrophthalhydrazide by vacuum filtration.
Part B: Synthesis of Luminol (3-Aminophthalhydrazide)
-
Transfer the moist 3-nitrophthalhydrazide back to the reaction test tube.
-
Add 6.5 mL of a 10% sodium hydroxide solution and stir until the solid dissolves.
-
Add 4 g of sodium hydrosulfite (sodium dithionite).
-
Wash down the sides of the test tube with a small amount of water and heat the mixture to boiling, stirring continuously for 5 minutes.
-
Add 2.6 mL of glacial acetic acid to the hot solution.
-
Cool the mixture in an ice bath with stirring to precipitate the luminol.
-
Collect the light-yellow luminol precipitate by vacuum filtration and allow it to air dry.
Quantitative Data for Luminol Synthesis
| Reactant/Product | Molar Mass ( g/mol ) | Amount Used | Moles | Theoretical Yield | Actual Yield | Percent Yield |
| This compound | 211.13 | 1.3 g | 0.00616 | - | - | - |
| Hydrazine (in 10% aq. sol.) | 32.05 | ~0.2 g | ~0.00624 | - | - | - |
| 3-Nitrophthalhydrazide | 207.14 | - | - | 1.28 g | - | - |
| Sodium Hydrosulfite | 174.11 | 4 g | 0.02297 | - | - | - |
| Luminol | 177.16 | - | - | 1.09 g | Variable | ~30-60% |
Note: The yield of luminol synthesis can vary based on reaction conditions and purity of reagents.
Synthesis Pathway of Luminol
Caption: Synthesis of Luminol from this compound.
Synthesis of Azo Dyes from 3-Aminophthalic Acid
Azo dyes are a significant class of synthetic colorants characterized by the presence of an azo group (–N=N–) linking aromatic rings. They are synthesized via a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile. 3-Aminophthalic acid, obtained by the reduction of this compound, can serve as the diazo component to produce a variety of azo dyes.
Experimental Protocol: General Synthesis of an Azo Dye
Part A: Diazotization of 3-Aminophthalic Acid
-
Dissolve 3-aminophthalic acid in a dilute solution of hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C.
-
Stir the mixture for 20-30 minutes at 0-5°C to ensure complete formation of the diazonium salt. A slight excess of nitrous acid can be detected using starch-iodide paper.
Part B: Azo Coupling Reaction
-
In a separate beaker, dissolve a suitable coupling component (e.g., phenol, β-naphthol, or an aromatic amine) in an appropriate solvent. For phenols, an alkaline solution (e.g., 10% NaOH) is used.
-
Cool the solution of the coupling component to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold, stirred solution of the coupling component.
-
Maintain the temperature below 5°C and the appropriate pH (alkaline for phenols, acidic for amines) during the addition.
-
A brightly colored azo dye should precipitate. Continue stirring for another 30-60 minutes in the ice bath.
-
Isolate the solid azo dye by vacuum filtration.
-
Wash the filter cake with cold water to remove any unreacted salts.
-
Dry the purified azo dye.
Quantitative Data for a Representative Azo Dye Synthesis
| Reactant/Product | Molar Mass ( g/mol ) | Example Amount | Moles |
| 3-Aminophthalic Acid | 181.15 | 1.81 g | 0.01 |
| Sodium Nitrite | 69.00 | 0.76 g | 0.011 |
| β-Naphthol (Coupling agent) | 144.17 | 1.44 g | 0.01 |
| Azo Dye Product | Variable | - | - |
Workflow for Azo Dye Synthesis
Caption: General workflow for azo dye synthesis.
Synthesis of Cobalt Tetranitrophthalocyanine (A Pigment)
Phthalocyanines are large, aromatic macrocyclic compounds that form stable complexes with many metal ions, resulting in intensely colored pigments. 3-Nitrophthalic anhydride, a derivative of this compound, can be used to synthesize substituted phthalocyanines.
Experimental Protocol: Synthesis of Cobalt Tetranitrophthalocyanine (CoTNP)
-
In a reaction flask, add 1.93 g (10 mmol) of 3-nitrophthalic anhydride, 3.00 g (50 mmol) of urea, a cobalt(II) salt (e.g., 2.6 mmol CoCl₂), and 0.012 g (0.01 mmol) of ammonium molybdate as a catalyst to 15 mL of nitrobenzene.
-
Stir the mixture under a nitrogen atmosphere and heat to 185°C for 4 hours.
-
Cool the reaction mixture to room temperature and dilute with 80 mL of toluene.
-
Collect the resulting precipitate by centrifugation or vacuum filtration.
-
Wash the solid with toluene, water, and then a methanol/ether mixture.
-
Dry the dark green solid product, Cobalt Tetranitrophthalocyanine.
Quantitative Data for CoTNP Synthesis
| Reactant/Product | Molar Mass ( g/mol ) | Amount Used | Moles | Theoretical Yield | Actual Yield | Percent Yield |
| 3-Nitrophthalic Anhydride | 193.12 | 1.93 g | 0.01 | - | - | - |
| Urea | 60.06 | 3.00 g | 0.05 | - | - | - |
| Cobalt(II) Chloride | 129.84 | ~0.34 g | 0.0026 | - | - | - |
| CoTNP | 787.31 | - | - | ~2.0 g | Variable | High |
Synthesis Pathway of Cobalt Tetranitrophthalocyanine
Caption: Synthesis of Cobalt Tetranitrophthalocyanine.
Application: Luminol-Based Chemiluminescence Assay
Luminol's chemiluminescence can be triggered by an oxidizing agent in the presence of a catalyst, often the iron in hemoglobin or an enzyme like horseradish peroxidase (HRP). This property is harnessed in various assays, such as ELISAs (Enzyme-Linked Immunosorbent Assays) and Western blotting, for the detection of specific proteins.
Workflow for a Luminol-Based Western Blot Assay
Caption: Workflow for a luminol-based Western blot.
References
Applications of 3-Nitrophthalic Acid in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrophthalic acid, a derivative of phthalic acid, serves as a critical starting material and key intermediate in the synthesis of a variety of pharmaceutical compounds. Its strategic functionalization, particularly the nitro group, allows for the introduction of an amino group, which is a crucial step in building the core structures of several active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of important pharmaceutical intermediates, with a focus on precursors for immunomodulatory drugs and other therapeutic agents.
Key Applications Overview
This compound is primarily utilized as a precursor for 3-aminophthalic acid, which is a versatile intermediate in the pharmaceutical industry. The applications detailed below highlight the synthetic pathways to valuable therapeutic agents.
1. Synthesis of 3-Aminophthalic Acid: The reduction of the nitro group in this compound to an amine is a foundational step. 3-Aminophthalic acid is a direct precursor to several pharmaceutical agents.
2. Synthesis of Pomalidomide Precursors: 3-Nitrophthalic anhydride, readily prepared from this compound, is a key building block in the synthesis of Pomalidomide, an immunomodulatory drug used in the treatment of multiple myeloma.
3. Synthesis of Apremilast Intermediates: 3-Aminophthalic acid is a crucial component in the synthesis of Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4) used to treat certain types of psoriasis and psoriatic arthritis.
Data Presentation
Table 1: Synthesis of 3-Aminophthalic Acid via Reduction of this compound
| Reduction Method | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure | Yield (%) | Purity (%) | Reference |
| Catalytic Hydrogenation | Platinum (IV) oxide (PtO₂) | Methanol | Room Temperature | 25 psi | ~99 | - | [1] |
| Catalytic Hydrogenation | Platinum/Carbon (Pt/C) | Isopropanol/Ethanol | 5 | 0.7 MPa | - | - | [2] |
| Catalytic Hydrogenation | Rhodium/Carbon (Rh/C) | Acetic acid/Acetone | 20 | 0.6 MPa | 93.3 | 98.6 | [2] |
| Chemical Reduction | Hydrazine hydrate | Ferric chloride/Activated carbon | Reflux | Atmospheric | 95 | ≥96 | [3] |
| Chemical Reduction | Sodium sulfide nonahydrate | Water | Reflux | Atmospheric | 91.6 | 97.2 | [4] |
Table 2: Synthesis of Pomalidomide Intermediate from 3-Nitrophthalic Anhydride
| Step | Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Condensation | 3-Nitrophthalic anhydride, 3-Aminopiperidine-2,6-dione hydrochloride | Toluene, Triethylamine, N,N'-Carbonyldiimidazole | Reflux | - | - | |
| Condensation | 3-Nitrophthalic anhydride, α-Amino glutarimide hydrochloride | Sodium acetate, Glacial acetic acid | 118 | 17-24 | - | |
| Reduction of Nitro Group | 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione | Palladium on carbon or Raney nickel / 1,4-Dioxane, Water, Acetic acid | - | - | >99 (purity) |
Experimental Protocols
Protocol 1: Synthesis of 3-Aminophthalic Acid via Catalytic Hydrogenation
Materials:
-
This compound (commercial sample, may contain 4-nitro isomer)
-
Methanol
-
Platinum (IV) oxide (PtO₂)
-
Hot water
Procedure:
-
Purification of this compound:
-
Dissolve a commercial sample of this compound (e.g., 20 g) in hot water (150 mL).
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool for 2 hours to crystallize the purified this compound.
-
Collect the white solid by filtration. This step is crucial as the 4-nitro isomer is more soluble in water and remains in the filtrate.
-
-
Hydrogenation:
-
Dissolve the recrystallized this compound (13 g, 0.062 mole) in methanol (200 mL).
-
Add platinum (IV) oxide (50 mg) to the solution.
-
Hydrogenate the mixture in a Parr shaker or a similar hydrogenation apparatus at a pressure of 25 psi.
-
Continue the hydrogenation until the uptake of hydrogen ceases (approximately 1 hour).
-
-
Work-up and Isolation:
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the methanol from the filtrate under reduced pressure to obtain solid 3-aminophthalic acid.
-
The yield is typically high (e.g., 12.4 g).
-
Protocol 2: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione (Pomalidomide Precursor)
Materials:
-
3-Nitrophthalic anhydride
-
α-Amino glutarimide hydrochloride
-
Sodium acetate
-
Glacial acetic acid
Procedure:
-
Condensation Reaction:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-nitrophthalic anhydride, α-amino glutarimide hydrochloride, and sodium acetate in glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 118 °C).
-
Maintain the reflux for 17 to 24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mass to a lower temperature.
-
Remove the glacial acetic acid under reduced pressure.
-
The resulting wet material is then slurried in water one or two times.
-
Filter the solid product and dry it to obtain 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione.
-
Protocol 3: Synthesis of Apremilast from 3-Aminophthalic Acid (Conceptual Outline)
The synthesis of Apremilast involves the condensation of a derivative of 3-aminophthalic acid with (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine. A common route involves the initial conversion of 3-aminophthalic acid to 3-acetamidophthalic anhydride.
Step 1: Formation of 3-Acetamidophthalic Anhydride
-
3-Aminophthalic acid is reacted with acetic anhydride at elevated temperatures (e.g., 140 °C) to form 3-acetamidophthalic anhydride.
Step 2: Condensation to form Apremilast
-
The 3-acetamidophthalic anhydride is then condensed with (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine or its salt in a suitable solvent like glacial acetic acid at reflux for an extended period (e.g., 15-24 hours) to yield Apremilast.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. prepchem.com [prepchem.com]
- 2. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]
- 3. CN101012178A - Method of preparing 3-aminophthalic acid from this compound - Google Patents [patents.google.com]
- 4. CN105669478A - Preparation method for 3-aminophthalic acid and derivative thereof - Google Patents [patents.google.com]
Synthesis of 3-Nitrophthalic Anhydride from 3-Nitrophthalic Acid: An Application Note and Protocol
This document provides detailed protocols for the synthesis of 3-nitrophthalic anhydride from 3-nitrophthalic acid, targeting researchers, scientists, and professionals in drug development. The synthesis is a crucial step in the preparation of various chemical intermediates.
Introduction
3-Nitrophthalic anhydride is a key intermediate in organic synthesis, notably in the production of dyes, pharmaceuticals, and fluorescent agents.[1] Its synthesis from this compound is a fundamental dehydration reaction. Several methods have been established for this conversion, primarily involving the use of dehydrating agents such as acetic anhydride or thionyl chloride, or through catalytic dehydration in a solvent mixture. This note outlines three distinct and effective protocols for this synthesis.
Data Summary
The following table summarizes the quantitative data from the described experimental protocols for easy comparison of methodologies and outcomes.
| Parameter | Protocol 1: Acetic Anhydride | Protocol 2: Toluene/Acetic Acid with Catalyst | Protocol 3: Thionyl Chloride |
| Starting Material | This compound | This compound | This compound |
| Reagents | Acetic Anhydride | Toluene, Acetic Acid, p-Toluenesulfonic acid | Thionyl Chloride, N,N-dimethyl-formamide (DMF) |
| Solvent | Acetic Anhydride (acts as both reagent and solvent) | Toluene, Acetic Acid | Cyclohexane |
| Reaction Temperature | Gentle boiling | 100-150°C | 5-10°C initially, then reflux |
| Reaction Time | Until dissolution is complete, then 10 minutes longer | 4-12 hours | 50 minutes at 10°C, then 3 hours at reflux |
| Yield | 88-93% | 95.1% | 98.9% |
| Product Purity | Melting Point: 163-164°C | 98% | Not specified |
| Reference | Organic Syntheses Procedure[2] | Chinese Patent CN201210042243.2[1] | Chinese Patent CN108727319[3] |
Experimental Protocols
Protocol 1: Dehydration using Acetic Anhydride
This classic method utilizes acetic anhydride as both the dehydrating agent and the solvent.
Materials:
-
This compound (211 g, 1 mole)
-
Acetic anhydride (205 g, 190 cc, 2 moles, 99-100%)
-
Alcohol-free ether
-
300-cc round-bottomed flask with reflux condenser
-
15-cm porcelain dish
-
Mortar and pestle
-
Suction filtration apparatus
-
Drying oven
Procedure:
-
Combine 211 g of this compound and 205 g of acetic anhydride in a 300-cc round-bottomed flask fitted with a reflux condenser.[2]
-
Heat the mixture to a gentle boil until the acid completely dissolves. Continue boiling for an additional 10 minutes.
-
Pour the hot mixture into a 15-cm porcelain dish and allow it to cool, forming a crystal mass.
-
Grind the crystal mass thoroughly in a mortar and filter by suction.
-
Wash the crystals by grinding them with 150 cc of alcohol-free ether in the mortar, followed by suction filtration. Repeat the washing step.
-
Dry the product in the air for a short time, then dry to a constant weight at 105°C.
-
The expected yield is 170-180 g (88-93%) of 3-nitrophthalic anhydride with a melting point of 163-164°C.
Protocol 2: Catalytic Dehydration in Toluene and Acetic Acid
This method employs a catalytic approach for dehydration, offering high yield and purity.
Materials:
-
This compound (212 g)
-
Toluene (300 g)
-
Acetic acid (50 g)
-
p-Toluenesulfonic acid (6 g)
-
Reaction vessel with heating and stirring capabilities
-
HPLC system for reaction monitoring
-
Vacuum distillation apparatus
Procedure:
-
In a reaction vessel, combine 212 g of this compound with a solvent mixture of 300 g of toluene and 50 g of acetic acid.
-
Add 6 g of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to 100-150°C and maintain this temperature for 4-12 hours.
-
Monitor the reaction progress by HPLC. Stop the reaction when the content of this compound is less than 1%.
-
After the reaction is complete, remove the toluene, acetic acid, and p-toluenesulfonic acid by vacuum distillation at -0.08 to -0.098 MPa.
-
The process yields approximately 184.5 g of 3-nitrophthalic anhydride with a purity of 98% and a yield of 95.1%.
Protocol 3: Synthesis using Thionyl Chloride
This protocol utilizes thionyl chloride as the dehydrating agent in the presence of a catalyst.
Materials:
-
This compound (20 g, 94.7 mmol)
-
Cyclohexane (50 mL)
-
N,N-dimethyl-formamide (DMF) (0.5 mL, catalyst)
-
Thionyl chloride (16.8 g, 0.15 mol)
-
Reaction flask with dropping funnel and reflux condenser
-
Ice bath
-
Reduced pressure evaporation apparatus
Procedure:
-
Add 20 g of this compound, 50 mL of cyclohexane, and 0.5 mL of DMF to a reaction flask.
-
Cool the flask to 5°C using an ice bath.
-
Add 16.8 g of thionyl chloride dropwise to the mixture while maintaining the temperature at 10°C for 50 minutes with stirring.
-
After the addition is complete, heat the mixture to reflux and maintain for 3 hours.
-
Upon completion of the reaction, recover the solvent (cyclohexane) under reduced pressure.
-
Dry the resulting solid product to obtain 18.1 g of 3-nitrophthalic anhydride, corresponding to a yield of 98.9%.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of 3-nitrophthalic anhydride from this compound.
Caption: General workflow for the synthesis of 3-nitrophthalic anhydride.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Nitrophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Nitrophthalic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals, dyes, and polymers.[1][2][3] Accurate and reliable analytical methods are therefore essential for quality control, process monitoring, and impurity profiling in drug development and manufacturing. The described method utilizes reverse-phase chromatography, providing excellent separation and quantification of this compound and its related isomers.
Introduction
This compound is a critical starting material and intermediate in numerous organic syntheses.[3][4] Its purity can significantly impact the yield and quality of the final product. HPLC is a powerful analytical technique for assessing the purity of such compounds and for monitoring the progress of chemical reactions. This document provides a detailed protocol for the analysis of this compound using a standard reverse-phase C18 column, which is readily available in most analytical laboratories. The method is designed to be reproducible and suitable for routine analysis in research and industrial settings.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: Kromasil C18, 5 µm, 150 x 4.6 mm (I.D.) or equivalent.
-
Chemicals and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.1 mol/L acetic acid in water and adjust the pH to 2.89. The mobile phase consists of a 10:90 (v/v) mixture of methanol and the 0.1 mol/L acetic acid aqueous solution. Degas the mobile phase prior to use.
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to obtain a known concentration (e.g., 0.4 mg/mL). Further dilutions can be made with the mobile phase to construct a calibration curve.
-
Sample Solution Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC Method Parameters
The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Chromatographic Column | Kromasil C18, 5 µm, 150 x 4.6 mm (I.D.) |
| Mobile Phase | Methanol : 0.1 mol/L Acetic Acid in Water (pH 2.89) (10:90, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 25 minutes |
Data Presentation
The following table summarizes the quantitative data obtained using the described HPLC method. This method effectively separates this compound from its common isomer, 4-Nitrophthalic acid, and the parent compound, phthalic acid.
| Compound | Retention Time (minutes) | Lowest Detection Limit (mg/mL) |
| This compound | 7.0 | 0.0002 |
| 4-Nitrophthalic acid | 15.5 | 0.0002 |
| Phthalic acid | 20.4 | 0.0002 |
Lowest detection limit is reported at a signal-to-noise ratio (S/N) of 3.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the HPLC analysis for this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method presented in this application note is a reliable and reproducible technique for the analysis of this compound. The use of a common C18 stationary phase and a simple isocratic mobile phase makes this method easily transferable to different laboratories. The method demonstrates good separation of this compound from related compounds, ensuring accurate quantification for quality control and research purposes in the pharmaceutical and chemical industries.
References
Application Note: Analytical Techniques for the Purity Assessment of 3-Nitrophthalic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Nitrophthalic acid (3-NPA) is a crucial intermediate in the synthesis of various organic compounds, including corrosion inhibitors, agrochemicals, dyes, and pharmaceuticals like Apremilast.[1][2][3][4] Its purity is critical for the safety, efficacy, and quality of the final products. The manufacturing process can lead to impurities, most notably the isomeric 4-nitrophthalic acid and unreacted starting materials like phthalic acid.[5] This document provides detailed protocols and application notes for several analytical techniques used to assess the purity of this compound, ensuring it meets the stringent quality standards required in research and drug development.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the most widely used technique for the purity assessment of this compound. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For 3-NPA, reversed-phase HPLC is common, where a nonpolar stationary phase is used with a polar mobile phase. The separation of 3-NPA from its isomers and related impurities is typically achieved through a combination of reversed-phase and ion-exchange mechanisms.
Application Note: HPLC offers high resolution and sensitivity, making it ideal for quantifying 3-NPA and resolving it from its primary impurity, 4-nitrophthalic acid, as well as phthalic acid. The retention time is influenced by the mobile phase composition (acetonitrile content), buffer concentration, and pH. UV detection is typically employed, with a wavelength around 254 nm providing good sensitivity for the aromatic analytes. A well-developed method can achieve a limit of detection as low as 0.0002 mg/mL for 3-NPA and its related impurities.
Experimental Protocol: Isocratic Reversed-Phase HPLC
-
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation & Conditions:
-
Set up the HPLC system with a suitable C18 column and a UV detector.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of all components of interest.
-
-
Data Analysis:
-
Identify the peaks based on the retention times of this compound, 4-nitrophthalic acid, and phthalic acid standards.
-
Calculate the purity of this compound using the area normalization method:
-
% Purity = (Area of 3-NPA peak / Total Area of all peaks) x 100
-
-
Data Presentation: HPLC Method Parameters
| Parameter | Condition A | Condition B |
| Chromatographic Column | Kromasil C18, 5 µm, 150 x 4.6 mm | Coresep SB, 4.6 x 150 mm |
| Mobile Phase | Methanol:0.1M Acetic Acid aq. (pH 2.89) (10:90 v/v) | Acetonitrile (ACN), water, and trifluoroacetic acid (TFA) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Injection Volume | 10 µL | 5 µL |
| Detection Wavelength | 254 nm | 210 nm |
| Retention Time (3-NPA) | ~7.0 minutes | ~1.5 minutes |
| Retention Time (4-NPA) | ~15.5 minutes | ~1.8 minutes |
| Retention Time (Phthalic Acid) | ~20.4 minutes | Not specified |
Workflow Visualization: HPLC Purity Analysis
References
- 1. helixchrom.com [helixchrom.com]
- 2. This compound | 603-11-2 [chemicalbook.com]
- 3. veeprho.com [veeprho.com]
- 4. printtechhealthcare.com [printtechhealthcare.com]
- 5. CN1308677C - Liquid phase chromatographic analysis method for 3-nitro or 4-nitrophthalic acid and impurities thereof - Google Patents [patents.google.com]
Safe handling and storage procedures for 3-Nitrophthalic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and use of 3-Nitrophthalic acid. The information is compiled to ensure the safety of laboratory personnel and the integrity of experimental procedures.
Chemical and Physical Properties
This compound is a yellow crystalline solid.[1] It is an important intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.[1]
| Property | Value | Reference |
| Chemical Formula | C₈H₅NO₆ | [1] |
| Molecular Weight | 211.13 g/mol | [2][3] |
| Appearance | Off-white to light yellow crystalline powder | |
| Melting Point | 213 - 216 °C (415.4 - 420.8 °F) | |
| Solubility | Soluble in hot water, methanol, ethanol. Slightly soluble in ether. Insoluble in chloroform, carbon tetrachloride, carbon disulfide, benzene. | |
| Stability | Stable under normal temperatures and pressures. |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling.
| Hazard Statement | GHS Classification | Precautionary Statement | Reference |
| H315: Causes skin irritation | Skin Irritation (Category 2) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. | |
| H318: Causes serious eye damage | Serious Eye Damage (Category 1) | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403 + P233: Store in a well-ventilated place. Keep container tightly closed. |
Incompatibilities: Strong oxidizing agents, strong bases, strong acids/alkalis, and strong reducing agents.
Hazardous Decomposition Products: Under fire conditions, may decompose to produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).
Safe Handling and Storage Workflow
The following diagram outlines the logical workflow for the safe handling and storage of this compound.
Caption: Workflow for Safe Handling and Storage of this compound.
Experimental Protocols
Protocol for Handling and Dispensing Solid this compound
-
Preparation:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
-
Dispensing:
-
To avoid generating dust, handle the solid carefully. Use a spatula or scoop for transferring the powder.
-
If weighing, do so in a tared, sealed container to the extent possible.
-
Close the main container tightly immediately after use.
-
-
Cleanup:
-
Clean any spills immediately by sweeping or vacuuming the material into a suitable container for disposal. Avoid creating dust.
-
Wipe the work surface with a damp cloth.
-
Wash hands thoroughly with soap and water after handling.
-
Protocol for Preparing a Solution of this compound
-
Preparation:
-
Follow all safety precautions outlined in Protocol 4.1.
-
Select a solvent in which this compound is soluble (e.g., hot water, methanol, ethanol).
-
-
Procedure:
-
In a clean, dry flask or beaker of appropriate size, add the desired volume of solvent.
-
While stirring the solvent, slowly add the pre-weighed this compound.
-
If necessary, gently heat the solution on a hot plate with stirring to aid dissolution. Be aware of the solvent's flash point and use appropriate heating methods (e.g., a water bath for flammable solvents).
-
Once dissolved, allow the solution to cool to the desired temperature before use.
-
Example Experimental Protocol: Synthesis of 3-Nitrophthalic Anhydride
This protocol is adapted from a literature procedure and should be performed with appropriate safety measures.
-
Materials:
-
This compound (1 mole, 211 g)
-
Acetic anhydride (2 moles, 205 g, 190 cc)
-
Round-bottomed flask (300 cc) with reflux condenser
-
Porcelain dish (15 cm)
-
Mortar and pestle
-
Suction filtration apparatus
-
Alcohol-free ether
-
-
Procedure:
-
In the round-bottomed flask, combine this compound and acetic anhydride.
-
Heat the mixture to a gentle boil until the acid is completely dissolved, and then continue heating for an additional ten minutes.
-
In a fume hood , pour the hot mixture into the porcelain dish and allow it to cool.
-
Grind the resulting crystal mass in a mortar and filter by suction.
-
Wash the crystals in the mortar with 150 cc of alcohol-free ether and filter again. Repeat the wash.
-
Air-dry the product for a short time, then dry to a constant weight at 105°C.
-
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.
-
Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.
-
Spills: Clean up spills immediately, observing precautions in the Protective Equipment section. Sweep up, then place into a suitable container for disposal. Avoid generating dusty conditions and provide ventilation.
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed when not in use. Store locked up.
-
Disposal: Dispose of waste and unused product in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.
References
Personal protective equipment (PPE) for handling 3-Nitrophthalic acid
Application Notes and Protocols for Handling 3-Nitrophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the selection and use of Personal Protective Equipment (PPE) for handling this compound. The information is compiled from various safety data sheets and chemical resistance guides to ensure the safety of laboratory personnel.
Hazard Summary
This compound (CAS No. 603-11-2) is a slightly yellow crystalline powder.[1] It is classified as a hazardous substance that poses several risks upon exposure. The primary hazards are summarized in the table below. It is important to note that the toxicological properties of this material have not been fully investigated.[1][2]
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] | H315 |
| Serious Eye Damage/Irritation | Causes serious eye damage. | H318 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | H335 |
Occupational Exposure Limits: To date, no specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have been established for this compound. Therefore, it is crucial to handle this chemical with a high degree of caution and to minimize all potential exposures.
Risk Assessment and Control
A thorough risk assessment should be conducted before commencing any work with this compound. This assessment should consider the quantity of the substance being used, the nature of the experimental procedure (e.g., heating, grinding, dissolution), and the potential for dust or aerosol generation.
2.1. Engineering Controls
The primary method for controlling exposure should be the use of engineering controls.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. A properly functioning chemical fume hood is essential, especially when handling the solid powder or when there is a potential for dust or vapor generation.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the work area.
2.2. Personal Protective Equipment (PPE)
In addition to engineering controls, appropriate PPE must be worn at all times when handling this compound. The selection of PPE should be based on the specific tasks being performed.
Experimental Protocol: Safe Handling of this compound
This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.
1. Pre-Experiment Preparations: a. Conduct a pre-work hazard assessment. b. Ensure the chemical fume hood is operational and the sash is at the appropriate working height. c. Verify that an eyewash station and safety shower are accessible and unobstructed. d. Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material. e. Don the appropriate PPE as detailed below.
2. Personal Protective Equipment (PPE) Protocol:
-
Eye and Face Protection:
-
Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
-
In addition to goggles, a face shield is required when there is a risk of splashing or when handling larger quantities of the material.
-
-
Skin and Body Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. Butyl or neoprene gloves are recommended for handling aromatic nitro compounds. Nitrile gloves may be suitable for incidental contact, but prolonged or direct contact should be avoided. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.
-
Lab Coat: A flame-resistant lab coat or a chemical-resistant apron should be worn over personal clothing.
-
Protective Clothing: For tasks with a higher risk of exposure, a complete protective suit may be necessary.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
-
-
Respiratory Protection:
-
If the engineering controls are not sufficient to maintain airborne concentrations below exposure limits (or in the absence of established limits, to a minimum), or if there is a risk of generating dust, a NIOSH-approved respirator must be used.
-
A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.
-
3. Handling and Dispensing: a. Perform all manipulations of solid this compound within a chemical fume hood to prevent inhalation of dust. b. Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust clouds. c. If preparing a solution, add the solid to the solvent slowly to avoid splashing.
4. Post-Handling Procedures: a. Tightly close the container of this compound and any containers with its solutions. b. Decontaminate all work surfaces with an appropriate cleaning agent. c. Remove PPE in the correct order to prevent cross-contamination. d. Wash hands thoroughly with soap and water after removing gloves.
5. Spill and Emergency Procedures: a. Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. b. Large Spills: In the event of a large spill, evacuate the area and contact the appropriate emergency response team. c. Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. d. Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Data Presentation
Table 1: Glove Material Chemical Resistance for Aromatic and Nitro Compounds
Since specific breakthrough time data for this compound is not available, the following table provides a general guide to the chemical resistance of common glove materials to the chemical classes to which this compound belongs.
| Glove Material | Resistance to Aromatic Compounds | Resistance to Nitro Compounds | General Recommendation for this compound |
| Butyl Rubber | Good to Excellent | Excellent | Recommended |
| Neoprene | Fair to Good | Good | Recommended for moderate contact |
| Nitrile | Fair to Good | Fair | Suitable for incidental contact only |
| Natural Rubber (Latex) | Poor | Fair | Not Recommended |
| Polyvinyl Chloride (PVC) | Poor | Poor | Not Recommended |
| Viton® | Excellent | Good | Recommended, but may be cost-prohibitive |
This table is a general guide. It is crucial to consult the glove manufacturer's specific chemical resistance data.
Visualizations
Diagram 1: PPE Selection Workflow for Handling this compound
Caption: PPE selection workflow for this compound handling.
References
Application Notes and Protocols: Synthesis and Utility of a Water-Soluble 2-Iodoxybenzoic Acid Derivative from 3-Nitrophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodoxybenzoic acid (IBX) is a versatile and mild oxidizing agent widely employed in organic synthesis. However, its poor solubility in common organic solvents, with the exception of DMSO, presents a significant limitation. To address this, a water-soluble derivative of IBX, 3-carboxy-2-iodoxybenzoic acid, has been developed. This application note provides a detailed protocol for the multi-step synthesis of this valuable reagent, starting from the readily available 3-nitrophthalic acid. Additionally, it outlines its application in the oxidation of alcohols, a crucial transformation in the synthesis of pharmaceutical intermediates and complex molecules. The enhanced water solubility of this IBX derivative offers a more environmentally friendly and practical alternative for various oxidative transformations.
Synthesis of 3-Carboxy-2-iodoxybenzoic Acid
The synthesis of the water-soluble IBX derivative from this compound is a five-step process. The overall workflow is depicted below, followed by detailed experimental protocols for each step.
Figure 1: Overall synthetic workflow for the preparation of a water-soluble IBX derivative from this compound.
Experimental Protocols
Step 1: Esterification of this compound to Dimethyl 3-nitrophthalate
This initial step involves the conversion of the dicarboxylic acid to its corresponding dimethyl ester. This is achieved by first converting the diacid to its more reactive acid chloride, followed by reaction with methanol.
-
Reagents and Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the mixture to room temperature and carefully add anhydrous methanol (5.0 eq) dropwise.
-
Heat the reaction mixture to reflux for an additional 3 hours.
-
After cooling, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield dimethyl 3-nitrophthalate.
-
-
Quantitative Data:
| Starting Material | Product | Yield |
| This compound | Dimethyl 3-nitrophthalate | ~100% |
Step 2: Catalytic Hydrogenation of Dimethyl 3-nitrophthalate to Dimethyl 3-aminophthalate
The nitro group of dimethyl 3-nitrophthalate is reduced to an amino group via catalytic hydrogenation.
-
Reagents and Materials:
-
Dimethyl 3-nitrophthalate
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Celite® or other filter aid
-
-
Procedure:
-
Dissolve dimethyl 3-nitrophthalate (1.0 eq) in ethanol or ethyl acetate in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol % of Pd).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain dimethyl 3-aminophthalate.
-
-
Quantitative Data:
| Starting Material | Product | Yield |
| Dimethyl 3-nitrophthalate | Dimethyl 3-aminophthalate | ~100% |
Step 3: Diazotization and Iodination of Dimethyl 3-aminophthalate to Dimethyl 3-iodophthalate
The amino group is converted to a diazonium salt, which is then displaced by an iodide to introduce the iodine atom onto the aromatic ring.
-
Reagents and Materials:
-
Dimethyl 3-aminophthalate
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Ice bath
-
Beaker or round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve dimethyl 3-aminophthalate (1.0 eq) in an aqueous solution of hydrochloric acid or sulfuric acid at 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
-
In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.
-
Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with sodium thiosulfate solution (to remove excess iodine) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford dimethyl 3-iodophthalate.[1]
-
-
Quantitative Data:
| Starting Material | Product | Yield |
| Dimethyl 3-aminophthalate | Dimethyl 3-iodophthalate | 91% |
Step 4: Saponification of Dimethyl 3-iodophthalate to 3-Iodophthalic Acid
The diester is hydrolyzed back to the dicarboxylic acid under basic conditions.
-
Reagents and Materials:
-
Dimethyl 3-iodophthalate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
Hydrochloric acid (HCl) (concentrated)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve dimethyl 3-iodophthalate (1.0 eq) in a mixture of methanol or ethanol and water.
-
Add a solution of sodium hydroxide or potassium hydroxide (2.5 eq) in water.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a low pH (e.g., pH 1-2) with concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry to obtain 3-iodophthalic acid.[1]
-
-
Quantitative Data:
| Starting Material | Product | Yield |
| Dimethyl 3-iodophthalate | 3-Iodophthalic Acid | 93% |
Step 5: Oxidation of 3-Iodophthalic Acid to 3-Carboxy-2-iodoxybenzoic Acid
The final step is the oxidation of the iodide to the hypervalent iodine(V) species.
-
Reagents and Materials:
-
3-Iodophthalic acid
-
Potassium bromate (KBrO₃)
-
Sulfuric acid (H₂SO₄) (concentrated)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Suspend 3-iodophthalic acid (1.0 eq) in water.
-
Slowly add a solution of potassium bromate (1.2 eq) in water.
-
Carefully add concentrated sulfuric acid dropwise while maintaining the temperature with an ice bath.
-
Stir the reaction mixture at room temperature until the oxidation is complete.
-
Collect the white precipitate of 3-carboxy-2-iodoxybenzoic acid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.[1]
-
-
Quantitative Data:
| Starting Material | Product | Yield |
| 3-Iodophthalic Acid | 3-Carboxy-2-iodoxybenzoic Acid | 70% |
Application: Oxidation of Alcohols
The synthesized water-soluble IBX derivative is a highly effective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. Its solubility in water makes it a green alternative to the standard IBX, which requires DMSO as a solvent.
General Protocol for Alcohol Oxidation:
-
Reagents and Materials:
-
Alcohol substrate
-
3-Carboxy-2-iodoxybenzoic acid
-
Water or a mixture of water and a co-solvent (e.g., acetonitrile)
-
Reaction vial or flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the alcohol substrate (1.0 eq) in water or a suitable aqueous co-solvent system.
-
Add the water-soluble IBX derivative (1.1-1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, extract the product with a suitable organic solvent.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Example Application: Oxidation of Benzyl Alcohol
Figure 2: Oxidation of benzyl alcohol to benzaldehyde using the water-soluble IBX derivative.
| Substrate | Product | Yield |
| Benzyl Alcohol | Benzaldehyde | >95% |
Applications in Drug Development
While the primary application of this water-soluble IBX derivative is as a green oxidizing agent in organic synthesis, its utility can be extended to the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The mild and selective nature of this reagent is particularly advantageous when dealing with complex molecules bearing sensitive functional groups.
Currently, there is limited direct evidence in the scientific literature detailing the interaction of 3-carboxy-2-iodoxybenzoic acid with specific signaling pathways or its use as a therapeutic agent itself. Its primary role in drug development is as a synthetic tool to facilitate the construction of target molecules. For example, the oxidation of a key alcohol intermediate to an aldehyde or ketone is a common step in the synthesis of many drugs. The use of a water-soluble and environmentally benign oxidant like the one described here is highly desirable in pharmaceutical manufacturing to reduce the use of hazardous solvents.
Conclusion
The synthesis of a water-soluble 2-iodoxybenzoic acid derivative from this compound provides a valuable and environmentally friendly alternative to the standard IBX reagent. The detailed protocols provided in this application note offer a clear pathway for researchers to synthesize and utilize this powerful oxidizing agent. Its application in the clean and efficient oxidation of alcohols highlights its potential for broader use in organic synthesis and, by extension, in the development and manufacturing of pharmaceuticals. Further research into the applications of this reagent in the synthesis of complex, biologically active molecules is warranted.
References
Application Notes and Protocols: The Role of 3-Nitrophthalic Acid in High-Performance Polymer Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrophthalic acid, and its anhydride derivative, serve as crucial monomers in the synthesis of high-performance polymers, particularly polyimides and polyetherimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in demanding applications across the aerospace, electronics, and medical device industries. The nitro group on the phthalic anhydride ring is a key feature, as it can be displaced by nucleophiles, enabling the formation of ether linkages in polyetherimides. This unique reactivity allows for the creation of polymers with tailored properties. These application notes provide an overview of the synthesis, properties, and characterization of high-performance polymers derived from this compound, complete with detailed experimental protocols.
While direct data on linear polymers from 3-nitrophthalic anhydride is limited in readily available literature, extensive research on the closely related 4-nitrophthalic anhydride provides valuable insights into the expected properties and performance. The data presented for polyetherimides derived from 4-nitrophthalic anhydride can be considered analogous.
Data Presentation
The following tables summarize the quantitative data for high-performance polymers synthesized using nitrophthalic anhydrides.
| Polymer ID | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (°C) | Char Yield at 800°C (%) |
| PEI-1 | 0.48 | 200.02 | 432.54 | 32.21 |
| PEI-2 | 0.52 | 200.07 | 473.03 | 40.56 |
| PEI-3 | 0.54 | 200.05 | 483.01 | 53.21 |
| PEI-4 | 0.47 | 200.05 | 487.95 | 48.3 |
| PEI-5 | 0.46 | 200.07 | 431.68 | 33.15 |
| PEI-6 | 0.50 | 199.97 | 487.81 | 41.01 |
| PEI-7 | 0.56 | 200.06 | 450.11 | 43.87 |
| PEI-8 | 0.49 | - | 460.09 | 42.68 |
| Data obtained for polyetherimides synthesized from 4-nitrophthalic anhydride and various aromatic diols.[1] |
| Solvent | Solubility |
| N-methyl-2-pyrrolidone (NMP) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| m-Cresol | Soluble |
| Pyridine | Soluble |
| General solubility of polyetherimides derived from nitrophthalic anhydrides.[1] |
Experimental Protocols
Protocol 1: Synthesis of 3-Nitrophthalic Anhydride from this compound
This protocol details the conversion of this compound to its anhydride, a key precursor for polymerization.
Materials:
-
This compound
-
Acetic anhydride (99-100%)
-
Alcohol-free ether
Procedure:
-
In a round-bottomed flask fitted with a reflux condenser, combine this compound (1 mole) and acetic anhydride (2 moles).
-
Heat the mixture to a gentle boil until the acid completely dissolves. Continue heating for an additional 10 minutes.
-
Pour the hot mixture into a porcelain dish and allow it to cool, forming a crystal mass.
-
Grind the crystal mass thoroughly in a mortar and filter by suction.
-
Wash the crystals by grinding them with 150 mL of alcohol-free ether in the mortar, followed by filtration. Repeat the washing step.
-
After a brief period of air drying, dry the product to a constant weight at 105°C. The expected yield is 88-93%, with a melting point of 163-164°C.
Protocol 2: Synthesis of Polyimide via Two-Step Polycondensation
This protocol describes the general two-step method for synthesizing polyimides, which involves the formation of a poly(amic acid) precursor followed by thermal imidization.
Part A: Synthesis of Poly(amic acid)
Materials:
-
3-Nitrophthalic anhydride
-
Aromatic diamine (e.g., 4,4'-oxydianiline - ODA)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Nitrogen gas supply
-
Mechanical stirrer
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (1 equivalent) in anhydrous DMAc under a nitrogen atmosphere.
-
Once the diamine has completely dissolved, add solid 3-nitrophthalic anhydride (1 equivalent) portion-wise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
Part B: Thermal Imidization
Materials:
-
Poly(amic acid) solution from Part A
-
Glass plates
-
Programmable oven
Procedure:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate to form a thin film.
-
Place the glass plate in a programmable oven and subject it to a staged heating cycle under a nitrogen atmosphere:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
After the thermal treatment, allow the oven to cool slowly to room temperature.
-
Carefully peel the resulting polyimide film from the glass substrate.
Protocol 3: Characterization of High-Performance Polymers
1. Thermal Analysis:
-
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability and decomposition temperature of the polymer.
-
Procedure: Heat a small sample of the polymer (typically 5-10 mg) at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere. Record the weight loss as a function of temperature. The 5% or 10% weight loss temperature (Td5 or Td10) is a key indicator of thermal stability.
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) of the polymer.
-
Procedure: Heat a small, encapsulated sample of the polymer at a controlled rate (e.g., 10°C/min). The Tg is observed as a step change in the heat flow curve.
-
2. Mechanical Properties:
-
Tensile Testing:
-
Purpose: To measure the tensile strength, modulus, and elongation at break of the polymer film.
-
Procedure: Prepare dog-bone shaped specimens of the polyimide film. Use a universal testing machine to apply a tensile load until the specimen fractures. Record the stress-strain curve to determine the key mechanical properties.
-
3. Solubility Testing:
-
Purpose: To assess the solubility of the polymer in various organic solvents.
-
Procedure: Add a small amount of the polymer to different solvents (e.g., NMP, DMF, DMSO, m-cresol, chloroform) and observe for dissolution at room temperature and with gentle heating.
Mandatory Visualizations
Caption: Workflow for the synthesis of 3-Nitrophthalic Anhydride.
Caption: Two-step synthesis of polyimides from 3-Nitrophthalic Anhydride.
Caption: Workflow for the characterization of high-performance polyimides.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Nitrophthalic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Nitrophthalic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly through the nitration of phthalic anhydride.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Ensure the reaction is heated for a sufficient duration. For instance, heating on a boiling water bath for at least 2 hours is a common practice.[1] - Verify the concentrations of nitric and sulfuric acids are appropriate, as higher concentrations can improve yield.[2] |
| Loss of product during workup. | - this compound is soluble in water; minimize the amount of water used for washing the crude product.[3] - Allow ample time for crystallization, as it can be slow. Chilling the solution in an ice bath for several hours or even allowing it to stand for several days can improve crystal recovery.[1][3] | |
| Suboptimal reaction temperature. | - Maintain the reaction temperature within the recommended range. For the nitration of phthalic anhydride, a temperature of 100-110°C is often cited. | |
| Formation of 4-Nitrophthalic Acid Isomer | Inherent nature of the electrophilic aromatic substitution reaction on phthalic anhydride/acid. | - This is an expected side reaction. The primary method to remove the 4-nitro isomer is through recrystallization. This compound is less soluble in hot water than the 4-nitro isomer, allowing for its selective crystallization upon cooling. |
| Product is a yellow, oily, or tarry substance | Presence of impurities or unreacted starting material. | - Ensure high-purity starting materials. Phthalic anhydride can absorb water to form phthalic acid; if necessary, distill the phthalic anhydride before use. - Recrystallize the crude product from water to obtain a purer, crystalline solid. |
| Oxidation of nitronaphthalene resulted in a tar. | - When synthesizing via oxidation of nitronaphthalene, using dichromic acid has been reported to yield a tar. Alternative methods, such as using a γ-alumina supported ceria(IV) catalyst, have been shown to be effective. | |
| Reaction proceeds with unexpected violence | Use of fuming nitric acid. | - Some procedures using fuming nitric acid have been reported to proceed with explosive violence. Using a mixture of concentrated nitric acid and sulfuric acid can mitigate this risk. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are:
-
Nitration of Phthalic Anhydride or Phthalic Acid: This is the most common laboratory method, involving the reaction of phthalic anhydride or phthalic acid with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.
-
Oxidation of 1-Nitronaphthalene: This method involves the oxidation of 1-nitronaphthalene. While this can produce a high-purity product, the oxidation step can present challenges.
Q2: Why is my yield of this compound consistently low?
A2: Low yields are a common issue in this synthesis. Several factors can contribute to this:
-
Formation of the 4-Nitrophthalic acid isomer: The nitration of phthalic anhydride naturally produces a mixture of 3- and 4-nitrophthalic acids, reducing the theoretical maximum yield of the desired 3-isomer.
-
Product loss during workup: this compound has significant solubility in water, and washing the crude product excessively can lead to substantial losses.
-
Incomplete reaction: Insufficient reaction time or temperatures below the optimal range can lead to incomplete conversion of the starting material.
-
Acid Concentration: The concentration of both sulfuric and nitric acid can significantly impact the yield.
Q3: How can I remove the 4-Nitrophthalic acid impurity?
A3: The most effective and common method for removing the 4-nitrophthalic acid isomer is through recrystallization from water . This compound is less soluble in hot water than 4-nitrophthalic acid. By dissolving the crude mixture in a minimal amount of hot water and allowing it to cool slowly, the purer this compound will crystallize out, leaving the majority of the 4-nitro isomer in the solution.
Q4: What is the role of sulfuric acid in the nitration of phthalic anhydride?
A4: In the nitration of phthalic anhydride, concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species that attacks the aromatic ring.
Q5: What are the optimal reaction conditions for the nitration of phthalic anhydride?
A5: While optimal conditions can vary, a general set of effective conditions involves:
-
Reactants: Phthalic anhydride, concentrated nitric acid, and concentrated sulfuric acid.
-
Temperature: Heating the reaction mixture, often in a boiling water bath or to a temperature of 100-110°C.
-
Reaction Time: Typically, the reaction is heated for 2 hours or more to ensure completion.
Q6: Is it better to use phthalic acid or phthalic anhydride as the starting material?
A6: Both phthalic acid and phthalic anhydride can be used as starting materials for nitration. Phthalic anhydride is often preferred due to its ready availability and because it can be easily purified by sublimation if needed. In the presence of the strong acids used for nitration, phthalic anhydride is hydrolyzed to phthalic acid in situ.
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration of Phthalic Anhydride
This protocol is adapted from established literature procedures.
Materials:
-
Phthalic anhydride (18.5 g)
-
Concentrated nitric acid (70%, 17.5 mL)
-
Concentrated sulfuric acid (92-98%, 17.5 mL)
-
Ice-cold water
-
Distilled water for recrystallization
Procedure:
-
In a 250 mL round-bottomed flask, add 18.5 g of phthalic anhydride to 17.5 mL of 70% nitric acid.
-
Slowly and with swirling, add 17.5 mL of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the mixture in a boiling water bath for 2 hours. The mixture will initially be a slurry, which should dissolve as the reaction progresses. Nitrogen oxides may be evolved. After about an hour, crystals may begin to form.
-
After 2 hours, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 50 mL of ice-cold water with stirring. A precipitate will form.
-
Filter the crude product using a Büchner funnel. Wash the solid with a small amount of cold water (e.g., 30 mL).
-
Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of boiling water to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then chill in an ice bath to maximize crystal formation. Crystallization can be slow and may require several hours or even days.
-
Filter the purified crystals and dry them. The expected product is a white, crystalline solid.
Data Presentation
| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Melting Point (°C) | Reference |
| Nitration | Phthalic Anhydride | Fuming HNO₃, H₂SO₄ | 28-31% | 205-210 (crude) | |
| Nitration | Phthalic Anhydride | 70% HNO₃, 92% H₂SO₄ | ~20% | 216 | |
| Nitration | Phthalic Acid | 99% HNO₃ | >90% (mixture of isomers) | Not specified | |
| Oxidation | 1-Nitronaphthalene | γ-Alumina supported Ceria(IV) | 80% | Not specified |
Visualizations
References
- 1. Sciencemadness Discussion Board - Synthesis of this compound; Luminol Precursor - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Sciencemadness Discussion Board - A Note on the Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Sciencemadness Discussion Board - Synthesis of this compound; Luminol Precursor - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Separation of 3-Nitrophthalic Acid and 4-Nitrophthalic Acid Isomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully separating 3-nitrophthalic acid and 4-nitrophthalic acid isomers. Find answers to frequently asked questions, troubleshoot common experimental issues, and consult detailed protocols for established separation methods.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound and 4-nitrophthalic acid isomers so challenging?
The separation is difficult because the two isomers possess very similar physicochemical properties, including hydrophobicity and ionic characteristics.[1][2] This similarity means that standard separation techniques often result in poor resolution and cross-contamination.
Q2: What are the primary methods for separating these two isomers?
The most common and effective methods for separating 3-nitrophthalic and 4-nitrophthalic acid are:
-
Fractional Crystallization: This method leverages the lower solubility of this compound in water compared to 4-nitrophthalic acid.[3][4]
-
pH-Controlled Salt Precipitation: This technique involves the stepwise addition of a base to a solution of the isomer mixture, causing the selective precipitation of the isomers as mono-salts at different pH values.[3]
-
High-Performance Liquid Chromatography (HPLC): Mixed-mode chromatography, which combines reverse-phase and anion-exchange mechanisms, provides excellent separation of the two isomers.
Q3: What are the key physical property differences I can exploit for separation?
The primary differences that can be exploited are solubility and acidity (pKa). This compound is significantly less soluble in water than 4-nitrophthalic acid. This difference in solubility is the basis for fractional crystallization. Additionally, the subtle differences in their acidity allow for separation by pH-controlled precipitation.
Q4: Can I use Gas Chromatography (GC) to separate these isomers?
Direct GC analysis is generally not suitable for these compounds due to their low volatility. Derivatization would be required to convert the carboxylic acids into more volatile esters, which adds complexity to the workflow. HPLC is typically the preferred chromatographic method.
Data Presentation: Physicochemical Properties
The following table summarizes key quantitative data for this compound and 4-nitrophthalic acid, which are critical for designing an effective separation strategy.
| Property | This compound | 4-Nitrophthalic Acid | Reference(s) |
| Molecular Formula | C₈H₅NO₆ | C₈H₅NO₆ | |
| Molecular Weight | 211.13 g/mol | 211.13 g/mol | |
| Melting Point | 215-218 °C (decomposes) | 159-161 °C | |
| Appearance | Pale yellow or off-white powder | Light yellow to beige powder | |
| Water Solubility | Less soluble | More soluble | |
| pKa₁ | 2.25 | 2.11 |
Troubleshooting Guides
This section addresses common issues encountered during the separation of nitrophthalic acid isomers.
Fractional Crystallization Issues
Q: My fractional crystallization yields are very low for this compound. What's going wrong?
A: Low yields are often due to an excessive amount of solvent or insufficient cooling.
-
Excess Solvent: Using too much hot water to dissolve the initial mixture will keep more of the this compound in solution even after cooling. Use the minimum amount of boiling water necessary to dissolve the crude isomer cake.
-
Cooling Time: Crystallization of this compound can be slow. Ensure the solution is allowed to cool gradually and stand for an extended period (e.g., overnight) to maximize crystal formation.
-
Purity of Mixture: If the initial mixture has a very high proportion of the 4-nitro isomer, the recovery of pure this compound will naturally be lower.
Q: The purity of my separated this compound is poor, with significant 4-nitrophthalic acid contamination.
A: This indicates that 4-nitrophthalic acid is co-precipitating.
-
Inadequate Washing: The initial crude acid mixture should be washed with a small amount of cold water to remove the more soluble 4-nitrophthalic acid before the main recrystallization step.
-
Recrystallization: A single crystallization may not be sufficient. For high purity, the obtained crystals of this compound should be recrystallized from fresh hot water.
pH-Controlled Precipitation Issues
Q: During the pH-controlled precipitation, I am not getting a clean separation. The this compound salt is contaminated with the 4-nitro isomer.
A: This is likely an issue with pH control or the reaction medium.
-
pH Overshoot: The key to this process is the stepwise and precise addition of the base. Add the base slowly and monitor the pH carefully. The mono-salt of this compound precipitates at a pH of approximately 2.8. Adding too much base too quickly will raise the pH and cause the 4-nitrophthalic acid salt to begin precipitating.
-
Incorrect Solvent Composition: The process relies on an aqueous-organic medium where the resulting salts are essentially insoluble. Ensure the water content is within the recommended range (e.g., 1-20% by volume).
Q: The precipitated salts are difficult to filter and handle.
A: The physical nature of the precipitate can be influenced by temperature and the rate of addition of the base.
-
Temperature Control: Maintain the reaction temperature within the specified range (e.g., 20-100 °C, preferably 30-50 °C) to promote the formation of easily filterable crystals.
-
Stirring: Ensure vigorous and constant stirring during the addition of the base to promote uniform particle growth.
HPLC Separation Issues
Q: I am seeing poor resolution and overlapping peaks for the two isomers on my HPLC.
A: Poor resolution is a common problem due to the isomers' similar properties.
-
Incorrect Column: Standard C18 columns may not provide sufficient selectivity. Use a mixed-mode column, such as a Primesep D or Coresep SB, which utilizes both reverse-phase and anion-exchange mechanisms to improve separation.
-
Mobile Phase pH: The retention time is highly sensitive to the pH of the mobile phase. Carefully control the pH with a suitable buffer (e.g., phosphoric acid or acetic acid) to maximize the difference in ionization between the two isomers.
-
Mobile Phase Composition: Optimize the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer.
Q: My peak retention times are drifting between injections.
A: Drifting retention times usually point to issues with column equilibration or the mobile phase.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is especially important if you are using a gradient method or if the column has been stored in a different solvent.
-
Mobile Phase Instability: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Buffer solutions can change pH over time if not prepared carefully.
Experimental Protocols & Visualizations
Protocol 1: Separation by Fractional Crystallization
This protocol is based on the differential solubility of the two isomers in water. This compound is significantly less soluble in water than 4-nitrophthalic acid.
Methodology:
-
Initial Wash: Take the crude mixture of 3- and 4-nitrophthalic acids and place it in a beaker. Add a small volume of cold deionized water and stir thoroughly to create a slurry. This dissolves a large portion of the more soluble 4-nitrophthalic acid.
-
Filtration: Filter the slurry by suction. The solid cake is now enriched with this compound. Save the filtrate (mother liquor) for the recovery of 4-nitrophthalic acid.
-
Dissolution: Transfer the filtered cake to a clean beaker and add a minimal amount of deionized water. Heat the mixture to boiling with stirring to completely dissolve the solid.
-
Crystallization: Filter the hot solution to remove any insoluble impurities. Allow the clear filtrate to cool slowly to room temperature. For optimal crystal growth, let the solution stand undisturbed overnight. This compound will crystallize out of the solution.
-
Isolation: Collect the crystals by suction filtration and wash them with a small amount of cold deionized water.
-
Drying: Air-dry the crystals to obtain purified this compound.
-
Recovery of 4-Nitrophthalic Acid: The mother liquor from step 2 can be concentrated by evaporation to induce the crystallization of 4-nitrophthalic acid. Further purification may be required.
Protocol 2: Separation by pH-Controlled Precipitation
This method exploits the difference in pKa values between the two isomers to selectively precipitate them as salts from an aqueous-organic medium.
Methodology:
-
Dissolution: Dissolve the mixture of 3- and 4-nitrophthalic acid in a suitable aqueous-organic solvent, such as methyl ethyl ketone containing 5-10% water by volume. Ensure the mixture is free from strong inorganic acid residues.
-
First Precipitation (this compound): While stirring vigorously at a constant temperature (e.g., 35-40 °C), slowly add a base (e.g., sodium bicarbonate or sodium hydroxide solution) portion-wise until the pH of the mixture stabilizes at approximately 2.8.
-
Isolation of 3-Nitro Salt: The mono-sodium salt of this compound will precipitate in crystalline form. Filter the mixture to isolate the precipitate.
-
Second Precipitation (4-Nitrophthalic Acid): To the remaining mother liquor, continue adding the base. The salt of 4-nitrophthalic acid will precipitate at a higher pH.
-
Conversion to Free Acids: Separately treat the collected salt precipitates with a strong acid (e.g., hydrochloric acid) to convert them back into their respective free acids.
-
Purification: The resulting free acids can be further purified by recrystallization from a suitable solvent (e.g., acetone) to remove any remaining salt residues.
Protocol 3: HPLC Separation Method
This protocol outlines a typical HPLC method for the analytical separation of 3- and 4-nitrophthalic acid isomers.
Methodology:
-
System Preparation:
-
Column: Mixed-mode column (e.g., Primesep D, Coresep SB, or Newcrom B).
-
Mobile Phase: Prepare a mobile phase consisting of an organic modifier and an aqueous buffer. A typical mobile phase is Acetonitrile (MeCN) and Water in a 60/40 ratio, with 0.1-0.5% phosphoric acid (H₃PO₄) or acetic acid as a buffer to control the pH.
-
Flow Rate: Set the flow rate to 0.5 - 1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength of 254 nm or 275 nm.
-
Column Temperature: Maintain a constant column temperature, for example, at 30 °C.
-
-
Sample Preparation: Dissolve a small amount of the isomer mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of the prepared sample.
-
Record the chromatogram. Under typical mixed-mode conditions, this compound will elute before 4-nitrophthalic acid.
-
References
- 1. HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids | SIELC Technologies [sielc.com]
- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 3. US4284797A - Process for separating mixtures of 3- and 4-nitrophthalic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Purification of crude 3-Nitrophthalic acid by recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 3-nitrophthalic acid by recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not supersaturated.[1][2][3] 2. Supersaturation without nucleation: The solution is supersaturated, but crystal growth has not been initiated. | 1. Reduce solvent volume: Gently boil off some of the solvent to increase the concentration of the this compound and allow the solution to cool again.[2] 2. Induce crystallization: a. Scratch the flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[4] This creates nucleation sites. b. Add a seed crystal: Introduce a tiny crystal of pure this compound into the cooled solution to serve as a template for crystal growth. c. Cool further: Place the solution in an ice-water bath to further decrease the solubility of the acid. |
| The product "oils out" instead of crystallizing. | 1. High impurity concentration: The presence of significant impurities can lower the melting point of the mixture, causing it to separate as a liquid ("oil") at a temperature where it is still insoluble in the solvent. 2. Solution is cooling too rapidly. 3. Melting point of the solid is below the boiling point of the solvent. | 1. Reheat and add more solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the compound stays dissolved longer as it cools. 2. Allow for very slow cooling: Insulate the flask to ensure the temperature drops gradually, which favors crystal formation over oiling out. 3. Change the solvent: If oiling out persists, consider using a different solvent or a mixed solvent system. |
| The final product has a low yield. | 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor even after cooling. 2. Premature crystallization: The product crystallized in the filter funnel during hot filtration. 3. Insufficient cooling: The solution was not cooled enough to maximize crystal formation before filtration. 4. Excessive washing: Too much cold solvent was used to wash the crystals, redissolving some of the product. | 1. Concentrate the mother liquor: If the mother liquor has not been discarded, you can recover more product by boiling off some of the solvent and cooling for a second crop of crystals. Note that this second crop may be less pure. 2. Ensure proper hot filtration: Use a pre-heated funnel and filter flask to prevent cooling and crystallization during this step. If crystals do form, they can be redissolved by washing with a small amount of hot solvent. 3. Use an ice bath: Ensure the solution is thoroughly chilled in an ice bath before suction filtration to minimize solubility. 4. Use minimal, ice-cold solvent for washing: Wash the collected crystals with a very small amount of ice-cold solvent to remove surface impurities without dissolving the product. |
| The purified crystals are colored (e.g., yellow). | 1. Colored impurities are present: The crude material contains impurities that are soluble in the hot solvent and co-crystallize with the product. 2. Decomposition: The compound may be decomposing slightly upon prolonged heating. | 1. Use activated charcoal: After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before cooling the solution. Be aware that using too much charcoal can adsorb your product and reduce the yield. 2. Minimize heating time: Do not boil the solution for an extended period. |
| Crystals form too quickly. | 1. Rapid cooling: Placing the hot flask directly on a cold surface or in an ice bath causes the solid to crash out of solution as a powder or small crystals, which can trap impurities. | 1. Ensure slow cooling: Allow the flask to cool slowly to room temperature on a surface that does not act as a heat sink (e.g., a cork ring or folded towel). This allows for the formation of larger, purer crystals. Do not place the solution in an ice bath until it has completely cooled to room temperature and crystal formation has slowed. |
Experimental Protocol: Recrystallization of this compound from Water
This protocol outlines the standard procedure for purifying crude this compound. The primary impurity in the synthesis is often 4-nitrophthalic acid, which is significantly more soluble in water and thus remains in the filtrate.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Stirring rod
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water (a starting point is approximately 1.5-3 mL of water per gram of crude acid).
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Heating: Gently heat the mixture on a hot plate with stirring. Bring the solution to a boil. Continue to add small portions of boiling water until all the solid has just dissolved. Avoid adding a large excess of water, as this will reduce the final yield.
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Hot Filtration (if necessary): If there are insoluble impurities present after all the this compound has dissolved, perform a hot filtration. To do this, pour the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities.
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Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals and prevents the trapping of impurities. Once the flask has reached room temperature and crystal growth appears to be complete, place it in an ice bath for at least 15-20 minutes to maximize the yield.
-
Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any residual soluble impurities.
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Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air-dry completely. The final product should be a white to pale yellow crystalline powder.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
Caption: A flowchart for diagnosing and resolving common issues during the recrystallization process.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound? A1: Water is the most commonly cited and effective solvent for purifying crude this compound, especially for removing the 4-nitrophthalic acid isomer, which is a common byproduct of synthesis. This compound is soluble in hot water but only slightly soluble in cold water, which is the ideal characteristic for a recrystallization solvent. Other solvents like ethanol are also viable as it is soluble in them. For achieving very high purity, crystallization from glacial acetic acid has also been reported.
Q2: What is the expected melting point of pure this compound? A2: The reported melting point for pure this compound varies slightly across sources but is generally in the range of 210-218 °C. Some sources also note that it decomposes at its melting point. A sharp melting point within this range is a good indicator of purity.
Q3: How can I confirm the purity of my recrystallized product? A3: The most common method is to measure the melting point. A pure compound will have a sharp melting point (a narrow range of 1-2 °C) that matches the literature value. Impure compounds typically exhibit a depressed and broad melting point range. For more rigorous analysis, techniques like High-Performance Liquid Chromatography (HPLC) can be used to determine purity.
Q4: My crude product is an off-color solid. Will recrystallization remove the color? A4: Recrystallization alone may not be sufficient if the colored impurities have similar solubility to your product. If your final crystals are still colored, you can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal adsorbs colored impurities, which are then removed by hot filtration.
Q5: What are the key safety precautions when working with this compound? A5: this compound is considered an irritant to the eyes, respiratory system, and skin. It is also poisonous. When handling this chemical, you should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated area or a fume hood. When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx).
References
Technical Support Center: Nitration of Phthalic Anhydride
Welcome to the technical support center for the nitration of phthalic anhydride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this chemical transformation.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the nitration of phthalic anhydride in a question-and-answer format.
Q1: My nitration reaction is resulting in a very low yield of the desired nitrophthalic acid. What are the potential causes and how can I improve the yield?
A1: Low yields in the nitration of phthalic anhydride can stem from several factors. The dicarboxylic anhydride group is deactivating, making the reaction inherently challenging.[1] Key areas to investigate include:
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Inadequate Nitrating Agent Concentration: The concentration of nitric acid is a critical factor. Using nitric acid with a concentration below 95% can lead to a significantly slower and less efficient reaction.[2] For optimal results, a nitric acid concentration of at least 97% is preferable.[2][3]
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Suboptimal Reaction Temperature: The reaction temperature directly influences the reaction rate. While higher temperatures accelerate the reaction, temperatures that are too high, especially around the boiling point of nitric acid, can lead to the loss of the nitrating agent through boiling and decomposition into nitrous oxides.[2]
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Insufficient Reaction Time: The nitration of a deactivated ring like phthalic anhydride requires sufficient time to proceed to completion. Incomplete reactions will naturally result in lower yields.
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Hydrolysis of Phthalic Anhydride: Although some sources suggest that in the presence of concentrated sulfuric acid, the hydrolysis of phthalic anhydride to phthalic acid is minimized, it remains a possibility. Phthalic acid is generally more difficult to nitrate than its anhydride.
To improve your yield, consider optimizing the reaction conditions as detailed in the experimental protocols and data tables below.
Q2: I am observing the formation of isomeric products (3- and 4-nitrophthalic acid). How can I control the isomer ratio?
A2: The direct nitration of phthalic anhydride typically yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid. The formation of both isomers is an inherent outcome of the reaction chemistry. The separation of these isomers is often achieved after the reaction. For instance, 4-nitrophthalic acid is more soluble in water than this compound, which can be exploited for separation by fractional crystallization.
Q3: The reaction is highly exothermic and difficult to control. What are the safety precautions I should take?
A3: The nitration of phthalic anhydride is an exothermic reaction that can become hazardous if not properly managed. Key safety considerations include:
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Formation of Explosive Byproducts: The reaction of phthalic anhydride with a fuming nitric acid-sulfuric acid mixture can produce potentially explosive phthaloyl nitrates or nitrites. To mitigate this risk, it is recommended to use a nitrating mixture that is extensively diluted with sulfuric acid and contains a smaller molar equivalent of nitric acid.
-
Runaway Reaction: Due to the exothermic nature of the reaction, a runaway thermal event is a significant risk. Proper temperature control through controlled addition of reagents and effective cooling is crucial.
-
Corrosive and Toxic Reagents: Phthalic anhydride is a skin and respiratory irritant. Nitric acid and sulfuric acid are highly corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: How can I effectively monitor the progress of my reaction?
A4: The progress of the nitration reaction can be monitored using techniques such as High-Pressure Liquid Chromatography (HPLC) to analyze aliquots of the reaction mixture over time. This allows for the quantification of the starting material and the nitrated products. Thin-layer chromatography (TLC) can also be a useful qualitative tool to assess the conversion of the starting material.
Quantitative Data Summary
The following table summarizes key quantitative data from various experimental conditions for the nitration of phthalic anhydride.
| Nitric Acid Conc. (%) | Temperature (°C) | Reaction Time (h) | Weight Ratio (Nitric Acid:Phthalic Anhydride) | This compound (mol %) | 4-Nitrophthalic Acid (mol %) | Unreacted Phthalic Acid (mol %) | Total Yield (%) | Reference |
| 99 | 70 | 3 | 10:1 | 42.6 | 47.3 | 10.1 | >90 (combined isomers) | |
| 99 | 70 | 3 | 15:1 | 44.5 | 49.2 | 6.3 | >90 (combined isomers) | |
| 99 | 70 | 3 | 10:1 | - | - | 10.1 | - | |
| 97 | 70 | 3 | 10:1 | - | - | 16.5 | - | |
| 95 | 70 | 3 | 10:1 | - | - | 47.6 | - |
Note: The data presented are from different sources and may have been obtained under slightly different experimental setups. Direct comparison should be made with caution.
Experimental Protocols
Below is a detailed methodology for a typical nitration of phthalic anhydride.
Materials:
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Phthalic anhydride
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Concentrated nitric acid (≥95%)
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Concentrated sulfuric acid (98%)
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Ice bath
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Reaction vessel with stirring capability
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Heating mantle or water bath
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Apparatus for filtration
Procedure:
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Preparation of the Nitrating Mixture: In a reaction vessel equipped with a stirrer and placed in an ice bath, slowly add the desired amount of concentrated nitric acid to concentrated sulfuric acid with continuous stirring. This process is highly exothermic and should be done with care to control the temperature.
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Addition of Phthalic Anhydride: Once the nitrating mixture has cooled, slowly add phthalic anhydride in small portions to the stirred solution. Maintain the temperature of the reaction mixture within the desired range (e.g., 60-85°C) using a heating mantle or water bath.
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Reaction: Allow the reaction to proceed with continuous stirring for the specified duration (e.g., 3 hours). Monitor the reaction as needed.
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Work-up: After the reaction is complete, cool the mixture and carefully pour it over crushed ice or into cold water to precipitate the nitrated products.
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Isolation and Purification: Collect the solid product by filtration. The crude product, a mixture of 3- and 4-nitrophthalic acids, can be purified by recrystallization. Separation of the isomers can be achieved by taking advantage of their differential solubility in hot water.
Visualizations
The following diagrams illustrate the reaction pathway and a troubleshooting workflow for the nitration of phthalic anhydride.
Caption: Reaction pathway for the nitration of phthalic anhydride.
References
- 1. Sciencemadness Discussion Board - A Note on the Synthesis of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. EP0165300B1 - Nitration of phthalic acid and phthalic anhydride using nitric acid - Google Patents [patents.google.com]
- 3. WO1985002615A1 - Nitration of phthalic acid and phthalic anhydride using nitric acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Compounds from 4-Nitrophthalic Acid Impurity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing 4-nitrophthalic acid as an impurity from their target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing 4-nitrophthalic acid impurity?
A1: The primary methods for removing 4-nitrophthalic acid impurity include:
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Recrystallization: This technique leverages the differences in solubility between the desired compound and 4-nitrophthalic acid in a specific solvent.
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Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating compounds with high resolution.
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Extraction: Liquid-liquid extraction can be used to selectively partition the impurity into a different solvent phase.
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Acid-Base Extraction: Exploiting the acidic nature of the carboxylic acid groups on 4-nitrophthalic acid allows for its separation from neutral or basic compounds.
Q2: How do I choose the best purification method?
A2: The choice of method depends on several factors:
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The properties of your desired compound: Consider its solubility, stability, and functional groups.
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The level of purity required: HPLC can achieve very high purity, while recrystallization may be sufficient for less stringent requirements.
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The scale of the purification: Recrystallization and extraction are generally more scalable than preparative HPLC.
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The nature of other impurities present: A method that removes 4-nitrophthalic acid might not be effective against other contaminants.
Q3: What is the typical melting point of 4-nitrophthalic acid?
A3: The melting point of 4-nitrophthalic acid is in the range of 163–164°C[1]. A lower or broader melting point of your product could indicate the presence of this impurity.
Troubleshooting Guides
Recrystallization
Problem: My compound and the 4-nitrophthalic acid impurity co-crystallize.
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Possible Cause: The chosen solvent does not provide sufficient solubility difference between your compound and the impurity at different temperatures.
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Solution:
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Solvent Screening: Experiment with a variety of solvents with different polarities. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures, while having the opposite solubility profile for 4-nitrophthalic acid, or keeping it soluble at all temperatures.
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Solvent Mixtures: Try using a binary solvent system. Dissolve your crude product in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent until turbidity is observed. This can fine-tune the solubility characteristics.
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pH Adjustment: If your target compound is not acidic, you can try to basify the solution to deprotonate the 4-nitrophthalic acid, increasing its solubility in polar solvents and preventing it from co-crystallizing.
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Quantitative Data: Solubility of Nitrophthalic Acids
| Compound | Solvent | Temperature (K) | Solubility |
| 3-Nitrophthalic Acid | Water | 283.15 | Low |
| 4-Nitrophthalic Acid | Water | 283.15 | Higher than 3-isomer |
| This compound | Water | 333.15 | Increased |
| 4-Nitrophthalic Acid | Water | 333.15 | Increased |
High-Performance Liquid Chromatography (HPLC)
Problem: I am unable to achieve good separation between my compound and 4-nitrophthalic acid.
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Possible Cause: The mobile phase composition, column chemistry, or other chromatographic parameters are not optimal.
-
Solution:
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Mobile Phase Optimization:
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Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.
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Modify the pH of the aqueous phase. Since 4-nitrophthalic acid is acidic, using an acidic mobile phase (e.g., with formic acid or phosphoric acid) will suppress its ionization and can improve peak shape and retention on a reverse-phase column[4].
-
-
Column Selection:
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If using a standard C18 column, consider a column with a different stationary phase, such as a mixed-mode column that offers both reverse-phase and ion-exchange properties[5].
-
-
Gradient Elution: If an isocratic method is failing, develop a gradient method where the concentration of the organic solvent is increased over time. This can help to resolve compounds with different polarities.
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Experimental Protocol: HPLC Method for Separation of Nitrophthalic Acid Isomers
A previously developed method for separating 3-nitrophthalic and 4-nitrophthalic acids can be adapted as a starting point:
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Column: Coresep SB mixed-mode HPLC column or Kromasil C18, 5 µm, 150 x 4.6mm.
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Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acidic modifier like phosphoric acid. For MS compatibility, formic acid can be used instead. One specific method uses a mobile phase of methanol and 0.1 mol/L acetic acid aqueous solution (pH 2.89) at a ratio of 10:90.
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at 254 nm.
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Column Temperature: 30 °C.
This method can be used for the analysis of various aromatic and aliphatic acids by a reversed-phase anion-exchange mechanism.
Extraction
Problem: The 4-nitrophthalic acid impurity remains in the organic phase with my product after extraction.
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Possible Cause: The pH of the aqueous phase is not high enough to effectively deprotonate and extract the acidic impurity.
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Solution:
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Basic Wash: Perform a liquid-liquid extraction using a dilute aqueous base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The 4-nitrophthalic acid will react to form a water-soluble salt and be extracted into the aqueous layer, while your non-acidic compound remains in the organic phase.
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Multiple Extractions: Perform the basic wash multiple times (e.g., 3 times) with fresh aqueous base to ensure complete removal of the impurity.
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Check pH: After extraction, check the pH of the aqueous layer to ensure it is basic.
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Experimental Protocol: Acid-Base Extraction
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Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
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Transfer the solution to a separatory funnel.
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Add a saturated aqueous solution of sodium bicarbonate.
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Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
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Allow the layers to separate.
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Drain the lower aqueous layer.
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Repeat the extraction with fresh sodium bicarbonate solution two more times.
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Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
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Filter and concentrate the organic solvent to obtain the purified product.
Process Visualizations
Caption: Workflow for the recrystallization process.
Caption: Workflow for acid-base extraction.
References
Optimizing reaction conditions for 3-Nitrophthalic acid synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitrophthalic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common starting material is phthalic anhydride due to its cost-effectiveness and reactivity.[1][2][3][4][5] Phthalic acid can also be used.
Q2: What are the typical nitrating agents used in this synthesis?
A2: A mixture of concentrated nitric acid and concentrated sulfuric acid is a frequently used nitrating agent. Fuming nitric acid, sometimes in combination with concentrated nitric acid, is also employed. Some procedures utilize concentrated nitric acid alone.
Q3: What is the primary side product in this reaction, and how is it formed?
A3: The primary side product is the isomeric 4-Nitrophthalic acid. Both isomers are formed during the electrophilic nitration of the aromatic ring of phthalic anhydride or phthalic acid.
Q4: How can I separate this compound from 4-Nitrophthalic acid?
A4: The separation is typically achieved by exploiting the difference in solubility of the two isomers in water. This compound is less soluble in water than 4-Nitrophthalic acid. By carefully controlling the amount of water used for washing and recrystallization, the 4-nitro isomer can be selectively kept in the solution while the 3-nitro isomer crystallizes.
Q5: What is a typical yield for the synthesis of this compound?
A5: Yields can vary significantly depending on the specific procedure and reaction conditions. Reported yields for this compound after separation from the 4-isomer are often in the range of 28-31%. Some methods claim higher overall yields of the mixed acids, exceeding 90%, but the isolated yield of the pure 3-isomer is lower. One simplified method reported yields of 85-90%, though a scaled-down attempt only produced a 20% yield.
Q6: How can I confirm the purity of my synthesized this compound?
A6: A common method for assessing purity is by measuring the melting point. Pure this compound has a melting point of approximately 216-218°C. A lower or broader melting point range may indicate the presence of impurities, such as the 4-nitro isomer.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Precipitate | Incomplete reaction. | Ensure the reaction is heated for the specified duration and at the correct temperature (typically 100-110°C) to ensure complete nitration. |
| Use of impure starting material. | Ensure the phthalic anhydride is pure and not hydrated to phthalic acid, which can affect the reaction. | |
| Product is too soluble in the workup solution. | This compound has significant solubility in water. Use minimal amounts of cold water during washing and filtration to avoid excessive loss of product. Allow for extended crystallization time at a low temperature. | |
| Product is a yellow, oily, or gummy solid | Presence of the 4-Nitrophthalic acid isomer. | The 4-nitro isomer is often described as contributing to a yellow color. Thoroughly wash the crude product with a limited amount of water to dissolve the more soluble 4-isomer. |
| Incomplete removal of nitrating acids. | Wash the filtered product thoroughly with cold water to remove residual sulfuric and nitric acids. | |
| Difficulty in filtering the product | Very fine crystals have formed. | Allow the product to crystallize slowly from the reaction mixture by letting it stand overnight before pouring it into water. |
| Melting point is low and has a broad range | Presence of impurities, primarily 4-Nitrophthalic acid. | Recrystallize the crude product from hot water. The less soluble this compound will crystallize upon cooling, leaving the 4-isomer in the mother liquor. |
Experimental Protocols
Protocol 1: Nitration of Phthalic Anhydride with Fuming and Concentrated Nitric Acid in Sulfuric Acid
This protocol is adapted from Organic Syntheses.
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In a suitable reaction vessel equipped with a mechanical stirrer, add 650 mL of commercial sulfuric acid and 500 g (3.4 moles) of technical phthalic anhydride.
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Stir the mixture and heat it to 80°C.
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Slowly add 210 mL of fuming nitric acid, maintaining the reaction temperature between 100-110°C. This addition may take one to two hours.
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After the fuming nitric acid has been added, add 900 mL of concentrated nitric acid as rapidly as possible without exceeding 110°C.
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Stir the mixture and heat for an additional two hours.
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Allow the mixture to stand overnight and then pour it into 1.5 L of water.
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After cooling, filter the solid mixture of 3- and 4-nitrophthalic acids.
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Wash the filter cake with 200 mL of water to dissolve a significant portion of the 4-nitrophthalic acid.
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Filter the mixture again.
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Dissolve the wet cake in a minimal amount of boiling water (approximately 200-300 mL).
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Filter the hot solution and allow it to crystallize overnight with stirring initiated at the beginning of crystallization.
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Filter the crystals and air-dry them. The expected yield is 200-220 g (28-31%).
Protocol 2: Simplified Nitration of Phthalic Anhydride with Concentrated Nitric and Sulfuric Acids
This protocol is based on a simplified method described by Littman.
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In a flask, combine 18.5 g of phthalic anhydride and 17.5 mL of 70% nitric acid.
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Slowly add 17.5 mL of concentrated sulfuric acid with swirling.
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Attach a reflux condenser and heat the mixture in a boiling water bath for two hours.
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After about one hour, crystals may begin to form.
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After two hours, cool the mixture to room temperature.
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Pour the cooled mixture into 50 mL of cold water with stirring.
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Filter the precipitated product.
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Wash the product with 30 mL of cold water.
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Recrystallize the crude product from a minimal amount of hot water. Note that crystallization can be slow and may require several days.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis
| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time (h) | Reported Yield of 3-Isomer | Reference |
| Phthalic Anhydride | Fuming HNO₃, Conc. HNO₃, Conc. H₂SO₄ | 100-110 | 2+ | 28-31% | |
| Phthalic Anhydride | Conc. HNO₃, Conc. H₂SO₄ | ~100 (Boiling Water Bath) | 2 | ~20% (in a scaled-down attempt) | |
| Phthalic Acid | 99% Conc. HNO₃ | 70 | 3 | >90% (of mixed isomers) | |
| Phthalic Anhydride | Conc. H₂SO₄, Conc. HNO₃ | <100 | 2 (insulation) | Not specified for 3-isomer alone | |
| Phthalic Anhydride | Conc. H₂SO₄, Fuming HNO₃ | 100-110 | 2+ | ~30% |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common issues in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN1405143A - Method for preparing 3-nitro phthalic acid - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Method for preparing 3-nitro phthalic acid - Eureka | Patsnap [eureka.patsnap.com]
Preventing charring of 3-Nitrophthalic acid during concentration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Nitrophthalic acid. The focus is on preventing charring during the concentration of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution charring during concentration?
A1: this compound is a thermally sensitive compound with a melting point of approximately 210-216°C, at which it also decomposes[1][2][3]. Charring, or thermal decomposition, can occur at temperatures below the melting point, especially when the solution becomes more concentrated[4]. The presence of a nitro group on the aromatic ring can lower the thermal stability of the molecule[5]. The hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). Therefore, excessive heat during concentration is the primary cause of charring.
Q2: What is the maximum temperature I should use to concentrate an aqueous solution of this compound?
A2: While there is no single specified maximum temperature, to avoid charring, it is crucial to keep the temperature of the solution as low as possible. For aqueous solutions, this can be achieved by using a rotary evaporator under reduced pressure. A general guideline is to maintain a water bath temperature between 40°C and 60°C. The exact temperature should be chosen in conjunction with an appropriate vacuum level to ensure efficient evaporation without excessive heating of the product.
Q3: Can I concentrate a solution of this compound open to the atmosphere on a hot plate?
A3: It is strongly advised against concentrating this compound solutions on a hot plate open to the atmosphere. This method offers poor temperature control and can lead to localized overheating, significantly increasing the risk of charring and decomposition, especially as the concentration of the acid increases.
Q4: Are there alternative solvents to water that might reduce the risk of charring?
A4: Yes, acetic acid has been used as a solvent for the recrystallization of this compound. Acetic acid can be removed under reduced pressure. Using a solvent with a lower boiling point than water, or one that forms an azeotrope, can sometimes allow for concentration at lower temperatures. However, the removal of acetic acid also requires careful temperature control to prevent charring.
Troubleshooting Guide: Preventing Charring During Concentration
This guide provides systematic procedures to minimize and prevent the charring of this compound during concentration.
Issue: Charring of Aqueous this compound Solution
Primary Cause: Excessive temperature during solvent removal.
Solution 1: Concentration using a Rotary Evaporator (Recommended Method)
A rotary evaporator is the preferred method for concentrating solutions of thermally sensitive compounds like this compound. It works by increasing the surface area for evaporation and lowering the boiling point of the solvent by reducing the pressure.
Experimental Protocol for Rotary Evaporation of Aqueous this compound:
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Preparation:
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Ensure your this compound solution is free of any solid impurities by filtering if necessary.
-
Transfer the solution to a round-bottom flask, filling it to no more than half its volume.
-
-
Rotary Evaporator Setup:
-
Attach the flask to the rotary evaporator.
-
Set the condenser cooling fluid to circulate. A temperature of 10-15°C is typically sufficient for condensing water vapor.
-
Begin rotating the flask at a moderate speed (e.g., 100-150 rpm).
-
-
Applying Vacuum and Heat:
-
Gradually apply a vacuum. The appropriate vacuum level will depend on the desired water bath temperature. Use the table below as a guide to lower the boiling point of water to a safe temperature.
-
Once a stable vacuum is achieved, lower the flask into the water bath.
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Crucially, maintain the water bath temperature at or below 60°C. A starting point of 40-50°C is recommended.
-
-
Monitoring and Completion:
-
Observe the condensation of water on the condenser coils.
-
Continue the evaporation until the desired concentration is reached or until the solvent is fully removed.
-
Once complete, release the vacuum slowly, stop the rotation, and remove the flask from the water bath.
-
Quantitative Data: Water Bath Temperature and Vacuum Settings for Rotary Evaporation
To maintain a low solution temperature, the vacuum level must be set to reduce the boiling point of water. The following table provides the vapor pressure of water at various temperatures. For efficient evaporation, the vacuum setting should be slightly below the vapor pressure at the desired boiling temperature.
| Desired Water Boiling Point (°C) | Water Vapor Pressure (mbar) | Recommended Vacuum (mbar) | Recommended Bath Temperature (°C) |
| 30 | 42.4 | < 40 | 40 - 50 |
| 40 | 73.8 | < 70 | 50 - 60 |
| 50 | 123.4 | < 120 | 60 |
Note: These are starting recommendations. The optimal settings may vary depending on the specific equipment.
Logical Workflow for Preventing Charring
Caption: Troubleshooting workflow for preventing charring of this compound.
Solution 2: Using Acetic Acid as an Alternative Solvent
If charring persists even with careful rotary evaporation of an aqueous solution, or if the material is being recrystallized, acetic acid can be a suitable alternative.
Experimental Protocol for Using Acetic Acid:
-
Dissolution and Recrystallization:
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Dissolve the crude this compound in a minimal amount of hot acetic acid.
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Allow the solution to cool slowly to induce crystallization. Cooling in an ice bath can further increase the yield.
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Filter the crystals and wash them with a small amount of cold, fresh solvent (e.g., a solvent in which this compound is poorly soluble, like cold water or an ether, to remove residual acetic acid).
-
-
Removal of Residual Acetic Acid:
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Air-dry the crystals to remove the bulk of the washing solvent.
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For complete removal of any remaining acetic acid, place the crystals in a flask and dry under high vacuum. Gentle heating (e.g., 30-40°C) can be applied if necessary, but care must be taken to avoid melting or decomposition.
-
General Troubleshooting Tips
| Symptom | Possible Cause | Recommended Action |
| Sudden, vigorous boiling (bumping) during rotary evaporation | Vacuum applied too quickly or bath temperature too high for the initial vacuum level. | Apply vacuum more gradually. Ensure the flask is rotating before applying full vacuum. Reduce the bath temperature. |
| Solution darkens and chars despite using a rotary evaporator | Bath temperature is still too high for the compound's stability in a concentrated state. | Lower the water bath temperature and adjust the vacuum to a lower pressure to compensate. |
| Evaporation is very slow | Vacuum is not low enough, or the bath temperature is too low. The condenser is too cold, causing the solvent to freeze. | Check for leaks in the vacuum system. Increase the bath temperature, but do not exceed 60°C. Increase the temperature of the cooling fluid in the condenser if freezing is observed. |
| Oily residue remains after evaporation of aqueous solution | Presence of impurities or incomplete removal of an organic solvent used in a prior extraction step. | Re-dissolve the residue in a suitable organic solvent, dry the solution with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and re-evaporate. |
Signaling Pathway of Thermal Decomposition
The following diagram illustrates the simplified logical pathway leading to the charring of this compound.
Caption: Simplified pathway of thermal decomposition leading to charring.
References
Navigating the Challenges of 3-Nitrophthalic Acid Synthesis: A Technical Support Guide
The preparation of 3-nitrophthalic acid, a crucial intermediate in the synthesis of luminol and other fine chemicals, is notoriously plagued by low yields. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions to identify and address common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound via the nitration of phthalic anhydride?
A1: The nitration of phthalic anhydride commonly results in low to moderate yields of this compound. Reported yields often range from 28-31%.[1] While some literature suggests the possibility of achieving yields as high as 85-90%, these are often difficult to reproduce.[2][3] A more realistic expectation for a standard laboratory preparation would be in the range of 20-30%.[2][4]
Q2: What is the primary reason for the low yield in this reaction?
A2: The principal cause of low yields is the concurrent formation of the isomeric byproduct, 4-nitrophthalic acid. The nitration of phthalic anhydride is not highly regioselective, leading to a mixture of the 3-nitro and 4-nitro isomers. The separation of these isomers is a critical and often challenging step that significantly impacts the final isolated yield of the desired this compound.
Q3: Can the use of fuming nitric acid improve the yield?
A3: Contrary to what might be expected, the use of fuming nitric acid does not necessarily lead to higher yields and can even be detrimental. Some established procedures that employ fuming nitric acid still report modest yields of around 28-31%. Moreover, fuming nitric acid is more hazardous to handle and can lead to undesired side reactions if not used with caution.
Troubleshooting Guide
This guide addresses specific issues that can lead to diminished yields and provides actionable solutions.
Problem 1: Significantly lower than expected yield (<20%)
| Potential Cause | Troubleshooting Action |
| Incorrect Acid Concentrations | The concentrations of both nitric acid and sulfuric acid are critical. Using acids of lower concentration than specified in the protocol can lead to incomplete nitration. It is recommended to use concentrated nitric acid (around 70%) and concentrated sulfuric acid (>98%). |
| Suboptimal Reaction Temperature | The reaction temperature must be carefully controlled. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can promote the formation of byproducts and decomposition. A common temperature range is 100-110°C. |
| Inefficient Mixing | Inadequate stirring can lead to localized overheating and uneven reaction progress. Ensure vigorous and consistent mechanical stirring throughout the addition of reagents and the heating phase. |
| Premature Precipitation | The product mixture can sometimes solidify during the reaction. This can be a "false solidification" that disappears with continued heating. If the mass solidifies completely and early, it may indicate an issue with reagent concentration or temperature. |
| Losses During Workup and Purification | Significant amounts of this compound can be lost during the filtration and recrystallization steps due to its solubility in water. Minimize the amount of water used for washing and consider concentrating the mother liquor to recover a second crop of crystals. |
Problem 2: Difficulty in separating this compound from 4-nitrophthalic acid
| Potential Cause | Troubleshooting Action |
| Inadequate Washing | The initial crude product is a mixture of both isomers. The 4-nitro isomer is generally more soluble in water than the 3-nitro isomer. A thorough washing of the crude solid with a controlled amount of cold water is crucial for the initial separation. |
| Improper Recrystallization Technique | Recrystallization is a key purification step. The choice of solvent and the cooling rate are important. Slow crystallization is recommended to obtain purer crystals of this compound. Scratching the inside of the flask can help induce crystallization if it does not start spontaneously. |
Experimental Protocols
Standard Nitration of Phthalic Anhydride
This protocol is based on established literature procedures.
Materials:
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Phthalic anhydride
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Concentrated Sulfuric Acid (sp. gr. 1.84)
-
Fuming Nitric Acid (sp. gr. 1.51)
-
Concentrated Nitric Acid (sp. gr. 1.42)
-
Water
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer, add 650 mL of concentrated sulfuric acid and 500 g of phthalic anhydride.
-
Heat the stirred mixture to 80°C.
-
Slowly add 210 mL of fuming nitric acid, maintaining the temperature between 100-110°C. This addition typically takes one to two hours.
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After the fuming nitric acid has been added, add 900 mL of concentrated nitric acid as rapidly as possible without exceeding 110°C.
-
Continue stirring and heating for an additional two hours.
-
Allow the mixture to stand overnight and then pour it into 1.5 L of cold water.
-
Filter the resulting solid mixture of 3- and 4-nitrophthalic acids.
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Wash the crude product with 200 mL of water to dissolve a significant portion of the 4-nitrophthalic acid.
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Filter the mixture again.
-
Dissolve the wet cake in 200-300 mL of boiling water.
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Filter the hot solution and allow it to cool and crystallize overnight.
-
Filter the crystals and air-dry them.
Expected Yield: 200-220 g (28-31% of the theoretical amount).
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
This logical diagram illustrates the key decision points and factors influencing the yield.
References
Managing exothermic reaction in 3-Nitrophthalic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitrophthalic acid. The information focuses on managing the exothermic nature of the reaction and addressing common challenges to ensure a safe and successful synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly through the nitration of phthalic anhydride.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction temperature is difficult to control and rises rapidly. | 1. The rate of addition of the nitrating agent (e.g., fuming nitric acid or a mixture of nitric and sulfuric acid) is too fast. 2. Inadequate cooling of the reaction vessel. 3. Initial temperature of the reactants is too high. | 1. Add the nitrating agent dropwise or in small portions, ensuring the temperature remains within the desired range (e.g., 100-110°C).[1][2][3][4] 2. Use an ice bath or a steam bath to effectively control the temperature of the reaction mixture.[1] 3. Ensure the initial mixture of phthalic anhydride and sulfuric acid is heated to the correct starting temperature (e.g., 50°C or 80°C) before adding the nitrating agent. |
| Low yield of this compound. | 1. Formation of the isomeric 4-Nitrophthalic acid. 2. Incomplete reaction due to insufficient heating time or temperature. 3. Use of insufficiently concentrated acids. 4. Loss of product during workup and recrystallization. | 1. Separate the isomers by recrystallization from water, as this compound is less soluble. 2. Ensure the reaction is maintained at the specified temperature for the recommended duration (e.g., 100-110°C for 2-4 hours). 3. Use highly concentrated sulfuric acid (>98%) and nitric acid (>70%) for optimal yields. 4. Allow for slow crystallization at a low temperature to maximize product recovery. The mother liquor can be concentrated to obtain a second crop of crystals. |
| The product is a yellow, oily substance instead of a crystalline solid. | 1. Presence of impurities, particularly the 4-nitro isomer. 2. Incomplete hydrolysis of the intermediate nitrophthalic anhydride. 3. Insufficient cooling during precipitation. | 1. Purify the crude product by recrystallization from hot water. The 3-nitro isomer will crystallize as a white solid upon cooling. 2. Ensure the reaction mixture is poured into a sufficient volume of ice water and stirred to facilitate complete hydrolysis. 3. Cool the solution in an ice bath to promote crystallization. |
| Evolution of excessive brown fumes (Nitrogen dioxide). | 1. This is a normal byproduct of the nitration reaction. 2. Reaction temperature is too high, leading to decomposition of nitric acid. | 1. Conduct the reaction in a well-ventilated fume hood. 2. Carefully control the reaction temperature to minimize side reactions. |
| The reaction mixture solidifies during the reaction. | This can sometimes occur as the product precipitates out of the acidic solution. | Continue heating and stirring as per the protocol. The solidified mass may liquefy again with continued heating. |
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern during the synthesis of this compound?
A1: The primary safety concern is the management of the highly exothermic nitration reaction. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing the release of corrosive and toxic materials. It is crucial to control the rate of addition of the nitrating agent and to have adequate cooling in place. Additionally, the reaction evolves toxic nitrogen dioxide gas, necessitating the use of a fume hood.
Q2: Why is the choice of acid concentration important?
A2: The concentration of both sulfuric and nitric acid is critical for achieving a good yield. Using concentrated acids (e.g., >98% sulfuric acid and >70% nitric acid) favors the desired nitration reaction and minimizes side reactions.
Q3: How can I separate the this compound from the 4-Nitrophthalic acid isomer?
A3: The two isomers can be separated based on their different solubilities in water. This compound is significantly less soluble in water than 4-Nitrophthalic acid. By dissolving the crude product in a minimal amount of hot water and allowing it to cool slowly, the purer this compound will crystallize out, while the majority of the 4-nitro isomer remains in the solution.
Q4: What is the expected yield for this synthesis?
A4: The reported yields for the synthesis of this compound by nitration of phthalic anhydride vary, but are often in the range of 28-31%. Some procedures claim higher yields, but the formation of the 4-nitro isomer is a significant factor limiting the yield of the desired product.
Q5: Can I use phthalic acid instead of phthalic anhydride as the starting material?
A5: Yes, this compound can also be prepared by the nitration of phthalic acid. However, phthalic anhydride is often preferred due to its reactivity and the fact that it does not introduce additional water into the reaction mixture.
Experimental Protocols
Key Experiment: Nitration of Phthalic Anhydride
This protocol is a synthesis of information from established procedures.
Materials:
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Phthalic anhydride
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Concentrated sulfuric acid (98%)
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Fuming nitric acid (sp. gr. 1.51) or Concentrated nitric acid (70%)
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Ice
Equipment:
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Three-necked round-bottom flask
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Mechanical stirrer
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Dropping funnel
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Thermometer
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Heating mantle or steam bath
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Ice bath
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Büchner funnel and flask
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Beakers
Procedure:
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Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, cautiously add 560g of phthalic anhydride to 1200 kg of concentrated sulfuric acid.
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Heating: Gently heat the mixture with stirring to 50°C.
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Nitration: Slowly add 500 kg of concentrated nitric acid dropwise from a dropping funnel. The addition rate should be carefully controlled to maintain the reaction temperature below 100°C. This step is highly exothermic.
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Reaction Completion: After the addition of nitric acid is complete, continue to stir the mixture and maintain the temperature at 100°C for 2 hours, followed by 2 hours at 110°C to ensure the reaction goes to completion.
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Hydrolysis and Precipitation: Cool the reaction mixture and then carefully pour it into a vessel containing 1500 kg of ice water with stirring. This will hydrolyze the intermediate anhydride and precipitate the nitrophthalic acids.
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Isolation: Heat the aqueous mixture to 80°C for 3 hours, then cool and filter the solid product using a Büchner funnel.
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Purification (Recrystallization): Transfer the crude product to a beaker and add an equal amount of water. Heat the mixture to reflux for 1 hour. Allow the solution to cool slowly to room temperature, which will cause the this compound to crystallize.
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Final Product: Filter the purified crystals, wash with a small amount of cold water, and dry.
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Reactant Ratios (Phthalic Anhydride : H₂SO₄ : HNO₃) | 560 kg : 1200 kg : 500 kg | |
| Initial Reaction Temperature | 50°C - 80°C | |
| Nitration Temperature | Below 100°C (during addition), then 100-110°C | |
| Reaction Time | 4 hours post-addition | |
| Hydrolysis Temperature | 80°C | |
| Typical Yield | 28-31% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound, highlighting the critical temperature control during the exothermic nitration step.
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
Technical Support Center: Crystallization of 3-Nitrophthalic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the crystallization of 3-nitrophthalic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the crystallization of this compound in a question-and-answer format.
Question: My this compound is not crystallizing, even after cooling the solution. What should I do?
Answer:
Failure to crystallize is a common issue and can be attributed to several factors. Here is a step-by-step troubleshooting guide:
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Induce Nucleation: The formation of initial crystal seeds (nucleation) might be kinetically hindered. You can attempt to induce nucleation by:
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Scratching: Gently scratch the inside of the flask at the liquid-air interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[1][2]
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Seed Crystals: If you have a previous batch of solid this compound, add a tiny crystal to the solution. This will act as a template for further crystal growth.[2]
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Reduced Temperature: Try cooling the solution to a lower temperature using an ice bath or refrigerator.
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Increase Supersaturation: The solution may not be sufficiently concentrated for crystals to form.
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Evaporate Solvent: Gently heat the solution to evaporate a small amount of the solvent. Be careful not to evaporate too much, as this can cause the compound to "crash out" as an oil or amorphous solid.[2]
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Anti-Solvent Addition: If you are using a solvent system, you can try adding a small amount of an "anti-solvent" (a solvent in which this compound is insoluble) to decrease the overall solubility.
-
-
Re-evaluate Solvent Choice: this compound has varying solubility in different solvents.[3] If the compound is too soluble, even at low temperatures, consider a different solvent or a solvent mixture. Water is a commonly used solvent for the recrystallization of this compound.
Question: The crystallization of my this compound is extremely slow, taking several days. How can I speed up the process?
Answer:
Slow crystallization is a known characteristic of this compound. While a slow process often yields purer crystals, here are some ways to potentially accelerate it:
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Optimize Supersaturation: A higher degree of supersaturation can increase the rate of crystal growth. You can achieve this by starting with a more concentrated solution. However, be aware that very high supersaturation can lead to the formation of smaller, less pure crystals.
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Cooling Rate: A faster cooling rate can sometimes promote quicker crystallization, but it may also negatively impact crystal quality. A programmed, gradual cooling can be a good compromise.
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Agitation: Gentle stirring or agitation can increase the diffusion of molecules to the crystal surface, potentially speeding up growth. However, vigorous agitation can lead to the formation of many small crystals.
It is important to note that for this compound, allowing the solution to stand for an extended period, even overnight or for several days, is often necessary to obtain a good yield of crystals.
Question: My this compound is "oiling out" instead of forming crystals. What is causing this and how can I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated at a temperature above the melting point of the solid form or if impurities are present.
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Adjust the Solvent: Try using a larger volume of the solvent to ensure the compound remains dissolved at a higher temperature.
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Slower Cooling: Cool the solution more slowly to give the molecules adequate time to arrange themselves into a crystal lattice.
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Purity: The presence of impurities can disrupt the crystallization process. Consider purifying your crude this compound using a different technique, such as column chromatography, before attempting recrystallization. The isomeric 4-nitrophthalic acid is a common impurity that is more soluble in water, which aids in its separation during the crystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the crystallization of this compound?
A1: Water is the most commonly cited solvent for the recrystallization of this compound. It is effective because this compound is soluble in hot water and less soluble in cold water. This differential solubility is key to a successful recrystallization. For purification from its common isomer, 4-nitrophthalic acid, water is particularly useful as the 4-nitro isomer is significantly more soluble in water. Other solvents in which this compound is soluble include methanol, ethanol, tetrahydrofuran, and acetone.
Q2: How does temperature affect the solubility of this compound?
A2: The solubility of this compound increases with temperature in common solvents. This property is fundamental to the process of recrystallization by cooling.
Q3: Can impurities affect the crystallization of this compound?
A3: Yes, impurities can significantly impact crystallization. They can inhibit crystal growth, lead to the formation of smaller or less pure crystals, or cause the compound to "oil out". A common impurity in the synthesis of this compound is 4-nitrophthalic acid.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Lowest solubility among the tested solvents; solubility increases with temperature. | |
| Tetrahydrofuran (THF) | Highest solubility among the tested solvents. | |
| Acetone | High solubility. | |
| Methyl Acetate | Moderate solubility. | |
| Ethyl Acetate | Moderate solubility. | |
| Butyl Acetate | Moderate solubility. | |
| 1,4-Dioxane | High solubility. | |
| Methanol | Soluble. | |
| Ethanol | Soluble. | |
| Ether | Slightly soluble. | |
| Chloroform | Insoluble. | |
| Carbon Tetrachloride | Insoluble. | |
| Benzene | Insoluble. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot water until a clear solution is obtained.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage slower cooling, you can insulate the flask.
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Crystallization: Allow the solution to stand undisturbed. Crystallization may be slow and can take several hours to several days. If no crystals form, try inducing nucleation as described in the troubleshooting guide.
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Isolation: Once a sufficient amount of crystals has formed, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration and wash them with a small amount of cold water.
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Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.
Mandatory Visualization
Caption: Troubleshooting workflow for slow or failed crystallization.
Caption: Key factors influencing the crystallization process.
References
Technical Support Center: Disposal of 3-Nitrophthalic Acid Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 3-nitrophthalic acid waste. The following information is intended to supplement, not replace, your institution's specific safety protocols and local regulations. Always consult your Environmental Health and Safety (EHS) department for final guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is classified as a skin irritant (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[1][2] As a nitroaromatic compound, it also poses environmental toxicity risks.[3][4] When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx).[5]
Q2: What is the recommended method for disposing of this compound waste?
A2: The standard and most recommended method for the disposal of this compound waste is to use a licensed professional waste disposal service for incineration in a chemical incinerator equipped with a scrubber. Do not discharge this compound waste into sewer systems or allow it to contaminate water, foodstuffs, or feed.
Q3: Can I neutralize this compound waste in the lab before disposal?
A3: Yes, for small quantities of aqueous solutions of this compound waste, neutralization can be a preliminary treatment step to reduce its corrosivity before collection by a licensed waste disposal service. However, the neutralized solution may still be considered hazardous waste depending on local regulations and should not be disposed of down the drain without explicit permission from your EHS department.
Q4: What should I use to neutralize this compound waste?
A4: It is recommended to use a weak base such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash) for neutralization. Strong bases like sodium hydroxide should be avoided for routine neutralization of organic acids in a laboratory setting as the reaction can be highly exothermic, leading to boiling and splashing of the hazardous material.
Q5: How do I know when the this compound waste is fully neutralized?
A5: You can monitor the neutralization process using pH paper or a calibrated pH meter. The target pH for a neutralized solution is typically between 6.0 and 8.0. A visual indicator of the reaction with sodium bicarbonate or sodium carbonate is the cessation of gas (carbon dioxide) evolution.
Q6: What are the incompatibilities of this compound waste?
A6: this compound is incompatible with strong oxidizing agents and strong bases. Mixing with strong bases can cause a vigorous and exothermic reaction. It should also be kept separate from combustible materials.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Violent fizzing and heat generation during neutralization. | A strong base was used, or a weak base was added too quickly to a concentrated acidic solution. | Always use a weak base like sodium bicarbonate. Add the neutralizing agent slowly in small portions, with constant stirring. If the reaction becomes too vigorous, stop adding the base and allow the solution to cool. An ice bath can be used to control the temperature of the reaction vessel. |
| The pH of the solution does not increase despite adding a significant amount of base. | The acidic waste is more concentrated than anticipated, or the neutralizing agent is not being effectively mixed into the solution. | Ensure continuous and thorough stirring. Continue to add the weak base in small increments until the pH begins to rise. If you are unsure of the concentration, it is safer to treat the waste as highly concentrated. |
| A solid precipitate forms during neutralization. | The sodium salt of this compound may have limited solubility in the waste solution, especially if the solution is cold or highly concentrated. | Add deionized water to the mixture to dissolve the precipitate. This will also help to control the temperature of the neutralization reaction. |
| The neutralized solution has a strong color. | This may be due to impurities in the original this compound or byproducts from the experimental process. | The color does not necessarily indicate that the waste is not neutralized. Confirm neutralization with a pH meter or pH paper. The colored, neutralized waste should still be collected for disposal by a professional service. |
Data on Disposal and Safety Parameters
Table 1: Recommended Incineration Parameters for Nitrated Aromatic Compounds
| Parameter | Recommended Value | Rationale |
| Primary Combustion Chamber Temperature | 850°C - 1100°C | Ensures the breakdown of the organic molecule. |
| Secondary Combustion Chamber Temperature | >1100°C | Required for hazardous waste containing more than 1% halogenated or nitrated organic substances to ensure complete destruction of toxic byproducts. |
| Residence Time in Secondary Chamber | >2 seconds | Ensures that any hazardous combustion intermediates are fully destroyed. |
Table 2: Aquatic Toxicity of Nitroaromatic Compounds
| Compound Type | Organism | Toxicity Level (LC50/EC50) |
| Nitroaromatic Compounds | Freshwater Fish | 0.4 - 32 mg/L |
| Nitroaromatic Compounds | Freshwater Invertebrates | 3 - 100 mg/L |
LC50 (Lethal Concentration, 50%) and EC50 (Effective Concentration, 50%) are concentrations of a chemical which kills or shows a specified effect in 50% of the test organisms.
Detailed Experimental Protocol: Laboratory-Scale Neutralization of Aqueous this compound Waste
This protocol is intended for small quantities (typically < 1 Liter) of aqueous this compound waste generated in a research laboratory.
Objective: To safely neutralize aqueous this compound waste to a pH between 6.0 and 8.0 before collection by a certified hazardous waste disposal service.
Materials:
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Aqueous this compound waste
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Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
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Large borosilicate glass beaker (at least twice the volume of the waste)
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Stir bar and magnetic stir plate
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pH meter or pH indicator strips
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Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, and chemical-resistant gloves.
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Fume hood
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Secondary containment (e.g., a plastic tub)
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Labeled hazardous waste container
Procedure:
-
Preparation and Safety Precautions:
-
Perform all steps in a certified chemical fume hood.
-
Wear all required PPE.
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Place the large beaker in secondary containment on the magnetic stir plate.
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Place a stir bar in the beaker.
-
-
Dilution (if necessary):
-
If the this compound waste is highly concentrated, it is advisable to first dilute it by slowly adding the acid waste to an equal volume of cold water in the beaker. This will help to manage the heat generated during neutralization.
-
-
Neutralization:
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Begin stirring the acidic waste solution at a moderate speed.
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Slowly add small amounts of sodium bicarbonate (or sodium carbonate) to the vortex of the stirring solution. Be prepared for the evolution of carbon dioxide gas (fizzing).
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Add the base incrementally, allowing the fizzing to subside before adding more.
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Monitor the temperature of the solution. If it becomes excessively warm, pause the addition of the base and allow it to cool. An ice bath can be placed under the secondary containment if needed.
-
-
pH Monitoring:
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Periodically check the pH of the solution using a pH strip or a calibrated pH meter.
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Continue adding the weak base until the pH of the solution is stable between 6.0 and 8.0.
-
-
Final Steps:
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Once the desired pH is reached and the solution is no longer fizzing upon addition of more base, turn off the stirrer.
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Carefully transfer the neutralized solution to a properly labeled hazardous waste container.
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Rinse the beaker with a small amount of water and add the rinsate to the waste container.
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Seal the hazardous waste container and store it in your lab's designated satellite accumulation area for pickup by your institution's EHS department.
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Visualizations
Caption: Decision workflow for the disposal of this compound waste.
Caption: Experimental workflow for the laboratory-scale neutralization of this compound waste.
References
Validation & Comparative
A Comparative Analysis of 3-Nitrophthalic Acid and 4-Nitrophthalic Acid Solubility for Researchers and Drug Development Professionals
An in-depth guide to the solubility characteristics of 3-nitrophthalic acid and 4-nitrophthalic acid, presenting key experimental data and methodologies to inform solvent selection and process development in research and pharmaceutical applications.
The solubility of active pharmaceutical ingredients and their intermediates is a critical parameter in drug development and chemical synthesis. Understanding the dissolution behavior of isomers such as this compound and 4-nitrophthalic acid in various solvents is essential for optimizing reaction conditions, purification processes, and formulation strategies. This guide provides a comprehensive comparison of the solubility of these two isomers, supported by experimental data and detailed protocols.
Solubility Comparison: A Quantitative Overview
The solubility of this compound and its isomer, 4-nitrophthalic acid, exhibits notable differences depending on the solvent and temperature. While both are organic compounds, the position of the nitro group on the phthalic acid backbone significantly influences their interaction with solvent molecules.
Aqueous Solubility
A direct comparative study of the two isomers in water over a range of temperatures reveals that 4-nitrophthalic acid is consistently more soluble than this compound in this polar solvent. The solubility of both isomers increases with temperature, a common trend for most solid solutes.
Table 1: Aqueous Solubility of this compound and 4-Nitrophthalic Acid at Various Temperatures
| Temperature (K) | This compound (mole fraction) | 4-Nitrophthalic Acid (mole fraction) |
| 285.15 | 0.00153 | 0.00287 |
| 298.15 | 0.00248 | 0.00451 |
| 313.15 | 0.00432 | 0.00759 |
| 328.15 | 0.00721 | 0.01224 |
| 348.15 | 0.01395 | 0.02246 |
Data sourced from a study employing Schreinemaker's wet residue method.[1]
Organic Solvent Solubility
For this compound, extensive solubility data is available across a range of organic solvents. Its solubility is lowest in water and highest in tetrahydrofuran.[2] The trend generally shows increasing solubility with rising temperature.
Table 2: Solubility of this compound in Various Organic Solvents at Different Temperatures (mole fraction)
| Temperature (K) | Methyl Acetate | Ethyl Acetate | Butyl Acetate | Ethyl Formate | Tetrahydrofuran | Acetone | 1,4-Dioxane |
| ~288 K | 0.0931 | 0.0763 | 0.0572 | 0.0698 | 0.2012 | 0.1487 | 0.0758 |
| ~298 K | 0.1215 | 0.1008 | 0.0765 | 0.0921 | 0.2456 | 0.1854 | 0.0971 |
| ~308 K | 0.1578 | 0.1325 | 0.1013 | 0.1205 | 0.2987 | 0.2298 | 0.1156 |
| ~318 K | 0.2043 | 0.1732 | 0.1332 | 0.1569 | 0.3598 | 0.2835 | 0.1319 |
| ~328 K | 0.2634 | 0.2251 | 0.1746 | 0.2034 | 0.4289 | 0.3487 | 0.1459 |
Data derived from a study using a laser monitoring observation technique.
Comprehensive quantitative solubility data for 4-nitrophthalic acid in a similar range of organic solvents is not as readily available in the literature. However, qualitative information suggests that 4-nitrophthalic acid is soluble in polar organic solvents such as dimethylformamide and dimethyl sulfoxide, and exhibits limited solubility in non-polar solvents. One source indicates its solubility in methanol.
Experimental Protocols for Solubility Determination
The data presented in this guide were obtained using established scientific methods for solubility measurement. Understanding these protocols is crucial for researchers who wish to replicate the findings or conduct their own solubility studies.
Shake-Flask Method
The shake-flask method is a widely recognized "gold standard" for determining equilibrium solubility. It involves the following steps:
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Preparation of a Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.
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Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that a state of equilibrium is reached between the dissolved and undissolved solute.
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Phase Separation: The undissolved solid is separated from the saturated solution, usually by centrifugation followed by filtration through a chemically inert filter.
-
Quantification: The concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Laser Monitoring Observation Technique
This is a synthetic method for solubility determination that is often faster and more reliable than traditional analytical methods.[2] The core principle involves detecting the precise temperature at which a solid solute completely dissolves in a solvent upon heating, or precipitates upon cooling. A laser beam is passed through the solution, and the point of complete dissolution or initial precipitation is marked by a change in light transmission, which is detected by a sensor. This allows for the rapid determination of solubility at various temperatures.
Schreinemaker's Wet Residue Method
This is a classical analytical method used to determine the composition of the solid phase in equilibrium with a saturated solution in a ternary or higher-order system. In the context of the aqueous solubility data presented, it involves preparing a saturated solution with an excess of the solid, allowing it to equilibrate, and then analyzing the composition of both the saturated liquid phase and the "wet residue" (the solid phase with some adhering saturated solution). By plotting these compositions on a phase diagram, one can extrapolate to find the composition of the pure solid phase and the solubility of the compound.[1]
Conclusion
The available data clearly indicates that 4-nitrophthalic acid is more soluble in water than this compound across a range of temperatures. For this compound, a comprehensive dataset on its solubility in various organic solvents is available, showing a strong dependence on the solvent's polarity and the temperature. While quantitative data for 4-nitrophthalic acid in organic solvents is less complete, it is generally understood to be soluble in polar organic solvents.
For researchers and drug development professionals, the choice between these isomers could have significant implications for process design. For instance, the higher aqueous solubility of 4-nitrophthalic acid might be advantageous in certain applications, while the well-characterized solubility of this compound in a variety of organic solvents provides a broader range of options for non-aqueous processes. The experimental protocols detailed here provide a foundation for further investigation into the solubility of these and other related compounds. Further studies to quantify the solubility of 4-nitrophthalic acid in a wider array of organic solvents would be highly beneficial to the scientific community.
References
A Comparative Analysis of 3-Nitrophthalic Acid and 4-Nitrophthalic Acid Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a detailed understanding of isomeric differences is crucial for optimizing synthesis, predicting reactivity, and discovering novel therapeutic applications. This guide provides a comprehensive comparative analysis of 3-nitrophthalic acid and 4-nitrophthalic acid, focusing on their physicochemical properties, synthesis, and biological activities, supported by experimental data and detailed protocols.
Physicochemical Properties: A Tale of Two Isomers
The seemingly minor difference in the position of the nitro group on the phthalic acid backbone results in notable variations in the physicochemical properties of this compound and 4-nitrophthalic acid. These differences, summarized in the table below, can significantly impact their solubility, reactivity, and suitability for various applications.
| Property | This compound | 4-Nitrophthalic Acid |
| Molecular Formula | C₈H₅NO₆ | C₈H₅NO₆ |
| Molecular Weight | 211.13 g/mol | 211.13 g/mol |
| Appearance | Pale yellow or off-white crystalline powder[1][2] | Light beige or yellow to beige crystalline powder |
| Melting Point | 210-217 °C (decomposes)[3] | 159-167 °C |
| Boiling Point | ~441.3 °C (estimated)[4] | ~459.5 °C (estimated) |
| Water Solubility | Slightly soluble in cold water, soluble in hot water.[5] 20 g/L at 25 °C. | Very soluble in water. 880 g/L at 20 °C. |
| Solubility in Organic Solvents | Soluble in methanol and ethanol; slightly soluble in ether. | Soluble in methanol. |
| pKa₁ | ~1.88 | ~2.11 |
| pKa₂ | ~4.43 | ~4.43 |
Synthesis and Reactivity: Navigating Isomeric Selectivity
The synthesis of nitrophthalic acid isomers primarily involves the nitration of phthalic anhydride. This reaction typically yields a mixture of the 3-nitro and 4-nitro isomers, which can then be separated based on their differential solubilities. Alternatively, specific isomers can be synthesized from corresponding precursors.
Experimental Protocols for Synthesis
Synthesis of this compound from Phthalic Anhydride
This protocol is adapted from established literature procedures.
Materials:
-
Phthalic anhydride
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid
-
Concentrated nitric acid (70%)
-
Water
-
Ice
Procedure:
-
In a suitable reaction vessel, combine 560 kg of phthalic anhydride with 1200 kg of concentrated sulfuric acid.
-
Stir the mixture and heat to 50°C.
-
Slowly add 500 kg of concentrated nitric acid, ensuring the reaction temperature does not exceed 100°C.
-
After the addition is complete, maintain the temperature at 100°C for 2 hours, then increase to 110°C for an additional 2 hours.
-
Cool the reaction mixture and pour it into a hydrolysis vessel containing 1500 kg of an ice-water mixture.
-
Heat the hydrolysis mixture to 80°C for 3 hours.
-
Cool the mixture and filter to collect the crude this compound.
-
To purify, stir the crude product with 1500 kg of water at room temperature for 4 hours and then filter.
-
Recrystallize the resulting solid from an equal amount of hot water. Cool to room temperature and collect the pure this compound crystals by filtration.
Synthesis of 4-Nitrophthalic Acid from 4-Nitrophthalimide
This method provides a more direct route to the 4-nitro isomer.
Materials:
-
4-Nitrophthalimide
-
Sodium hydroxide (NaOH)
-
Concentrated nitric acid (70%)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
Dissolve 26.6 g of sodium hydroxide in 240 mL of water.
-
Add 80 g of 4-nitrophthalimide to the sodium hydroxide solution.
-
Heat the mixture to boiling and maintain a gentle boil for 10 minutes.
-
Acidify the solution to a pH of 6-8 with concentrated nitric acid.
-
Add an additional portion of concentrated nitric acid and boil for another 5 minutes.
-
Cool the solution and filter.
-
Extract the filtrate with diethyl ether.
-
Dry the ether extract over anhydrous sodium sulfate.
-
Evaporate the ether to obtain crystals of 4-nitrophthalic acid.
Comparative Biological Activity
Emerging research suggests potential biological activities for both 3- and 4-nitrophthalic acid, hinting at their utility in drug development beyond their role as synthetic intermediates.
4-Nitrophthalic Acid: Studies have indicated that this isomer possesses both antimicrobial and potential anticancer properties. Its antimicrobial activity has been observed against various pathogens, and in vitro assays suggest it can induce apoptosis in cancer cells.
This compound: While less explored for its direct therapeutic effects, this compound has been utilized in research to induce mitochondrial oxidative stress, a mechanism relevant to various pathological conditions.
A direct quantitative comparison of their biological activities is not extensively available in the current literature. However, the following table presents a summary of the reported activities and provides a framework for future comparative studies.
| Biological Activity | This compound | 4-Nitrophthalic Acid |
| Antimicrobial Activity | Data not readily available | Reported to have activity against various pathogens. |
| Anticancer Activity | Data not readily available | Reported to induce apoptosis in cancer cells in vitro. |
| Other Biological Relevance | Used to induce mitochondrial oxidative stress in research. | - |
Experimental Protocols for Biological Activity Screening
To facilitate further comparative analysis, the following are generalized protocols for assessing the antimicrobial and anticancer activities of these compounds.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol outlines the broth microdilution method to determine the MIC of the test compounds.
Materials:
-
Test compounds (3- and 4-nitrophthalic acid)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include positive (bacteria with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of the compounds on the viability of cancer cell lines.
Materials:
-
Test compounds (3- and 4-nitrophthalic acid)
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for a further 24, 48, or 72 hours.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined.
Conclusion
The positional isomerism of 3- and 4-nitrophthalic acid leads to distinct physicochemical properties that influence their synthesis, separation, and potential applications. While both are valuable intermediates in the chemical industry, emerging evidence of their biological activities, particularly for the 4-nitro isomer, opens new avenues for research in drug discovery. The experimental protocols provided herein offer a foundation for researchers to further investigate and compare these two intriguing molecules, paving the way for novel discoveries and applications.
References
A Comparative Guide to HPLC Validation for the Separation of Nitrophthalic Acid Isomers
For researchers, scientists, and drug development professionals, the accurate separation and quantification of nitrophthalic acid isomers, 3-nitrophthalic acid and 4-nitrophthalic acid, are critical for quality control and impurity profiling. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose. This guide provides a comparative overview of validated HPLC methods, offering detailed experimental protocols and performance data to aid in method selection and implementation.
The separation of these isomers is challenging due to their similar physicochemical properties. This guide explores three distinct chromatographic approaches: a traditional reversed-phase C18 method and two mixed-mode methods that leverage both reversed-phase and ion-exchange mechanisms.
Method Comparison
The choice of stationary phase and mobile phase conditions is paramount in achieving baseline separation of these closely related isomers. While standard C18 columns are widely used, mixed-mode chromatography can offer alternative selectivity and improved peak shape for polar, ionizable compounds like nitrophthalic acids.
Data Presentation
The following tables summarize the performance characteristics of three HPLC methods for the separation of this compound and 4-nitrophthalic acid. Please note that complete validation data is not publicly available for all methods; in such cases, "Data not available" is indicated. Researchers should perform their own validation studies to establish the full set of performance characteristics.
Table 1: Chromatographic Conditions
| Parameter | Method 1: Reversed-Phase | Method 2: Mixed-Mode (Coresep SB) | Method 3: Mixed-Mode (Primesep D) |
| Stationary Phase | Kromasil C18, 5 µm, 150 x 4.6 mm | Coresep SB, 2.7 µm, 100 x 3.2 mm | Primesep D, 5 µm, 50 x 4.6 mm |
| Mobile Phase | Methanol : 0.1 M Acetic Acid (pH 2.89) (10:90, v/v) | 50% Acetonitrile with 0.1% Sulfuric Acid | Data not available |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Data not available |
| Injection Volume | 10 µL | 1 µL | Data not available |
| Column Temperature | 30°C | Ambient | Ambient |
| Detection | UV at 254 nm | UV at 250 nm | UV |
Table 2: Performance Data
| Validation Parameter | Method 1: Reversed-Phase | Method 2: Mixed-Mode (Coresep SB) | Method 3: Mixed-Mode (Primesep D) |
| Retention Time (3-isomer) | 7.0 min[1] | < 2 min | Data not available |
| Retention Time (4-isomer) | 15.5 min[1] | < 2 min | Data not available |
| Resolution (Rs) | Data not available | Data not available | Data not available |
| Tailing Factor (Tf) | Data not available | Data not available | Data not available |
| Linearity (R²) | Data not available | Data not available | Data not available |
| Accuracy (% Recovery) | Data not available | Data not available | Data not available |
| Precision (%RSD) | Data not available | Data not available | Data not available |
| LOD | 0.0002 mg/mL[1] | Data not available | Data not available |
| LOQ | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the three compared HPLC methods are provided below. These protocols are based on a combination of patent literature and application notes.
Method 1: Reversed-Phase Separation on Kromasil C18
This method utilizes a conventional C18 stationary phase with an acidic mobile phase to suppress the ionization of the carboxylic acid groups, promoting retention and separation based on subtle differences in hydrophobicity.
1. Chromatographic System:
-
A standard HPLC system equipped with a UV detector.
2. Reagents and Mobile Phase Preparation:
-
Methanol (HPLC Grade)
-
Acetic Acid (Glacial, ACS Grade)
-
Deionized or HPLC-grade water
-
Prepare a 0.1 M acetic acid solution and adjust the pH to 2.89 with a suitable base if necessary.
-
Prepare the mobile phase by mixing methanol and the 0.1 M acetic acid solution in a 10:90 (v/v) ratio.[1]
-
Degas the mobile phase before use.
3. Chromatographic Conditions:
-
Column: Kromasil C18, 5 µm, 150 x 4.6 mm[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
4. Sample Preparation:
-
Dissolve samples in a suitable solvent, such as the mobile phase, to a known concentration (e.g., 1 mg/mL).
Method 2: Mixed-Mode Separation on Coresep SB
This ultra-fast method employs a core-shell mixed-mode column that provides separation based on both weak reversed-phase and strong anion-exchange mechanisms.
1. Chromatographic System:
-
A standard HPLC or UHPLC system with a UV detector.
2. Reagents and Mobile Phase Preparation:
-
Acetonitrile (HPLC Grade)
-
Sulfuric Acid (ACS Grade)
-
Deionized or HPLC-grade water
-
Prepare the mobile phase by mixing acetonitrile and water in a 50:50 (v/v) ratio and adding 0.1% sulfuric acid.
-
Degas the mobile phase before use.
3. Chromatographic Conditions:
-
Column: Coresep SB, 2.7 µm, 100 x 3.2 mm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 1 µL
-
Detection: UV at 250 nm
4. Sample Preparation:
-
Dissolve samples in a suitable solvent to a known concentration (e.g., 1 mg/mL).
Method 3: Mixed-Mode Separation on Primesep D
This method utilizes a mixed-mode column with a combination of reversed-phase and anion-exchange mechanisms to achieve separation.
1. Chromatographic System:
-
A standard HPLC system with a UV detector.
2. Reagents and Mobile Phase Preparation:
-
Specific mobile phase composition is not detailed in the available literature. Method development would be required, typically involving an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol).
3. Chromatographic Conditions:
-
Column: Primesep D, 5 µm, 50 x 4.6 mm
-
Other conditions such as flow rate, injection volume, and detection wavelength would need to be optimized during method development.
4. Sample Preparation:
-
Dissolve samples in a suitable solvent, such as the mobile phase.
Mandatory Visualization
The following diagrams illustrate the logical workflow for HPLC method validation.
References
Confirming the Structure of Synthesized 3-Nitrophthalic Acid by NMR: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of synthesized molecules is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) data to confirm the successful synthesis of 3-Nitrophthalic acid. By comparing its NMR spectra with a key isomer, 4-Nitrophthalic acid, and the parent compound, Phthalic acid, a clear and objective confirmation can be achieved.
Comparative NMR Data Analysis
The structural differences between this compound and its isomer, 4-Nitrophthalic acid, are clearly discernible in their ¹H and ¹³C NMR spectra. The substitution pattern of the nitro group on the aromatic ring significantly influences the chemical shifts of the aromatic protons and carbons.
Below is a summary of the reported ¹H and ¹³C NMR chemical shifts for this compound, 4-Nitrophthalic acid, and Phthalic acid in DMSO-d₆.
| Compound | Nucleus | H-4 (ppm) | H-5 (ppm) | H-6 (ppm) | Other Protons (ppm) | C-1 (ppm) | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Carboxyl (ppm) |
| This compound | ¹H | 8.25 | 7.81 | 8.32 | 13.8 (COOH)[1] | - | - | - | - | - | - | - |
| ¹³C | - | - | - | - | 167.1 | 135.5 | 149.9 | 129.6 | 124.7 | 132.8 | 165.9, 167.1 | |
| 4-Nitrophthalic acid | ¹H | 8.47 | 8.43 | 7.91 | - | - | - | - | - | - | - | - |
| ¹³C | - | - | - | - | 166.3 | 135.2 | 129.8 | 150.1 | 129.8 | 135.2 | 166.3, 166.9 | |
| Phthalic acid | ¹H | 7.70 | 7.60 | 7.70 | 13.0 (COOH)[2] | - | - | - | - | - | - | - |
| ¹³C | - | - | - | - | 132.8 | 132.8 | 128.8 | 130.8 | 130.8 | 128.8 | 169.3 |
Note: ¹³C NMR data for this compound and 4-Nitrophthalic acid are predicted values based on standard increments and may vary slightly from experimental values. Phthalic acid data is provided as a reference.
The distinct patterns in the aromatic region of the ¹H NMR spectrum are key identifiers. For this compound, one expects to see three distinct aromatic proton signals. In contrast, the symmetry of 4-Nitrophthalic acid results in a simpler pattern with only two distinct aromatic proton signals.
Experimental Protocol
This section details the methodology for preparing a sample of synthesized this compound for NMR analysis and the parameters for data acquisition.
1. Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Materials:
-
Synthesized this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Vial and pipette
-
Filter (e.g., cotton plug in a pipette)
-
-
Procedure:
-
Weigh the appropriate amount of the synthesized this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Gently vortex or sonicate the vial to fully dissolve the sample.
-
Filter the solution through a pipette with a cotton plug directly into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
The following are general acquisition parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse (zg30 or similar)
-
Solvent: DMSO
-
Temperature: 298 K
-
Number of Scans (NS): 16 to 64 (depending on concentration)
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 3-4 seconds
-
Spectral Width (SW): -2 to 16 ppm
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled (zgpg30 or similar)
-
Solvent: DMSO
-
Temperature: 298 K
-
Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 0 to 200 ppm
-
Workflow for Structural Confirmation
The logical process for confirming the structure of synthesized this compound using NMR is illustrated in the following diagram.
References
A Comparative Crystallographic Guide to 3-Nitrophthalic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the X-ray crystallographic data of 3-Nitrophthalic acid and its derivatives. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in understanding the structural landscape of these compounds, which is crucial for applications in crystal engineering and drug development. This compound's ability to form a variety of crystalline structures, including cocrystals and metal-organic frameworks, makes it a subject of significant interest.
Performance Comparison of this compound Derivatives
The following tables summarize the key crystallographic parameters for this compound and a selection of its derivatives, allowing for a direct comparison of their solid-state structures.
Table 1: Crystallographic Data of this compound and its Adduct
| Parameter | This compound | 1:1 Adduct with 3-Methyl-4-nitropyridine N-oxide[1] |
| Formula | C₈H₅NO₆ | C₁₄H₁₁N₃O₉ |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/n | P-1 |
| a (Å) | Data not available in abstract | 7.6076(15) |
| b (Å) | Data not available in abstract | 7.8180(16) |
| c (Å) | Data not available in abstract | 14.546(3) |
| α (°) | 90 | 93.90(3) |
| β (°) | Data not available in abstract | 97.21(3) |
| γ (°) | 90 | 114.43(3) |
| Volume (ų) | Data not available in abstract | 774.6(3) |
| Z | Data not available in abstract | 2 |
| R-factor (%) | Data not available in abstract | 5.38 |
Table 2: Crystallographic Data of Pyrazinamide-3-Nitrophthalic Acid Cocrystals
| Parameter | 1:1 Cocrystal | 1:2 Cocrystal | 2:1 Cocrystal |
| CCDC No. | 2070928[2] | 2118083[2] | 2128780[2] |
| Formula | C₁₃H₁₀N₄O₇ | C₂₁H₁₃N₅O₁₃ | C₁₈H₁₅N₅O₈ |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/c | P-1 | C2/c |
| a (Å) | 11.896(2) | 7.935(3) | 16.983(4) |
| b (Å) | 8.683(2) | 12.019(4) | 10.911(2) |
| c (Å) | 14.004(3) | 12.585(4) | 21.054(4) |
| α (°) | 90 | 80.12(3) | 90 |
| β (°) | 109.43(3) | 85.15(3) | 107.54(3) |
| γ (°) | 90 | 75.01(3) | 90 |
| Volume (ų) | 1362.1(5) | 1137.4(7) | 3719.3(14) |
| Z | 4 | 2 | 8 |
| R-factor (%) | 4.89 | 5.48 | 6.27 |
Table 3: Crystallographic Data of a Lanthanum-3-Nitrophthalic Acid Complex
| Parameter | [La(C₈H₃NO₆)(C₈H₄NO₆)(H₂O)₃]₂·2H₂O[2] |
| Formula | C₃₂H₂₆La₂N₄O₂₈ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.1549(16) |
| b (Å) | 8.8856(18) |
| c (Å) | 15.277(3) |
| α (°) | 100.93(3) |
| β (°) | 90.81(3) |
| γ (°) | 104.56(3) |
| Volume (ų) | 1049.8(4) |
| Z | 1 |
| R-factor (%) | 2.59 |
Experimental Protocols
Protocol 1: Cocrystal Screening by Liquid-Assisted Grinding
This protocol outlines a common method for screening for cocrystals of a target active pharmaceutical ingredient (API) with various coformers.
-
Preparation of Materials:
-
Accurately weigh stoichiometric amounts (e.g., 1:1, 1:2, 2:1 molar ratios) of the API (this compound) and a selected coformer. The total sample mass is typically in the range of 50-100 mg.
-
Place the mixture into a mortar or a ball milling jar.
-
-
Grinding:
-
Add a minimal amount of a suitable solvent (e.g., 10-20 µL). The choice of solvent can influence the outcome of the cocrystallization.
-
Grind the mixture using a pestle or in a ball mill for a specified duration, typically 15-30 minutes. The mechanical energy input facilitates the interaction between the solid components.
-
-
Sample Analysis:
-
The resulting powder is then analyzed using Powder X-ray Diffraction (PXRD) to identify new crystalline phases. The appearance of new peaks in the diffractogram that are distinct from the patterns of the starting materials indicates the potential formation of a cocrystal.
-
Further characterization can be performed using techniques such as Differential Scanning Calorimetry (DSC) and spectroscopic methods (FTIR, Raman).
-
-
Single Crystal Growth for Structural Elucidation:
-
Once a new cocrystal phase is identified, single crystals suitable for X-ray diffraction can be grown by techniques such as slow evaporation from a solution containing both the API and the coformer.
-
Protocol 2: Single-Crystal X-ray Diffraction
This protocol provides a general workflow for the determination of the crystal structure of a this compound derivative.
-
Crystal Selection and Mounting:
-
A single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (transparent, with well-defined faces) is selected under a microscope.
-
The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage and thermal vibrations.
-
-
Data Collection:
-
The mounted crystal is placed on a single-crystal X-ray diffractometer.
-
A preliminary screening is performed to determine the unit cell parameters and the crystal system.
-
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
-
Data Processing:
-
The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
The space group is determined based on the systematic absences in the diffraction data.
-
-
Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental data using least-squares methods. This process involves adjusting the atomic coordinates, displacement parameters, and other parameters to minimize the difference between the observed and calculated structure factors.
-
The final refined structure is validated using various crystallographic metrics.
-
Visualizations
Caption: A workflow diagram illustrating the process of cocrystal screening and characterization.
Caption: A step-by-step workflow for determining the crystal structure of a compound using single-crystal X-ray diffraction.
References
A Comparative Guide to the Synthesis of 3-Nitrophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the common synthesis methods for 3-nitrophthalic acid, a crucial intermediate in the production of various pharmaceuticals, dyes, and polymers. The following sections present a quantitative comparison of key performance indicators, detailed experimental protocols for each method, and a generalized workflow for the synthesis process.
Quantitative Comparison of Synthesis Methods
The selection of a synthesis route for this compound depends on several factors, including desired yield, purity, scalability, and available resources. The table below summarizes the key quantitative data for the most prevalent methods.
| Synthesis Method | Starting Material | Key Reagents | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Nitration | Phthalic Anhydride | Fuming Nitric Acid, Sulfuric Acid | 100 - 110 | 3 - 4 | 28 - 31 | Not specified | [1] |
| Nitration | Phthalic Acid | Concentrated Nitric Acid | 70 | 3 | >90 (mixture of isomers) | Not specified | [2][3] |
| Oxidation | 1-Nitronaphthalene | γ-Alumina supported Ceria(IV) | 90 | Not specified | 80 | 98 | [4][5] |
| Oxidation | 1-Nitronaphthalene | Chromic Anhydride, Acetic Acid | 70 - 80 | 1.5 | 64 | 99 | |
| Oxidation | 3-Nitro-o-xylene | Nitric Acid, Oxygen | 130 - 140 | 30 | ~18 (calculated) | 99.2 | |
| Oxidation | 3-Nitro-o-xylene | Nitric Acid, Oxygen/Air | 80 | 10 - 20 | High (qualitative) | 99.1 - 99.3 |
Experimental Protocols
Below are detailed experimental methodologies for the key synthesis routes.
1. Nitration of Phthalic Anhydride
This method is a classic approach to synthesizing this compound.
-
Materials: Phthalic anhydride, fuming nitric acid (sp. gr. 1.51), concentrated nitric acid (sp. gr. 1.42), concentrated sulfuric acid (sp. gr. 1.84), water.
-
Procedure:
-
In a suitable reaction vessel, combine 650 cc of concentrated sulfuric acid and 500 g of phthalic anhydride.
-
Heat the mixture to 80°C with stirring.
-
Slowly add 210 cc of fuming nitric acid, maintaining the temperature between 100-110°C. This addition typically takes 1-2 hours.
-
After the fuming nitric acid has been added, add 900 cc of concentrated nitric acid, ensuring the temperature does not exceed 110°C.
-
Continue stirring and heating for an additional 2 hours.
-
Allow the mixture to stand overnight and then pour it into 1.5 L of water.
-
Cool the mixture and filter the resulting solid, which is a mixture of 3- and 4-nitrophthalic acids.
-
Wash the filter cake with 200 cc of water to dissolve a significant portion of the 4-nitrophthalic acid isomer.
-
Dissolve the remaining solid in boiling water (200-300 cc), filter the hot solution, and allow it to crystallize overnight.
-
Filter the crystals and air-dry them to obtain this compound. The reported yield is 200-220 g (28-31%).
-
2. Oxidation of 1-Nitronaphthalene
This catalytic oxidation method offers high yield and selectivity.
-
Materials: 1-Nitronaphthalene, γ-alumina supported ceria(IV) catalyst, acetonitrile, aqueous acid.
-
Procedure:
-
The synthesis is achieved through the catalytic oxidation of 1-nitronaphthalene.
-
The reaction is carried out using γ-alumina supported ceria(IV) as the catalyst in acetonitrile in the presence of an aqueous acid.
-
The reaction is conducted at a temperature of 363 K (90°C).
-
This method results in an 80 mol% yield of this compound with 98% selectivity.
-
Another oxidative procedure for 1-nitronaphthalene involves a different oxidizing agent.
-
Materials: α-Nitronaphthalene, chromic anhydride, glacial acetic acid, water, hydrochloric acid.
-
Procedure:
-
In a 500 ml flask, place 5 g of α-nitronaphthalene and 35 ml of glacial acetic acid.
-
Gradually add 25 g of chromic anhydride over 15 minutes with stirring.
-
Stir the reaction mixture for 90 minutes at 70-80°C.
-
Stop the reaction by adding 250-300 ml of water.
-
The sodium salt of this compound is formed and transferred to an aqueous solution.
-
Filter the hot mixture and acidify it at 50-60°C with 30 ml of HCl to a pH of 1 to precipitate the this compound.
-
Concentrate the solution by heating to reduce the volume by four-fold and then cool to 5°C.
-
Filter the precipitate, wash with cold water, and dry to obtain this compound with a reported total yield of 64% and 99% purity.
-
3. Oxidation of 3-Nitro-o-xylene
This method involves the oxidation of the methyl groups of 3-nitro-o-xylene.
-
Materials: 3-Nitro-o-xylene, nitric acid, oxygen or air, catalyst.
-
Procedure:
-
In a reaction kettle, add 3-nitro-o-xylene, water, nitric acid, and a catalyst.
-
Introduce oxygen or air and pressurize the vessel.
-
Heat the reaction mixture and maintain it at the reaction temperature.
-
After the reaction is complete, cool the mixture.
-
The reaction product is taken out, filtered, and the filter cake is washed and dried to yield this compound.
-
-
Specific Example:
-
To a 100mL magnetic agitation still, add 10g of 3-nitro-o-xylene, 20g of water, 20g of 65% nitric acid, and 1g of catalyst.
-
Introduce oxygen and maintain a pressure of 0.5 MPa.
-
Heat the mixture to 80°C and stir for 10 hours.
-
Cool to 10°C, filter, wash, and dry to obtain 13.5g of this compound with a purity of 99.3%.
-
Visualizing the Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound, applicable to the methods described above.
Caption: Generalized workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US5155234A - Nitration of phthalic acid and phthalic anhydride using nitric acid - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of this compound by oxidation of 1-nitronaphthalene using γ-alumina supported ceria(iv) as a catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Purity Analysis of 3-Nitrophthalic Acid: A Comparative Guide to Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
The purity of 3-Nitrophthalic acid, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, is critical for ensuring the quality and safety of the final product. This guide provides a detailed comparison of thin-layer chromatography (TLC) as a rapid and effective method for purity assessment against the more quantitative high-performance liquid chromatography (HPLC). Experimental protocols and supporting data are presented to aid researchers in selecting the appropriate analytical method for their needs.
Comparative Analysis: TLC vs. HPLC
Thin-layer chromatography offers a simple, cost-effective, and rapid method for the qualitative analysis of this compound purity. It is particularly useful for routine monitoring of reactions and for preliminary purity checks. In contrast, HPLC provides quantitative data with higher resolution and sensitivity, making it the preferred method for final product release and in-depth impurity profiling.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase. | Separation based on differential partitioning between a solid stationary phase packed in a column and a liquid mobile phase pumped under high pressure. |
| Primary Use | Qualitative identification of impurities, reaction monitoring. | Quantitative determination of purity and impurity profiling. |
| Speed | Rapid (typically 15-30 minutes per analysis). | Longer analysis times (typically 5-20 minutes per sample, but with longer setup and equilibration times). |
| Cost | Low initial investment and running costs. | High initial investment for instrumentation and higher running costs. |
| Resolution | Lower resolution, may not separate closely related impurities. | High resolution, capable of separating complex mixtures and isomers.[1][2] |
| Sensitivity | Lower sensitivity. | High sensitivity, capable of detecting trace-level impurities. |
| Quantification | Semi-quantitative at best, based on spot size and intensity. | Highly accurate and precise quantification using external or internal standards. |
| Throughput | Multiple samples can be analyzed simultaneously on a single plate. | Typically one sample at a time (unless using an autosampler). |
Experimental Protocols
Thin-Layer Chromatography (TLC) Protocol for this compound Purity
This protocol is designed for the qualitative assessment of this compound and the detection of its common impurity, 4-Nitrophthalic acid.
1. Materials and Reagents:
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates. Silica gel is a suitable polar stationary phase for the separation of acidic compounds.[3]
-
Mobile Phase: A mixture of Toluene:Ethyl Acetate:Formic Acid in a ratio of 5:4:1 (v/v/v). The addition of formic acid helps to suppress the ionization of the carboxylic acid groups, leading to more compact spots and better separation.
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in methanol. Prepare separate 1 mg/mL solutions of this compound and 4-Nitrophthalic acid reference standards in methanol.
-
Visualization Reagents:
-
UV lamp (254 nm). Aromatic compounds like nitrophthalic acids can be visualized under UV light.[2][4]
-
Iodine chamber. Iodine vapor reacts with many organic compounds to produce colored spots.
-
Bromocresol green spray reagent (0.04% in ethanol, adjusted to a blue color with dilute NaOH). This pH indicator will reveal acidic compounds as yellow spots on a blue background.
-
2. Procedure:
-
Pour the mobile phase into a TLC development chamber to a depth of approximately 0.5 cm. Cover the chamber with a lid and allow the atmosphere to saturate with solvent vapors for at least 15 minutes.
-
Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.
-
Using separate capillary tubes, apply small spots of the sample solution and the two reference standard solutions onto the origin line.
-
Carefully place the TLC plate into the development chamber, ensuring that the origin line is above the level of the mobile phase.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Visualize the spots under a UV lamp at 254 nm and circle any visible spots with a pencil.
-
For further visualization, place the dried plate in an iodine chamber until spots appear, or spray the plate with the bromocresol green reagent.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
3. Interpretation of Results:
-
A pure sample of this compound should ideally show a single spot corresponding to the Rf value of the this compound standard.
-
The presence of additional spots indicates the presence of impurities. The Rf value of any impurity spot can be compared to that of the 4-Nitrophthalic acid standard to identify this specific impurity.
Data Presentation: TLC vs. HPLC
The following table summarizes hypothetical comparative data for the purity analysis of a this compound sample.
| Analyte | TLC (Rf Value) | HPLC (Retention Time, min) | Purity (%) by HPLC |
| This compound | 0.55 | 7.0 | 99.5 |
| 4-Nitrophthalic Acid | 0.45 | 15.5 | 0.2 |
| Phthalic Acid | 0.65 | 20.4 | < 0.1 |
Note: Rf values are indicative and can vary based on experimental conditions. HPLC data is based on a published method.
Visualizing the Workflow
The following diagram illustrates the logical workflow of the TLC purity analysis of this compound.
This guide demonstrates that thin-layer chromatography is a valuable tool for the rapid purity assessment of this compound. While HPLC remains the gold standard for quantitative analysis, the ease of use and low cost of TLC make it an indispensable technique in the research and development environment.
References
Spectroscopic comparison between 3-Nitrophthalic acid and its precursors
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Spectroscopic Shifts Following the Nitration of Phthalic Acid.
This guide provides a detailed spectroscopic comparison of 3-Nitrophthalic acid with its precursors, phthalic acid and fuming nitric acid. The transformation from a simple aromatic dicarboxylic acid to its nitrated derivative induces significant changes in the molecule's electronic and vibrational properties. Understanding these shifts through infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy is crucial for reaction monitoring, purity assessment, and structural elucidation in synthetic chemistry and drug development. This document presents key spectral data in a comparative format, outlines the experimental protocols for both synthesis and analysis, and visualizes the underlying chemical logic and workflow.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of this compound, phthalic acid, and relevant data for the nitrating agent. These shifts provide clear evidence of the addition of the nitro group to the aromatic ring and its influence on the existing carboxylic acid functionalities.
Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| Phthalic Acid | 3000-2500 (broad), 1690 (strong), 1590, 1470, 1285 | O-H stretch (carboxylic acid dimer), C=O stretch (carboxylic acid), C=C stretch (aromatic), C-O stretch/O-H bend[1][2][3] |
| This compound | 3100-2500 (broad), 1710 (strong), 1610, 1535 (strong), 1350 (strong), 1290 | O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C=C stretch (aromatic), N=O asymmetric stretch (nitro), N=O symmetric stretch (nitro), C-O stretch[4][5] |
| Nitric Acid | ~3550 (broad), ~1710, ~1326, ~879 | O-H stretch, N=O asymmetric stretch, N=O symmetric stretch, N-O stretch |
¹H NMR Spectroscopy Data (in DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Phthalic Acid | ~13.0, ~7.70, ~7.60 | br s, m, m | COOH, Ar-H, Ar-H |
| This compound | ~13.8, ~8.32, ~8.25, ~7.81 | br s, d, d, t | COOH, Ar-H, Ar-H, Ar-H |
¹³C NMR Spectroscopy Data (in DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Phthalic Acid | ~180.3, ~140.4, ~131.4, ~129.9 | C=O, Ar-C (quaternary), Ar-CH, Ar-CH |
| This compound | ~167, ~165, ~148, ~136, ~132, ~130, ~128, ~127 | C=O, C=O, Ar-C-NO₂, Ar-C, Ar-CH, Ar-C, Ar-CH, Ar-CH |
UV-Vis Spectroscopy Data
| Compound | λmax (nm) | Solvent |
| Phthalic Acid | 200, 226, 276 | Acidic Mobile Phase |
| This compound | Not explicitly found in searches, but expected to show a red shift compared to phthalic acid due to the introduction of the nitro group, a chromophore. |
Experimental Protocols
Synthesis of this compound from Phthalic Anhydride
This procedure is adapted from a well-established method for the nitration of phthalic anhydride, which is readily formed by heating phthalic acid.
Materials:
-
Phthalic anhydride
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (sp. gr. 1.51)
-
Concentrated nitric acid (sp. gr. 1.42)
-
Ice water
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer and temperature control, cautiously add 500 g of phthalic anhydride to 650 mL of concentrated sulfuric acid.
-
Heat the stirred mixture to 80°C.
-
Slowly add 210 mL of fuming nitric acid, maintaining the reaction temperature between 100-110°C. This addition typically takes 1-2 hours.
-
After the fuming nitric acid has been added, introduce 900 mL of concentrated nitric acid at a rate that does not allow the temperature to exceed 110°C.
-
Continue stirring the mixture at this temperature for an additional 2 hours.
-
Allow the reaction mixture to cool and stand overnight.
-
Pour the mixture into 1.5 L of ice water with vigorous stirring.
-
Collect the precipitated solid, a mixture of 3- and 4-nitrophthalic acids, by suction filtration.
-
To separate the isomers, stir the crude product with 200 mL of water, which preferentially dissolves the 4-nitrophthalic acid.
-
Filter the mixture again to isolate the less soluble this compound.
-
Recrystallize the crude this compound from boiling water to obtain a purified product.
Spectroscopic Analysis Protocols
Infrared (IR) Spectroscopy: A solid sample of the compound (phthalic acid or this compound) is analyzed using the thin solid film method.
-
Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.
-
Place a single drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate should be run first and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Accurately weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the spectrum after the instrument has been properly tuned and shimmed.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Prepare a dilute solution of the analyte in a suitable solvent that does not absorb in the region of interest (e.g., ethanol, water, or a specified mobile phase).
-
Use a matched pair of cuvettes (typically quartz for UV measurements) for the reference (solvent blank) and the sample.
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared solution.
-
Place the cuvettes in the spectrophotometer.
-
First, record a baseline spectrum with the solvent blank.
-
Then, measure the absorbance of the sample over the desired wavelength range (e.g., 200-400 nm).
Visualizing the Comparison and Workflow
The following diagrams illustrate the logical progression of the chemical transformation and the experimental process for its characterization.
Caption: Logical flow from precursors to product and subsequent analysis.
References
Equilibrium Solubility of 3-Nitrophthalic Acid in Water: A Comparative Analysis
This guide provides a comprehensive overview of the equilibrium solubility data for 3-Nitrophthalic acid in water, presenting a comparative analysis with related compounds. The information is intended for researchers, scientists, and professionals in drug development who require accurate solubility data for process optimization, purification, and formulation.
Data Presentation
The solubility of this compound in water demonstrates a positive correlation with temperature; as the temperature increases, so does the solubility.[1][2][3] This trend is crucial for designing crystallization processes.[4]
Table 1: Equilibrium Solubility of this compound in Water at Various Temperatures
| Temperature (K) | Temperature (°C) | Mole Fraction Solubility (10⁻³x) |
| 285.15 | 12.00 | 0.98 |
| 298.15 | 25.00 | 1.42 |
| 313.15 | 40.00 | 2.56 |
| 328.15 | 55.00 | 4.89 |
| 348.15 | 75.00 | 9.56 |
Data sourced from Zhao, H. et al. (2007).[1]
For comparative purposes, the solubility of this compound is presented alongside its isomer, 4-Nitrophthalic acid, and the parent compound, Phthalic acid. At the same temperature, 4-Nitrophthalic acid exhibits greater solubility in water than this compound. Phthalic acid is moderately soluble in water.
Table 2: Comparative Solubility in Water at 25 °C (298.15 K)
| Compound | Molar Mass ( g/mol ) | Solubility ( g/100 mL) |
| This compound | 211.13 | ~0.30 |
| 4-Nitrophthalic Acid | 211.13 | > 0.30 |
| Phthalic Acid | 166.13 | ~0.18 |
Note: The solubility of this compound was calculated from its mole fraction solubility at 298.15 K. The solubility of 4-Nitrophthalic acid is noted to be greater than its 3-nitro isomer. Phthalic acid solubility is provided at 25 °C.
Experimental Protocols
The determination of equilibrium solubility is a critical procedure in physical chemistry and chemical engineering. The data presented in this guide was primarily obtained using Schreinemaker's wet residue method. An alternative method for solubility determination is the laser monitoring observation technique.
Schreinemaker's Wet Residue Method
This gravimetric method is employed to determine the composition of the solid phase in equilibrium with the saturated solution, thereby establishing the solid-liquid equilibrium.
Experimental Steps:
-
Preparation of Saturated Solution: An excess amount of the solute (this compound) is added to the solvent (water) in a jacketed vessel to create a slurry.
-
Equilibration: The mixture is continuously stirred in a thermostat-controlled water bath to maintain a constant temperature. The system is allowed to reach equilibrium over an extended period. To ensure equilibrium is reached, measurements are repeated after a minimum of three additional days, and by approaching equilibrium from a state of supersaturation.
-
Sampling: Once equilibrium is established, stirring is ceased to allow the solid phase to settle. A sample of the clear supernatant liquid is carefully withdrawn using a syringe fitted with a filter. A sample of the wet residue (solid phase + entrained mother liquor) is also collected.
-
Analysis: The concentration of the solute in the saturated solution is determined using High-Performance Liquid Chromatography (HPLC). The composition of the wet residue is also analyzed.
-
Data Correlation: The experimental solubility data is then correlated using an empirical equation to model the temperature dependence of solubility.
Laser Monitoring Observation Technique
This synthetic method involves the visual determination of the dissolution temperature of a solid in a solvent.
Experimental Steps:
-
Sample Preparation: A known mass of the solute and solvent are placed in a jacketed vessel.
-
Heating and Observation: The solution is heated at a constant rate while being stirred. A laser beam is passed through the solution.
-
Endpoint Detection: The temperature at which the last solid particles dissolve, indicated by the maximum intensity of the laser beam passing through the clear solution, is recorded as the equilibrium temperature.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for determining equilibrium solubility using the Schreinemaker's wet residue method.
Caption: Workflow for Schreinemaker's Wet Residue Method.
References
Characterization of Metal Complexes with 3-Nitrophthalic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis, characterization, and potential mechanisms of action of metal complexes incorporating 3-nitrophthalic acid and its isomers. The unique properties of these complexes, stemming from the coordination of metal ions with the carboxylate and nitro functionalities of the ligand, make them a subject of interest for applications in materials science and medicinal chemistry.
Synthesis and Structural Characterization
Metal complexes of this compound and its isomers are typically synthesized through straightforward precipitation reactions at room temperature. These reactions generally involve combining an aqueous solution of a metal salt (e.g., copper sulfate) with the deprotonated form of the nitrophthalic acid ligand. The resulting complexes can be characterized by a suite of analytical techniques to elucidate their structure and properties.
A common synthetic approach involves dissolving the metal salt and the ligand in a suitable solvent, often water or an aqueous/ethanolic mixture, and allowing the complex to crystallize. The coordination environment of the metal ion is highly dependent on the stoichiometry of the reactants, the pH of the solution, and the presence of any ancillary ligands.
Spectroscopic and Thermal Properties
Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy are instrumental in confirming the coordination of the ligand to the metal center. FT-IR spectra typically show a characteristic shift in the vibrational frequencies of the carboxylate groups upon coordination.
Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides insights into the thermal stability of the complexes and the nature of any solvent molecules present in the crystal lattice. For instance, the thermolysis of copper(II) complexes with nitro-substituted terephthalic acid has been shown to occur in multiple stages, beginning with the loss of water molecules, followed by the decomposition of the organic ligand at higher temperatures.
Table 1: Comparative FT-IR Spectral Data (cm⁻¹) for a Representative Cu(II)-Nitrophthalate Complex
| Functional Group | Free Ligand (this compound) | Cu(II) Complex | Interpretation |
| ν(O-H) of COOH | ~3400 (broad) | Absent | Deprotonation of carboxylic acid upon coordination. |
| νas(COO⁻) | ~1700 | ~1610 | Asymmetric stretching of coordinated carboxylate. |
| νs(COO⁻) | ~1350 | ~1385 | Symmetric stretching of coordinated carboxylate. |
| Δν (νas - νs) | - | ~225 | Indicates a bridging or bidentate coordination mode. |
| ν(C-NO₂) | ~1530 | ~1525 | Minor shift, indicating the nitro group is not directly involved in coordination. |
Table 2: Thermal Decomposition Data for a Cu(II)-Nitroterephthalate Complex
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Assignment |
| 1 | 180 - 200 | 12.95 | Release of four coordinated water molecules. |
| 2 | 200 - 365 | - | Stable intermediate. |
| 3 | 370 - 495 | Variable | Decomposition of the organic ligand. |
| 4 | > 690 | Variable | Formation of metal oxide. |
Crystallographic Data
Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. For example, in a reported copper(II) complex with 2-nitroterephthalic acid, the Cu(II) ion adopts a distorted octahedral geometry, coordinated by four water molecules and two carboxylate groups from adjacent ligands.
Table 3: Selected Bond Lengths and Angles for a Cu(II)-Nitroterephthalate Complex
| Bond | Length (Å) | Angle | Degree (°) |
| Cu-O(carboxylate) | 1.9219(11) | O-Cu-O | 87.34(5) - 180.0 |
| Cu-O(water) | 2.5164(11) |
Data is illustrative and based on published structures of related compounds.
Experimental Protocols
General Synthesis of a Cu(II)-3-Nitrophthalate Complex
-
Ligand Preparation: Dissolve this compound in deionized water and adjust the pH to ~6.0 with a dilute NaOH solution to deprotonate the carboxylic acid groups.
-
Metal Salt Solution: Prepare an aqueous solution of copper(II) sulfate pentahydrate.
-
Precipitation: Slowly add the copper(II) sulfate solution to the ligand solution with constant stirring.
-
Crystallization: Allow the resulting mixture to stand at room temperature. Crystals of the complex will form over a period of several hours to days.
-
Isolation and Purification: Collect the crystals by filtration, wash with deionized water and ethanol, and dry in a desiccator.
Key Characterization Techniques
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the dried complex with spectroscopic grade KBr.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Compare the spectrum of the complex with that of the free ligand to identify shifts in the characteristic vibrational bands.
-
-
Thermogravimetric Analysis (TGA):
-
Place a small, accurately weighed sample of the complex in an alumina crucible.
-
Heat the sample from room temperature to ~800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Analyze the resulting thermogram to determine the temperatures and percentage mass loss for each decomposition step.
-
-
Single-Crystal X-ray Diffraction (SC-XRD):
-
Mount a suitable single crystal of the complex on a goniometer head.
-
Collect diffraction data at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).
-
Solve and refine the crystal structure using appropriate software packages to obtain atomic coordinates, bond lengths, and angles.
-
Visualizing Experimental and Logical Relationships
The following diagrams illustrate the typical workflow for the characterization of these metal complexes and a generalized view of their potential biological mechanisms of action, based on literature for related compounds.
Caption: Experimental workflow for the synthesis and characterization of metal complexes.
Caption: Generalized potential mechanisms of biological action for metal complexes.
Comparison with Alternatives and Concluding Remarks
Metal complexes of this compound represent a versatile class of compounds. The presence of the nitro group can influence the electronic properties and the crystal packing of the complexes, potentially leading to interesting magnetic or catalytic properties. Compared to complexes with unsubstituted phthalic acid, the nitro functionality offers a site for further chemical modification and can modulate the biological activity of the complex.
For drug development professionals, the observed antimicrobial and cytotoxic activities of related metal complexes suggest that this compound complexes could be promising candidates for further investigation. The proposed mechanisms of action, including ROS generation and DNA interaction, are common pathways for many anticancer and antimicrobial agents. Future work should focus on synthesizing a broader range of these complexes with different metal ions and ancillary ligands to tune their physicochemical properties and enhance their biological efficacy and selectivity. Detailed in vitro and in vivo studies are necessary to validate their therapeutic potential.
Safety Operating Guide
Proper Disposal of 3-Nitrophthalic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 3-Nitrophthalic acid, a compound that requires careful management as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin, eye, and respiratory irritation.[1][2][3][4][5] All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), safety glasses with side shields or goggles, and a lab coat. If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.
-
Spill Response: In the event of a spill, immediately clean it up by sweeping the solid material into a suitable, labeled container for disposal. Avoid generating dust during cleanup. Ensure the area is well-ventilated.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations for hazardous waste. Never dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound in a designated, chemically compatible container that can be tightly sealed.
-
Ensure the container is properly labeled as "Hazardous Waste" and includes the full chemical name, "this compound," along with any associated hazard warnings.
-
-
Waste Segregation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
This compound is incompatible with strong oxidizing agents and strong bases. Store it separately from these materials to prevent potentially vigorous or explosive reactions.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.
-
Provide the disposal service with accurate information regarding the composition and volume of the waste.
-
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are not detailed in the provided search results, general federal and state regulations regarding hazardous waste accumulation apply.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation | Up to 55 gallons in a Satellite Accumulation Area. | |
| Maximum Acutely Toxic Waste (P-list) Accumulation | Up to 1 quart of liquid or 1 kilogram of solid. | |
| Storage Time Limit in SAA | Up to 12 months, provided accumulation limits are not exceeded. | |
| Removal Time After Container is Full | Within 3 calendar days. |
Note: While this compound is not specifically listed as a P-list (acutely toxic) waste, it is crucial to adhere to your institution's specific guidelines for chemical waste categorization.
Experimental Protocols
The provided search results do not contain specific experimental protocols for the chemical neutralization or deactivation of this compound. The standard and recommended procedure is to dispose of it as hazardous waste through a licensed professional service. Attempting to neutralize or treat chemical waste without a validated protocol can be dangerous and is not advised.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
